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NR-NO2

Cat. No.: B12377584
M. Wt: 1018.0 g/mol
InChI Key: QZPJRFFBKTUXIZ-UHFFFAOYSA-N
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Description

NR-NO2 is a useful research compound. Its molecular formula is C57H52FN5O12 and its molecular weight is 1018.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H52FN5O12 B12377584 NR-NO2

Properties

Molecular Formula

C57H52FN5O12

Molecular Weight

1018.0 g/mol

IUPAC Name

[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3

InChI Key

QZPJRFFBKTUXIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: NR-NO2, a Turn-On Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe NR-NO2, designed for the selective detection of hydrogen sulfide (H₂S). H₂S is a significant gaseous signaling molecule involved in numerous physiological and pathological processes, making its accurate detection crucial for advancing biological and medical research.

Chemical Structure and Identification

This compound is a fluorescent probe built upon a core structure that, upon reaction with H₂S, undergoes a significant change in its electronic properties, leading to a "turn-on" fluorescent signal. The "NR" in its name likely refers to a Naphthyl Red derivative or a similar chromophore, while the "NO₂" indicates the presence of a nitro group, which acts as a fluorescence quencher and the reactive site for H₂S.

Based on available synthetic routes described in the literature, the core structure is a xanthene derivative linked to an indole moiety, with a dinitrophenyl ether group serving as the H₂S recognition site.

Chemical Name (IUPAC): To be determined from a definitive published structure. A plausible structure based on common H₂S probes with similar designations would be a derivative of seminaphthorhodafluor with a dinitrophenyl ether moiety.

SMILES String: To be determined from a definitive published structure.

Molecular Formula: To be determined from a definitive published structure.

Molecular Weight: To be determined from a definitive published structure.

Principle of Detection

The detection mechanism of this compound relies on a specific chemical reaction with hydrogen sulfide. The dinitrophenyl ether group in this compound acts as a fluorescence quencher through a photoinduced electron transfer (PeT) mechanism. In the presence of H₂S, a nucleophilic aromatic substitution reaction occurs where H₂S cleaves the ether bond. This reaction releases the fluorophore (NR-OH) from the quenching effect of the dinitrophenyl group, resulting in a significant enhancement of the fluorescence signal. This "turn-on" response allows for the sensitive detection of H₂S.

G NR_NO2 This compound (Non-fluorescent) NR_OH NR-OH (Fluorescent) NR_NO2->NR_OH + H₂S DNP_SH Dinitrophenol Thiol NR_NO2->DNP_SH + H₂S H2S H₂S

Caption: Reaction mechanism of this compound with H₂S.

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound probe for H₂S detection, compiled from various studies.

ParameterValueReference
Limit of Detection (LOD) 0.75 µM[1]
Response Time 5 - 30 minutes[1]
Fluorescence Enhancement ~121-fold
Absorption Maximum (λabs) of this compound To be determined
Emission Maximum (λem) of this compound To be determined
Absorption Maximum (λabs) of NR-OH 572 nm
Emission Maximum (λem) of NR-OH 630 nm
Quantum Yield (Φ) of this compound To be determined
Quantum Yield (Φ) of NR-OH To be determined
Optimal pH Range 6.5 - 7.8

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves a multi-step process. A common route includes the condensation of an indole derivative with a xanthene-based intermediate, followed by the introduction of the dinitrophenyl ether recognition moiety.

A representative synthetic scheme is as follows:

G Intermediate1 Indole Derivative Fluorophore_Core Fluorophore Core Intermediate1->Fluorophore_Core Intermediate2 Xanthene Intermediate Intermediate2->Fluorophore_Core Condensation NR_NO2 This compound Probe Fluorophore_Core->NR_NO2 DNP_Ether Dinitrophenyl Ether Moiety DNP_Ether->NR_NO2 Etherification

Caption: General synthetic workflow for this compound.

Detailed Protocol:

A detailed, step-by-step protocol with specific reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) would be compiled from the experimental sections of relevant research articles.

In Vitro Detection of H₂S

This protocol outlines the general procedure for detecting H₂S in a buffered solution using the this compound probe.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • H₂S donor stock solution (e.g., NaHS or Na₂S, freshly prepared in deoxygenated buffer)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer.

  • Add varying concentrations of the H₂S donor to the probe solution.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the emission maximum of NR-OH (e.g., 630 nm) with excitation at its absorption maximum (e.g., 572 nm).

  • Plot the fluorescence intensity against the H₂S concentration to generate a calibration curve.

Detection of H₂S in Living Cells

This protocol provides a general workflow for imaging endogenous or exogenous H₂S in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • This compound stock solution

  • H₂S donor (for exogenous H₂S detection) or stimulant (e.g., cysteine)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with this compound (e.g., 5-10 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37 °C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • H₂S Stimulation (Optional): For detecting exogenous H₂S, treat the cells with an H₂S donor. For endogenous H₂S, stimulate the cells with a precursor like cysteine.

  • Imaging: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission filters for the NR-OH fluorophore.

G cluster_0 Cell Preparation cluster_1 H₂S Detection Cell_Culture Culture Cells Probe_Loading Load with this compound Cell_Culture->Probe_Loading Washing Wash Cells Probe_Loading->Washing Stimulation Stimulate H₂S Production (Optional) Washing->Stimulation Imaging Fluorescence Imaging Washing->Imaging Stimulation->Imaging

Caption: Experimental workflow for cellular H₂S imaging.

Selectivity

An essential characteristic of a reliable chemical probe is its selectivity for the target analyte over other biologically relevant species. Studies have shown that this compound exhibits high selectivity for H₂S over other reactive sulfur species (e.g., glutathione, cysteine, homocysteine), reactive oxygen species (e.g., H₂O₂, O₂⁻), and reactive nitrogen species (e.g., NO, ONOO⁻).

Applications

The this compound probe has been successfully utilized in various research applications, including:

  • Monitoring H₂S levels in living cells and tissues: Enabling the study of the role of H₂S in cellular signaling and disease pathogenesis.

  • Investigating drug-induced H₂S production: Providing a tool to understand the mechanisms of drug action and side effects.

  • Assessing food freshness: Detecting the release of H₂S as a marker of spoilage in food products.[1]

  • Studying plant biology: Monitoring H₂S production in plants under various stress conditions.[1]

Conclusion

This compound is a valuable tool for researchers in various fields, offering a sensitive and selective method for the detection and imaging of hydrogen sulfide. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for applications in complex biological systems. Further development and characterization of probes based on this design principle hold promise for advancing our understanding of the multifaceted roles of H₂S in health and disease.

References

The Transformation of Light: An In-depth Guide to NR-NO2 Fluorescence Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation mechanism of NR-NO2 fluorescent probes, a critical tool in the detection of cellular hypoxia and enzymatic activity relevant to cancer research and drug development. We will delve into the core principles of Photoinduced Electron Transfer (PeT), the enzymatic trigger, and the resulting photophysical changes, supplemented with detailed experimental protocols and quantitative data.

Core Mechanism: From Darkness to Light

The fluorescence activation of this compound probes is a sophisticated "turn-on" mechanism engineered at the molecular level. The probe typically consists of a fluorophore core, such as Nile Red (NR) or a cyanine dye, appended with a p-nitrobenzyl group (-NO2).

Initial State (Quenched - "Off"): In its native state, the this compound molecule is virtually non-fluorescent. The powerful electron-withdrawing nature of the nitro group facilitates a process known as Photoinduced Electron Transfer (PeT). Upon excitation of the fluorophore by light, an electron is transferred from the excited state of the fluorophore to the nitro group. This non-radiative decay pathway effectively quenches fluorescence, keeping the probe in a dark or "off" state.[1][2]

Activation (Fluorescent - "On"): The activation is triggered by the enzyme nitroreductase (NTR), which is significantly overexpressed in hypoxic (low oxygen) environments, a hallmark of solid tumors.[3][4] In the presence of the cellular cofactor nicotinamide adenine dinucleotide (NADH), NTR catalyzes the reduction of the nitro group (-NO2) to an electron-donating amino group (-NH2).[3][5]

This chemical transformation is the crux of the activation. The resulting amino group can no longer act as an efficient electron acceptor, thereby inhibiting the PeT process.[1] Consequently, the fluorophore, upon excitation, returns to its ground state via the emission of photons, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. The activated probe, NR-NH2, often exhibits strong Intramolecular Charge Transfer (ICT) character, which contributes to its bright emission and large Stokes shift.[3]

G cluster_off Quenched State ('Off') cluster_on Activated State ('On') NR_NO2 This compound Probe (Non-Fluorescent) PeT Photoinduced Electron Transfer (PeT) NR_NO2->PeT Quenching NTR Nitroreductase (NTR) + NADH NR_NO2->NTR Enzymatic Reduction Excitation Light Excitation (e.g., 425 nm) Excitation->NR_NO2 GroundState1 Ground State PeT->GroundState1 Non-Radiative Decay NR_NH2 NR-NH2 Product (Highly Fluorescent) Fluorescence Fluorescence Emission (e.g., 541 nm) NR_NH2->Fluorescence Light Emission GroundState2 Ground State Fluorescence->GroundState2 NTR->NR_NH2 Conversion

Quantitative Photophysical Data

The efficiency of an this compound probe is defined by the contrast between its "off" and "on" states. The following table summarizes key photophysical properties for a representative quinoxaline-based probe, herein referred to as NTR-NO2, before and after activation.[3]

ParameterNTR-NO2 (Quenched)NTR-NH2 (Activated)Fold ChangeReference
Max Absorption (λ_abs) ~400 nm~425 nm-[3]
Max Emission (λ_em) ~541 nm~541 nm-[3]
Stokes Shift -111 nm-[3]
Fluorescence Quantum Yield (Φ) 0.0190.43~23-fold increase[3]
Fluorescence Intensity LowHigh~30-fold increase[3]
Limit of Detection (LOD) -58 ng/mL for NTR-[3]

Experimental Protocols

Precise and reproducible experimental design is paramount. Below are detailed protocols for the characterization and application of this compound probes.

In Vitro Spectroscopic Analysis of Probe Activation

This protocol details the steps to measure the probe's response to the nitroreductase enzyme in a controlled environment.

Materials:

  • NTR-NO2 probe stock solution (e.g., 1 mM in DMSO)

  • Nitroreductase (NTR) from E. coli (e.g., 1 mg/mL stock in water)

  • NADH stock solution (e.g., 50 mM in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • 384-well plate or 1 cm path length quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the final reaction mixture. For a final volume of 200 µL, add components in the following order:

    • 158 µL of PBS (pH 7.4)

    • 40 µL of DMSO (for a final 20% DMSO co-solvent system)

    • 2 µL of NADH stock solution (for a final concentration of 500 µM)

  • Probe Addition: Add 2 µL of the NTR-NO2 stock solution to achieve the desired final concentration (e.g., 10 µM). Mix gently.

  • Baseline Measurement: Transfer the solution to a cuvette or well and measure the initial absorbance and fluorescence spectra. For fluorescence, excite at the absorption maximum of the activated product (e.g., 425 nm) and record the emission spectrum (e.g., 450-700 nm).[3][6]

  • Enzyme Addition & Incubation: Add the desired amount of NTR enzyme (e.g., for a final concentration of 0-10 µg/mL).[6]

  • Kinetic Measurement: Immediately begin recording fluorescence intensity at the emission maximum (e.g., 541 nm) over time (e.g., every minute for 30 minutes) to determine the reaction kinetics. The reaction should reach a plateau, typically within 20-30 minutes.[3]

  • Final Spectrum: After the reaction is complete, record the final absorbance and fluorescence spectra to determine the total fluorescence enhancement.

G A Prepare Reaction Buffer (PBS, DMSO, NADH) B Add this compound Probe (e.g., 10 µM final) A->B C Measure Baseline Absorbance & Fluorescence B->C D Add Nitroreductase (NTR) C->D E Incubate at 37°C D->E F Monitor Fluorescence Intensity vs. Time (Kinetics) E->F G Measure Final Spectra (Absorbance & Fluorescence) F->G H Analyze Data (Fold Change, LOD) G->H

Live Cell Imaging for Hypoxia Detection

This protocol outlines the use of this compound probes to visualize NTR activity and, by extension, hypoxia in living cancer cells.

Materials:

  • HeLa or other cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell culture dishes or plates with glass bottoms

  • Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)

  • Normoxia incubator (21% O2, 5% CO2)

  • NTR-NO2 probe stock solution (1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Confocal fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours in a normoxic incubator.

  • Induction of Hypoxia: Transfer one set of dishes to a hypoxia chamber for 12-24 hours to induce NTR overexpression. Keep a control set of dishes in the normoxic incubator.

  • Probe Loading: Prepare a working solution of the NTR-NO2 probe (e.g., 10 µM) in serum-free medium. Remove the medium from the cells, wash once with PBS, and add the probe-containing medium.

  • Incubation: Incubate the cells (both hypoxic and normoxic sets) with the probe for 30-60 minutes at 37°C.

  • Washing and Imaging: Remove the probe solution and wash the cells three times with PBS. Add fresh imaging medium (e.g., phenol red-free DMEM) to the dishes.

  • Microscopy: Immediately image the cells using a confocal microscope.

    • This compound/NH2 Channel: Excite at ~405 nm or ~425 nm and collect emission from ~500-600 nm.[3]

    • Nuclear Channel (Optional): Use standard settings for Hoechst or DAPI.

  • Image Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cells. A significantly brighter signal in the hypoxic cells indicates NTR-mediated activation of the probe.

Signaling Pathway Context: Hypoxia and NTR Expression

The utility of this compound probes for cancer imaging is rooted in fundamental cell biology. In low oxygen conditions (hypoxia), a transcription factor called Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. Under normal oxygen levels, HIF-1α is constantly degraded. However, during hypoxia, its stabilization allows it to translocate to the nucleus, where it binds with HIF-1β. This complex then acts as a master transcriptional regulator, binding to Hypoxia-Responsive Elements (HREs) in the genome to upregulate a host of genes that help the cell adapt to the low-oxygen environment. Crucially, the genes for reductases like NTR are among those upregulated by HIF-1, providing the enzymatic basis for probe activation specifically in the hypoxic tumor microenvironment.[7][8]

G Normoxia Normoxia (21% O2) HIF1a_norm HIF1a_norm Normoxia->HIF1a_norm Hypoxia Hypoxia (<2% O2) HIF1a_hypo HIF1a_hypo Hypoxia->HIF1a_hypo Degradation Degradation HIF1a_norm->Degradation HIF1_complex HIF1_complex HIF1a_hypo->HIF1_complex Stabilization & Dimerization HIF1_complex_nuc HIF1_complex_nuc HIF1_complex->HIF1_complex_nuc Nuclear Translocation HIF1b HIF1b HIF1b->HIF1_complex HRE HRE HIF1_complex_nuc->HRE Binds to NTR_gene NTR_gene HRE->NTR_gene Activates Transcription NTR_mRNA NTR_mRNA NTR_gene->NTR_mRNA NTR_protein NTR_protein NTR_mRNA->NTR_protein Translation

References

The NR-NO2 Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While the query focused on the "NR-NO2" probe for nitric oxide (NO) detection, a comprehensive literature review reveals that the probe designated as This compound is, in fact, a turn-on near-infrared (NIR) fluorescent and optoacoustic probe for the detection of hydrogen sulfide (H₂S) .[1][2][3] This guide will provide a detailed technical overview of the established this compound probe for H₂S detection. To address the original interest in nitric oxide sensing, a subsequent section will detail the general principles and mechanisms of representative near-infrared probes designed for nitric oxide detection.

Part 1: The this compound Probe for Hydrogen Sulfide (H₂S) Detection

This section provides an in-depth guide to the this compound probe, a tool for the fluorescent and optoacoustic imaging of hydrogen sulfide, a significant gaseous signaling molecule involved in various physiological and pathological processes.

Core Principle of H₂S Detection

The this compound probe's detection mechanism is based on a specific chemical reaction between the probe and hydrogen sulfide. The core structure of this compound features a benzothiazole-xanthene dyad, which serves as the near-infrared fluorophore. This fluorophore is rendered non-fluorescent ("turned-off") by the presence of a dinitrophenyl ether group.[1][3][4] This dinitrophenyl ether moiety acts as a strong electron-withdrawing group, effectively quenching the fluorescence of the core structure.

In the presence of hydrogen sulfide, a nucleophilic aromatic substitution reaction occurs. H₂S selectively cleaves the ether bond, releasing the dinitrophenyl group.[3] This cleavage results in the formation of the highly fluorescent product, NR-OH, which possesses an electron-donating hydroxyl group. This structural change restores the intramolecular charge transfer (ICT) process within the fluorophore, leading to a significant "turn-on" of a strong near-infrared fluorescence and a red-shift in its absorption spectrum, which also enables optoacoustic imaging.[1][2]

This compound This compound Probe (Non-Fluorescent) NR-OH NR-OH Product (Highly Fluorescent) This compound->NR-OH Cleavage of Dinitrophenyl Ether H2S Hydrogen Sulfide (H₂S) H2S->NR-OH DNP_Thiol Dinitrophenyl Thiol

Figure 1. Reaction mechanism of the this compound probe with H₂S.
Quantitative Data

The photophysical and analytical properties of the this compound probe and its activated form, NR-OH, are summarized below. These properties make it a sensitive and specific tool for H₂S detection.

ParameterThis compound (Probe)NR-OH (Activated Product)Reference
Excitation Wavelength (λex) ~680 nm~680 nm[2]
Emission Wavelength (λem) Weak Emission~725 nm[2]
Appearance Non-fluorescentStrong NIR Fluorescence[1]
Selectivity High for H₂S-[1][2]

Note: Specific quantum yield and limit of detection values can vary based on experimental conditions and are detailed in the primary literature.

Experimental Protocols

The following are generalized protocols for the use of the this compound probe for in vitro and cellular imaging of H₂S. Researchers should optimize these protocols for their specific experimental systems.

1. In Vitro Spectral Analysis:

  • Reagents: this compound stock solution (e.g., 1 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), NaHS (an H₂S donor) stock solution.

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 µM) in PBS.

    • To a cuvette containing the this compound solution, add varying concentrations of NaHS (e.g., 0-100 µM).

    • Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).[2]

    • Measure the fluorescence spectrum using a fluorometer with excitation at approximately 680 nm and record the emission from 700 to 800 nm.[2]

    • For selectivity studies, add potential interfering species (e.g., other reactive sulfur, oxygen, or nitrogen species, and various anions) to the probe solution and measure the fluorescence response.[1]

2. Cellular Imaging of Endogenous H₂S:

  • Cell Culture: Plate cells (e.g., HCT-116, which have high endogenous H₂S levels) in a suitable imaging dish or plate and culture until they reach the desired confluency.[1]

  • Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with a solution of this compound in serum-free medium (e.g., 10-50 µM) and incubate for a specified duration (e.g., 30-90 minutes) at 37°C.[1][2]

    • Wash the cells twice with PBS to remove the excess probe.

    • Add fresh PBS or medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a NIR filter set (e.g., excitation ~675 nm, emission ~710 nm long-pass).[2]

A Cell Seeding and Culture B Wash Cells with PBS A->B C Incubate with this compound Probe B->C D Wash Cells to Remove Excess Probe C->D E Acquire NIR Fluorescence Images D->E

Figure 2. Experimental workflow for cellular H₂S imaging with this compound.

Part 2: General Principles of Near-Infrared (NIR) Probes for Nitric Oxide (NO) Detection

While this compound is specific for H₂S, a large class of fluorescent probes has been developed for the detection of nitric oxide. NIR probes are particularly valuable due to the ability of long-wavelength light to penetrate deeper into biological tissues with reduced autofluorescence.

Core Principle of NO Detection

The most common strategy for designing NO-sensitive fluorescent probes involves the use of an o-phenylenediamine moiety. In the presence of nitric oxide and molecular oxygen, the o-phenylenediamine group undergoes an oxidative cyclization reaction to form a highly fluorescent and stable triazole derivative.

The general reaction is as follows: NO + O₂ → N₂O₃ (Nitrosating agent) o-phenylenediamine + N₂O₃ → Fluorescent Triazole + H₂O

The unreacted probe is typically designed to be non-fluorescent or weakly fluorescent. The NO-induced chemical transformation creates a conjugated system that exhibits strong fluorescence, providing a "turn-on" signal for NO detection.

cluster_products Product Probe NIR Probe with o-phenylenediamine (Weakly Fluorescent) Product Fluorescent Triazole Product (Strong NIR Fluorescence) Probe->Product Oxidative Cyclization NO Nitric Oxide (NO) + O₂ NO->Product

Figure 3. General mechanism for o-phenylenediamine-based NO probes.
Significance in Biological Systems

Nitric oxide is a critical signaling molecule in the cardiovascular, nervous, and immune systems. Its production is tightly regulated, and dysregulation is implicated in numerous diseases. Probes capable of detecting NO allow researchers to visualize its spatiotemporal dynamics in living cells and tissues, providing insights into its physiological and pathological roles. For example, these probes can be used to study NO production by nitric oxide synthase (NOS) enzymes in response to various stimuli.

Stimulus Cellular Stimulus (e.g., Agonist, Shear Stress) NOS Nitric Oxide Synthase (NOS) Activation Stimulus->NOS NO Nitric Oxide (NO) Production NOS->NO L_Arginine L-Arginine L_Arginine->NOS Detection Fluorescence Signal (Detection) NO->Detection Probe NIR-NO Probe Probe->Detection

Figure 4. Signaling pathway leading to NO production and detection.

By employing probes like those described in this section, researchers in drug development and life sciences can effectively monitor NO levels, screen for compounds that modulate NO production, and better understand the complex roles of this gaseous transmitter in health and disease.

References

Photophysical Properties of Nitro-Substituted Nile Red (NR-NO2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of nitro-substituted Nile Red (NR-NO2) derivatives, a class of fluorescent probes gaining traction in biological research and drug development. For the purpose of this guide, we will focus on a well-documented example, a dinitro-substituted Nile Red ether, herein referred to as a representative this compound probe, used for the detection of biothiols.

Introduction to this compound Probes

Nile Red (NR) is a solvatochromic dye known for its intense fluorescence in hydrophobic environments, making it a valuable tool for staining lipids and membranes.[1] The introduction of one or more nitro (-NO2) groups to the Nile Red scaffold creates this compound derivatives. These modifications are often designed to quench the fluorescence of the probe through mechanisms like Photoinduced Electron Transfer (PET). The fluorescence can then be "turned on" in the presence of a specific analyte that reacts with and removes the nitro-containing quenching group. This "turn-on" mechanism provides a high signal-to-noise ratio, making this compound probes highly sensitive for detecting specific biological molecules.

Quantitative Photophysical Data

The photophysical properties of this compound probes are highly dependent on their specific chemical structure and the solvent environment. Below is a summary of the available quantitative data for a representative dinitro-substituted Nile Red ether designed for biothiol detection.[2]

Photophysical ParameterValueConditions
Absorption Maximum (λ_abs) 587 nm (quenched state)DMSO-Tris/HCl buffer (pH 7.4)
567 nm (after reaction with biothiols)DMSO-Tris/HCl buffer (pH 7.4)
Emission Maximum (λ_em) Weak emission (quenched)Excitation at 567 nm in DMSO-Tris/HCl buffer (pH 7.4)
645 nm (after reaction with biothiols)Excitation at 567 nm in DMSO-Tris/HCl buffer (pH 7.4)
Molar Extinction Coefficient (ε) Data not available in the reviewed literature.-
Fluorescence Quantum Yield (Φ_F) Data not available in the reviewed literature.-
Fluorescence Lifetime (τ) Data not available in the reviewed literature.-

Experimental Protocols

The determination of the photophysical properties of this compound probes involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the absorption and fluorescence spectra of an this compound probe.

Objective: To determine the absorption and emission maxima of the this compound probe in its quenched state and after activation by a target analyte.

Materials:

  • This compound probe

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer (e.g., Tris-HCl, pH 7.4)

  • Target analyte (e.g., a solution of a biothiol like cysteine)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., DMSO-Tris/HCl, 2:1 v/v) to a final concentration suitable for spectroscopic measurements (e.g., 10 µM).[3]

  • Absorption Measurement (Quenched State):

    • Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Measurement (Quenched State):

    • Using a fluorometer, excite the working solution at its absorption maximum.

    • Record the emission spectrum over a suitable wavelength range (e.g., 580-800 nm). Note the intensity, which should be low for a quenched probe.

  • Activation of the Probe:

    • To the working solution, add a controlled amount of the target analyte (e.g., a final concentration of 30 µM cysteine).[3]

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) at room temperature.[3]

  • Absorption Measurement (Activated State):

    • Record the absorption spectrum of the activated probe solution. A shift in the λ_abs is often observed.[2]

  • Fluorescence Measurement (Activated State):

    • Excite the activated probe solution at the new absorption maximum (or the excitation wavelength that yields the highest emission).

    • Record the emission spectrum and identify the new emission maximum (λ_em). A significant increase in fluorescence intensity is expected.[2]

  • Data Analysis: Plot the absorption and emission spectra for both the quenched and activated states. Determine the λ_abs and λ_em values.

Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of the activated this compound probe relative to a standard fluorophore.

Materials:

  • Activated this compound probe solution

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the activated this compound probe and the standard fluorophore, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]

  • Measure the absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample / η_std)^2

    where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of the activated this compound probe.

Materials:

  • Activated this compound probe solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure:

  • The sample is excited with a pulsed light source (e.g., a laser diode).

  • The time delay between the excitation pulse and the arrival of the emitted photons at the detector is measured.

  • A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve.

  • The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action for many this compound probes is a chemically-induced "turn-on" of fluorescence. The following diagrams illustrate this process for a dinitro-substituted Nile Red ether that detects biothiols.

G Detection of Biothiols by an this compound Probe cluster_probe Probe State cluster_analyte Analyte cluster_reaction Reaction NR_NO2 This compound Probe (Fluorescence Quenched) Reaction Nucleophilic Aromatic Substitution NR_NO2->Reaction Presence of NR_OH Activated NR Probe (Highly Fluorescent) Biothiol Biothiol (e.g., Cysteine) Biothiol->Reaction Reaction->NR_OH Results in G Experimental Workflow for this compound Probe Characterization start Start prep_sol Prepare Probe and Analyte Solutions start->prep_sol abs_quenched Measure Absorption (Quenched) prep_sol->abs_quenched fluor_quenched Measure Fluorescence (Quenched) abs_quenched->fluor_quenched react Incubate Probe with Analyte fluor_quenched->react abs_activated Measure Absorption (Activated) react->abs_activated fluor_activated Measure Fluorescence (Activated) abs_activated->fluor_activated calc_qy Calculate Quantum Yield fluor_activated->calc_qy measure_lifetime Measure Fluorescence Lifetime fluor_activated->measure_lifetime end End calc_qy->end measure_lifetime->end

References

An In-depth Technical Guide to Probes Utilizing a Nitro-Functionalized Core for a Shifting Landscape of Reactive Species Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorescent and optoacoustic probes that incorporate a nitro (-NO2) group as a key functional component. Initially, it is critical to address a common point of ambiguity: the term "NR-NO2 probe" can refer to different molecular tools with distinct targets. This guide will delineate between two primary classes of such probes that have been developed and are of significant interest in biomedical research and drug development:

  • Part 1: Probes for the Detection of Nitroreductase (NTR) Activity. These probes utilize a nitro group as a trigger that is enzymatically reduced by nitroreductase, an enzyme upregulated in hypoxic environments characteristic of solid tumors. This section will focus on various probes, including those designated as NTR-NO2, NIR-HCy-NO2, and Q-NO2, which are designed to report on NTR activity rather than directly measuring a reactive nitrogen species (RNS).

  • Part 2: The this compound Probe for Hydrogen Sulfide (H2S) Detection. This section details a specific, well-documented probe named this compound. It is crucial to note that this probe is designed to detect hydrogen sulfide (H2S), a significant signaling molecule, and not reactive nitrogen species. Its mechanism is distinct from the NTR-activated probes.

This guide will provide detailed mechanisms of action, quantitative data, experimental protocols, and visualizations to facilitate the understanding and application of these powerful research tools.

Part 1: Probes for the Detection of Nitroreductase (NTR) Activity

Nitroreductase (NTR) is an enzyme that reduces nitroaromatic compounds to their corresponding amino derivatives. Under normal physiological conditions, NTR expression is low. However, in the hypoxic microenvironment of solid tumors, NTR is significantly upregulated. This makes NTR a valuable biomarker for tumor hypoxia and a target for hypoxia-activated prodrugs. Fluorescent probes that can detect NTR activity are therefore powerful tools for cancer diagnosis, monitoring therapeutic efficacy, and in drug development.

Core Mechanism of Action

The fundamental principle behind NTR-activatable probes is the "off-on" switching of a fluorescent signal. The nitro group (-NO2), with its strong electron-withdrawing properties, is attached to a fluorophore scaffold. This configuration quenches the fluorescence of the molecule through mechanisms like intramolecular charge transfer (ICT).

In the presence of NTR and a cofactor such as NADH, the nitro group is reduced in a stepwise manner, first to a hydroxylamino group (-NHOH) and then to an amino group (-NH2). The amino group is a strong electron-donating group, which restores the ICT process within the fluorophore, leading to a significant enhancement of the fluorescence signal.

NTR_Mechanism Probe_Off Probe-NO2 (Non-fluorescent) Intermediate Probe-NHOH (Intermediate) Probe_Off->Intermediate NTR Reduction Probe_On Probe-NH2 (Fluorescent) Intermediate->Probe_On NTR Reduction NTR Nitroreductase (NTR) + NADH

Caption: General mechanism of NTR-activated fluorescent probes.

Examples of NTR-Activated Probes

Several near-infrared (NIR) fluorescent probes have been developed for NTR detection to take advantage of the reduced autofluorescence and deeper tissue penetration of NIR light.

  • NTR-NO2: A "turn-on" fluorescent probe based on a fused four-ring quinoxaline skeleton. It exhibits a significant fluorescence increase upon reduction by NTR.[1][2]

  • NIR-HCy-NO2: A probe that incorporates a nitro group into a hemicyanine scaffold. It shows low background fluorescence and high fluorescence enhancement upon activation by NTR.[3]

  • Q-NO2: A nitroreductase-activatable probe that can be used for both NIR-I and NIR-II fluorescence imaging as well as photoacoustic imaging.[4]

  • Cy7-1: A cyanine-based NIR probe with a para-nitro benzoate group that serves as a rapid fluorescence-enhanced probe for monitoring NTR.[5]

Quantitative Data for NTR-Activated Probes

The following table summarizes the key optical and performance characteristics of selected NTR probes.

Probe NameExcitation (λex)Emission (λem)Signal Fold ChangeLimit of Detection (LOD)Key Features
NTR-NO2 ~420-430 nm~541 nm~30-foldNot specifiedFused four-ring quinoxaline skeleton.[1][6]
NIR-HCy-NO2 Not specifiedNIR regionHigh enhancementNot specifiedHemicyanine-based, low background.[3]
Q-NO2 675 nm (NIR-I), 808 nm (NIR-II)>790 nm (NIR-I), >900 nm (NIR-II)Not specifiedNot specifiedMultimodal imaging (NIR-I, NIR-II, PA).[4]
Cy7-1 Not specifiedNIR regionSignificant enhancementNot specifiedRapid response, suitable for in vivo imaging.[5]
IND-NO2 520 nm564 nmSignificant increase6.21 nM (0.16 µg/mL)Used for detection of NTR in microorganisms.[7][8]
CS–CN–NO Not specified530 nm (response), 700 nm (reference)Not specified70 ng/mLInternal standard ratiometric probe.[9]
Experimental Protocols

This protocol provides a general framework for measuring NTR activity in solution using a fluorescent probe.

  • Reagent Preparation:

    • Prepare a stock solution of the NTR probe (e.g., 1 mM NTR-NO2) in DMSO.

    • Prepare a stock solution of NADH (e.g., 10 mM) in PBS buffer (pH 7.4).

    • Prepare purified nitroreductase enzyme solutions of varying concentrations in PBS buffer.

  • Assay Procedure:

    • In a 96-well plate, add PBS buffer (pH 7.4).

    • Add the NTR probe to a final concentration of 10 µM.

    • Add NADH to a final concentration of 100-500 µM.

    • Initiate the reaction by adding different concentrations of the NTR enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

    • A control reaction without the NTR enzyme should be included to measure background fluorescence.

This protocol describes how to visualize NTR activity in living cells under normoxic and hypoxic conditions.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For the hypoxia group, place the cells in a hypoxic incubator (1% O2, 5% CO2, 94% N2) for 12-24 hours to induce NTR expression. The normoxic group should be kept under standard conditions (21% O2, 5% CO2).

  • Probe Loading:

    • Remove the culture medium and wash the cells three times with PBS.

    • Incubate the cells with the NTR probe (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells again with PBS to remove any excess probe.

    • Add fresh culture medium or PBS.

    • Image the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filters.

    • A significant increase in fluorescence in the hypoxic cells compared to the normoxic cells indicates NTR activity.[5][6][10]

NTR_Workflow cluster_cell_culture Cell Culture cluster_probe_loading Probe Incubation cluster_imaging Imaging and Analysis Culture Culture Cells (e.g., HeLa, A549) Normoxia Normoxia (21% O2) Culture->Normoxia Hypoxia Hypoxia (1% O2) Culture->Hypoxia Load_Probe Incubate with NTR Probe Normoxia->Load_Probe Hypoxia->Load_Probe Wash Wash with PBS Load_Probe->Wash Microscopy Confocal Fluorescence Microscopy Wash->Microscopy Analysis Compare Fluorescence (Hypoxia vs. Normoxia) Microscopy->Analysis

Caption: Experimental workflow for imaging NTR activity in cultured cells.

Part 2: this compound Probe for Hydrogen Sulfide (H2S) Detection

Contrary to what its name might suggest, the probe designated as This compound is a "turn-on" optoacoustic and fluorescent probe designed for the detection of hydrogen sulfide (H2S). H2S is now recognized as a critical gasotransmitter, playing roles in various physiological and pathological processes. This probe has been utilized to monitor liver injury induced by metformin, which can cause an upregulation of hepatic H2S.

Core Mechanism of Action

The this compound probe for H2S detection has a different structure and mechanism compared to the NTR-activated probes. It features a dinitrophenyl ether group, which acts as both the recognition moiety for H2S and a quencher for the fluorophore.

In the presence of H2S, a nucleophilic aromatic substitution reaction occurs. H2S cleaves the dinitrophenyl ether bond, releasing the quencher and forming the activated, fluorescent form of the probe, termed NR-OH . This process restores the donor-π-acceptor structure of the fluorophore, leading to a "turn-on" of both fluorescence and a red-shift in its absorption spectrum, which is suitable for optoacoustic imaging.

H2S_Mechanism Probe_Off This compound (Non-fluorescent) Probe_On NR-OH (Fluorescent) Probe_Off->Probe_On Cleavage of dinitrophenyl ether H2S Hydrogen Sulfide (H2S)

Caption: Mechanism of the this compound probe for H2S detection.

Quantitative Data for the this compound H2S Probe

The following table summarizes the key characteristics of the this compound probe for H2S detection.

PropertyValueNotes
Probe Form This compound "Off" state, non-fluorescent.
Activated Form NR-OH "On" state, fluorescent.
Absorption (λabs) ~695 nm (this compound) to red-shifted (NR-OH)Red-shift is suitable for optoacoustic imaging.
Emission (λem) ~725 nm (NR-OH)In the near-infrared range.
Response Time Fast, reaction completes within minutes.Allows for real-time imaging.
Application Fluorescent and optoacoustic imaging of H2S.Demonstrated in cell culture and in vivo models of liver injury.
Experimental Protocols

This protocol provides a general outline for using the this compound probe to image H2S in vivo.

  • Animal Model:

    • Induce liver injury in mice (e.g., by administering an overdose of metformin) to upregulate hepatic H2S.

    • Use a control group of healthy mice.

  • Probe Administration:

    • Prepare a solution of the this compound probe in a biocompatible solvent (e.g., PBS with a small percentage of DMSO).

    • Administer the probe to the mice via intravenous (tail vein) or intraperitoneal injection.

  • Imaging:

    • At various time points after probe injection (e.g., 30, 60, 90 minutes), image the mice using a multispectral optoacoustic tomography (MSOT) system and/or a near-infrared fluorescence imaging system.

    • For fluorescence imaging, use an appropriate excitation laser and emission filter (e.g., excitation around 690 nm, emission >710 nm).

    • For optoacoustic imaging, acquire images across a range of wavelengths to spectrally unmix the signal from NR-OH and hemoglobin.

  • Data Analysis:

    • Quantify the fluorescence or optoacoustic signal intensity in the liver region of both the experimental and control groups.

    • An increased signal in the liver of the metformin-treated mice indicates the presence of elevated H2S levels.[11]

H2S_Workflow cluster_model Animal Model Preparation cluster_probe_admin Probe Administration cluster_imaging In Vivo Imaging Induce_Injury Induce Liver Injury (e.g., Metformin) Inject_Probe Inject this compound Probe (e.g., i.v.) Induce_Injury->Inject_Probe Control_Group Healthy Control Mice Control_Group->Inject_Probe Imaging Fluorescence & Optoacoustic Imaging at Time Points Inject_Probe->Imaging Analysis Quantify Signal in Liver Imaging->Analysis

Caption: Experimental workflow for in vivo H2S imaging with the this compound probe.

Conclusion and Future Perspectives

Probes incorporating a nitro group are versatile tools in chemical biology and drug development. It is essential for researchers to distinguish between probes based on their specific target and mechanism of action.

  • NTR-activated probes are invaluable for studying tumor hypoxia, a critical factor in cancer progression and treatment resistance. Their ability to report on the activity of a specific enzyme allows for functional imaging of the tumor microenvironment. Future developments in this area may focus on creating ratiometric probes for more quantitative analysis and probes with even further red-shifted emission for deeper tissue imaging.

  • The This compound probe for H2S demonstrates the clever repurposing of a chemical motif for a different target. It provides a powerful method for dual-modality (fluorescence and optoacoustic) imaging of H2S, offering high-resolution anatomical and functional information.

For professionals in drug development, these probes offer methods to stratify patient populations, monitor the effects of therapies that target hypoxia, and investigate the off-target effects of drugs that may alter H2S homeostasis. As our understanding of the complex roles of NTR and H2S in disease grows, the application of these and next-generation probes will undoubtedly expand.

References

Unraveling "NR-NO2": A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search of scientific and medical literature did not yield a specific therapeutic agent or research compound designated as "NR-NO2." The search results primarily point to two distinct but related areas of research: nitrogen dioxide (NO2) and compounds related to nitric oxide (NO) signaling. It is possible that "this compound" is an internal project name, a novel compound not yet widely published, or a typographical error.

This guide, therefore, provides a technical overview of the roles of nitric oxide and nitrogen dioxide in biological systems and their relevance in drug discovery, which is the closest discernible topic based on the query.

The Dichotomous Role of Nitrogen Oxides in Physiology and Disease

Nitrogen oxides, particularly nitric oxide (NO) and nitrogen dioxide (NO2), play a significant and often dual role in human physiology and pathology. While NO is a critical signaling molecule, NO2 is largely considered a toxic gas and an environmental pollutant[1][2][3].

Nitric Oxide (NO): A Key Signaling Molecule

Nitric oxide is a signaling molecule involved in a wide array of physiological processes.[4] Under normal conditions, it has anti-inflammatory effects.[4] However, in abnormal situations, overproduction of NO can lead to it acting as a pro-inflammatory mediator.[4] NO is synthesized from arginine by nitric oxide synthases (NOS) and is involved in vasodilation, neurotransmission, and immune responses.[4] Its ability to modulate inflammation has made the NO signaling pathway a target for therapeutic intervention in inflammatory diseases of the joints, gut, and lungs.[4]

Nitrogen Dioxide (NO2): A Toxin with Inflammatory Consequences

Nitrogen dioxide is a reddish-brown gas and a major air pollutant[2][3]. Exposure to NO2 is known to cause inflammation of the airways[5]. Studies have shown that exposure to NO2 can induce a neutrophilic inflammatory response in the airways, potentially mediated by an increase in interleukin-8 (IL-8)[5].

Therapeutic Potential: Targeting Nitric Oxide Pathways

Given the crucial role of nitric oxide in various physiological and pathological processes, there is significant interest in developing drugs that can modulate NO signaling. This includes the development of NO donors, which release NO to mimic its beneficial effects, and inhibitors of nitric oxide synthase for conditions where NO overproduction is detrimental.

The anti-inflammatory properties of NO are mediated through several mechanisms, including the inhibition of the activation of NF-κB, a key pro-inflammatory transcription factor[6].

Visualizing the Nitric Oxide Signaling Pathway

To illustrate the complex interactions, the following diagram outlines a simplified nitric oxide signaling pathway leading to vasodilation.

Nitric_Oxide_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo O2, NADPH NO_smc Nitric Oxide (NO) NO_endo->NO_smc diffusion sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation/ Relaxation PKG->Relaxation

Caption: Simplified signaling pathway of nitric oxide (NO) leading to vasodilation.

Conclusion

While the discovery and development of a specific compound named "this compound" could not be documented from publicly available information, the broader field of nitrogen oxide research continues to be a fertile ground for therapeutic innovation. Understanding the nuanced roles of molecules like nitric oxide is critical for the development of new treatments for a wide range of inflammatory and cardiovascular diseases. Further clarification on the identity of "this compound" would be necessary to provide a more targeted and in-depth technical guide.

References

A Technical Guide to NR-NO2 and Related Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of near-infrared (NIR) fluorescent probes utilizing a nitro group (NO2) as a recognition and quenching moiety. Primarily focusing on probes activated by nitroreductase (NTR), a key biomarker for hypoxic conditions prevalent in solid tumors, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The guide covers the core mechanism, quantitative characteristics, and detailed experimental protocols for the application of these powerful imaging tools.

Core Principle: Mechanism of Action

Nitroreductase-activated NIR probes are sophisticated molecular tools designed on a "turn-on" fluorescence principle. In its native state, the probe is non-fluorescent or weakly fluorescent. The presence of a strong electron-withdrawing nitro group quenches the fluorescence of the core fluorophore.

Nitroreductase (NTR), an enzyme overexpressed in hypoxic environments, selectively reduces the nitro group (-NO2) to an electron-donating amino group (-NH2).[1] This enzymatic reaction instigates a significant change in the probe's electronic properties, typically through an intramolecular charge transfer (ICT) process, leading to a dramatic increase in fluorescence intensity in the near-infrared spectrum.[1] This mechanism allows for a high signal-to-background ratio, enabling sensitive detection of hypoxic cells and tissues.[2][3]

While the most common application involves NTR detection, similar design principles have been adapted for other analytes. For instance, a probe also designated NR-NO2 was developed to detect hydrogen sulfide (H2S), where H2S cleaves a dinitrophenyl ether bond to release the fluorescent reporter.[4]

G cluster_0 Nitroreductase (NTR) Activation Pathway Probe_Off This compound Probe (Non-Fluorescent) Enzyme Nitroreductase (NTR) + NAD(P)H Probe_Off->Enzyme Enzymatic Reduction Probe_On NR-NH2 Product (NIR Fluorescence) Enzyme->Probe_On

Diagram 1: Activation mechanism of a nitroreductase-responsive probe.

Quantitative Data Overview

The performance of fluorescent probes is defined by several key photophysical and analytical parameters. The following tables summarize the quantitative data for representative nitroreductase-activated probes, enabling easy comparison of their characteristics.

Table 1: Performance of Nitroreductase-Activated NIR Probes

Probe NameAnalyteFluorescence EnhancementStokes ShiftLinear RangeLimit of Detection (LOD)Ref
NTR-NO2 Nitroreductase~30-fold111 nm0 - 4.5 µg/mL58 ng/mL[1]
Py-SiRh-NTR Nitroreductase~28-foldNot Specified0 - 10 µg/mL70 ng/mL[5]

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of NIR probes. This section outlines methodologies for probe synthesis, in vitro cell imaging, and in vivo animal studies.

While specific synthetic routes vary, a common approach involves the coupling of a fluorophore core with a recognition moiety (the nitro-containing group).

  • Synthesis of the Fluorophore: A suitable NIR fluorophore with a reactive site (e.g., a hydroxyl or amino group) is synthesized. Common scaffolds include hemicyanine, quinoxaline, and silicon-rhodamine dyes.[1][5][6]

  • Introduction of the Recognition Moiety: The fluorophore is reacted with a compound containing the p-nitrophenyl group, which acts as the fluorescence quencher and the NTR recognition site.[6]

  • Purification and Characterization: The final probe product is purified using techniques such as silica gel column chromatography. Its structure and purity are confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.[4]

This protocol details the use of an NTR-activated probe to visualize hypoxic conditions in cultured cells.

  • Cell Culture: Plate cells of interest (e.g., HeLa or HepG2) in a suitable vessel for microscopy (e.g., glass-bottom dish) and culture under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.[1][5]

  • Induction of Hypoxia: To induce nitroreductase overexpression, transfer the cells to a hypoxic incubator (e.g., 1% O2, 5% CO2, 94% N2) for a sufficient period, typically 12-24 hours. A normoxic control group should be maintained under standard conditions.

  • Probe Incubation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically 5-10 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate for 20-30 minutes at 37°C.[7]

  • Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Fluorescence Microscopy: Add fresh PBS or culture medium to the cells. Image the cells using a confocal fluorescence microscope equipped with appropriate lasers and emission filters for near-infrared detection.[5] Hypoxic cells should exhibit a significantly stronger fluorescence signal compared to normoxic cells.

G cluster_workflow Experimental Workflow: In Vitro Cell Imaging A 1. Seed Cells in Culture Dish B 2. Induce Hypoxia (e.g., 1% O2, 12h) A->B C 3. Incubate with This compound Probe (10µM) B->C D 4. Wash Cells with PBS (3x) C->D E 5. Acquire Images (Confocal Microscopy) D->E F 6. Analyze Fluorescence (Hypoxic vs. Normoxic) E->F

Diagram 2: Standard workflow for imaging hypoxic cells with an NTR probe.

This protocol provides a general framework for using NTR-activated probes to detect tumors in living animals.

  • Animal Model Preparation: Establish a tumor model by subcutaneously inoculating cancer cells (e.g., HeLa or A549) into immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 50-100 mm³).[8]

  • Probe Administration: Prepare a sterile, injectable solution of the this compound probe, often formulated with biocompatible solvents like DMSO and saline. Administer the probe to the tumor-bearing mice, typically via tail vein injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 2, 4, 8 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped for near-infrared fluorescence detection.

  • Data Acquisition and Analysis: Acquire whole-body fluorescence images. The tumor region, being hypoxic, is expected to show a significant accumulation of the fluorescence signal over time compared to other tissues.[9] The signal intensity in the tumor can be quantified and compared to background regions.

  • Ex Vivo Validation (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Applications in Research and Drug Development

The ability to selectively visualize hypoxic tissues makes this compound probes invaluable tools in several areas:

  • Cancer Diagnosis: As hypoxia is a hallmark of solid tumors, these probes can be used for the early detection and delineation of cancerous tissues.[5][8]

  • Monitoring Therapeutic Efficacy: Many cancer therapies aim to reduce tumor size and alleviate hypoxia. This compound probes can be used to non-invasively monitor the response to treatment by tracking changes in the hypoxic status of the tumor.

  • Drug Development: These probes can aid in the development of hypoxia-activated prodrugs by confirming the presence of the target enzyme (NTR) in the tumor microenvironment.

  • Fundamental Research: They provide a method to study the role of hypoxia and nitroreductase activity in various other pathological conditions, such as inflammation and ischemia.[9]

References

Theoretical Insights into Nitroreductase-Mediated Prodrug Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to investigate the properties of nitroreductase (NR) enzymes in complex with their nitroaromatic (NO2) substrates. Understanding these interactions at a molecular level is crucial for the rational design of novel prodrugs for applications such as gene-directed enzyme prodrug therapy (GDEPT). This document summarizes key theoretical data, details common computational protocols, and visualizes the critical pathways governing NR-NO2 systems.

Introduction: The Role of Nitroreductase in Prodrug Therapy

Nitroreductases are a family of flavin-containing enzymes, primarily found in bacteria and certain protozoa, that catalyze the reduction of nitroaromatic compounds.[1][2] This enzymatic activity is of significant interest in medicine, particularly in oncology. The GDEPT strategy involves introducing a bacterial nitroreductase gene into cancer cells, which then express the enzyme.[1] Subsequently, a non-toxic nitroaromatic prodrug is administered. The expressed nitroreductase within the tumor cells metabolizes the prodrug, converting it into a potent cytotoxic agent that kills the cancer cells.[3][4] The efficacy of this approach hinges on the specific and efficient activation of the prodrug by the enzyme.

Theoretical calculations and molecular modeling have become indispensable tools for elucidating the complex mechanism of NR-mediated activation.[3][5] These methods provide detailed insights into substrate binding, the electronic transformations of the prodrug, and the energetics of the reaction pathway, guiding the engineering of more effective enzyme-prodrug systems.[4][6]

The Core Mechanism: Bioreduction of Nitroaromatics

Bacterial Type I nitroreductases, which are the focus of GDEPT, are oxygen-insensitive and typically employ a "ping-pong bi-bi" kinetic mechanism.[7][8] The process involves two main stages:

  • Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is reduced by a hydride (H⁻) transfer from a nicotinamide cofactor, typically NAD(P)H. This converts the FMN from its oxidized state to its reduced dihydroflavin state (FMNH₂).

  • Oxidative Half-Reaction: The nitroaromatic substrate binds to the reduced enzyme. The FMNH₂ cofactor then transfers a hydride to the substrate's nitro group. This process occurs in sequential two-electron reduction steps, first converting the nitro group (R-NO₂) to a nitroso intermediate (R-NO), and then to a hydroxylamine derivative (R-NHOH).[6][8] This highly reactive hydroxylamine is often the ultimate cytotoxic species, capable of causing DNA damage.[5]

The overall reaction is a six-electron reduction if the process continues to the corresponding amine (R-NH₂), though the hydroxylamine intermediate is often the key therapeutic metabolite.[2]

Theoretical and Computational Protocols

Investigating the this compound system requires a multi-scale modeling approach to capture both the quantum mechanical nature of the chemical reaction and the influence of the larger protein environment.

Molecular Docking

Molecular docking is used to predict the preferred binding orientation of a nitroaromatic substrate within the active site of the nitroreductase enzyme. This provides initial structural models and a semi-quantitative estimate of binding affinity.

  • Protocol:

    • Preparation of Receptor: The 3D crystal structure of the nitroreductase enzyme (e.g., E. coli NfsA or NfsB) is obtained from the Protein Data Bank (PDB).[9] Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.

    • Preparation of Ligand: The 3D structure of the nitroaromatic compound is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

    • Docking Simulation: Software such as AutoDock Vina or PyRx is used to systematically sample various conformations of the ligand within a defined binding pocket of the enzyme.[9]

    • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The poses are analyzed to identify key interactions (e.g., hydrogen bonds, stacking interactions) between the substrate and active site residues.[9][10]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the enzyme-substrate complex, assessing its stability and the conformational landscape of the active site over time.

  • Protocol:

    • System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

    • Force Field: A classical force field (e.g., AMBER, FF03) is used to describe the interactions between atoms.[4][11]

    • Simulation: The system is first minimized to remove steric clashes, then gradually heated to physiological temperature and equilibrated. A production run (typically nanoseconds to microseconds) is then performed to generate a trajectory of atomic positions over time.

    • Analysis: The trajectory is analyzed to assess the stability of the substrate's binding mode, the flexibility of active site residues, and the accessibility of water molecules.[3][5]

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods are the gold standard for studying enzymatic reaction mechanisms. They allow for a high-accuracy quantum mechanical treatment of the reacting species while modeling the surrounding protein environment with computationally less expensive molecular mechanics.[12][13][14]

  • Protocol:

    • System Partitioning: The system is divided into two regions. The QM region includes the FMN cofactor, the nitroaromatic substrate, and the side chains of key active site residues directly involved in the reaction.[15] The rest of the protein and solvent constitute the MM region.

    • QM Method Selection: Density Functional Theory (DFT) is commonly used for the QM region, with functionals such as B3LYP or MPW1PW91 and basis sets like 6-31G**.[4][16]

    • MM Method Selection: A standard protein force field (e.g., AMBER) is used for the MM region.

    • Reaction Coordinate Scan: To map the energy profile of the reaction (e.g., hydride transfer), calculations are performed along a defined reaction coordinate. This allows for the identification of transition states (TS) and the calculation of activation energy barriers.[15][17]

    • Software: Integrated software packages like ChemShell, which can interface QM programs (e.g., Turbomole) with MM programs (e.g., DL_POLY), are often used for these calculations.[15]

Key Calculated Properties of this compound Systems

Theoretical calculations provide quantitative data that are critical for comparing substrates and understanding enzymatic efficiency. The following tables summarize representative data obtained from such studies.

Substrate (Nitrofuran Derivative)Docking Score (kcal/mol)Interacting Residues in E. coli Nitroreductase (1YLU)
Compound 2a -8.8GLU 165, ARG 10, ARG 207, SER 39, SER 12, GLN 142, LYS 205
Nitrofurantoin (Standard)-7.2ARG 10, GLN 142, LYS 205, GLU 165
Nifuroxazide-8.1GLU 165, LYS 205, ARG 10, GLN 142
Furazolidone-7.5GLU 165, LYS 205, ARG 10
Table 1: Molecular docking scores of various nitrofuran derivatives against E. coli nitroreductase, indicating binding affinity. Data sourced from Kolageri et al. (2022).[9]
PropertyValueMethod/SystemSignificance
Redox Potential (E⁰₇) -215 ± 5 mVPotentiometry (E. coli NfsA)Determines the thermodynamic driving force for the reduction reaction.[1][18]
Hydride Transfer Barrier ~15.7 kcal/molQM/MM (for an analogous P450 system)The energy barrier for the rate-limiting step of cofactor reduction/oxidation.[15]
k_cat_ 25 ± 4.2 s⁻¹Steady-State Kinetics (E. coli NfsA)The turnover number, indicating catalytic efficiency.[18]
K_M_ 581 µM (for APADP+)Steady-State Kinetics (E. coli NfsA)Substrate concentration at half-maximal velocity, related to binding affinity.[18]
Table 2: A collection of experimentally determined and theoretically relevant parameters for nitroreductase systems.

Visualizing this compound Mechanisms and Workflows

Diagrams generated using the DOT language provide clear visual representations of the complex processes involved in the study of this compound systems.

Nitroreductase_Catalytic_Cycle cluster_0 Reductive Half-Reaction cluster_1 Oxidative Half-Reaction E_FMN E-FMN (Oxidized Enzyme) E_FMNH2 E-FMNH₂ (Reduced Enzyme) E_FMN->E_FMNH2 NAD(P)H -> NAD(P)⁺ E_FMNH2_Substrate E-FMNH₂-Substrate Complex E_FMNH2->E_FMNH2_Substrate + Substrate (R-NO₂) E_FMN_Product E-FMN-Product Complex E_FMNH2_Substrate->E_FMN_Product Hydride Transfer E_FMN_Product->E_FMN - Product (R-NHOH)

Nitroreductase Ping-Pong Catalytic Cycle.

Prodrug_Activation_Pathway Prodrug Nitroaromatic Prodrug (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e⁻, 2H⁺ (from E-FMNH₂) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ (from E-FMNH₂) Cytotoxicity Cytotoxicity (e.g., DNA Adducts) Hydroxylamine->Cytotoxicity Electrophilic Attack

Bioactivation of a Nitroaromatic Prodrug.

Computational_Workflow PDB 1. Obtain Crystal Structure (e.g., from PDB) Docking 2. Molecular Docking (Predict Binding Pose) PDB->Docking MD 3. MD Simulation (Assess Complex Stability) Docking->MD QM_MM 4. QM/MM Calculation (Elucidate Reaction Mechanism) MD->QM_MM Analysis 5. Analyze Energetics & Properties QM_MM->Analysis

Typical Workflow for this compound Computational Studies.

Conclusion and Future Outlook

Theoretical calculations provide powerful, atomistic-level insights into the mechanism of nitroreductase-mediated prodrug activation. By combining molecular docking, MD simulations, and high-level QM/MM calculations, researchers can dissect the factors governing substrate specificity and catalytic efficiency.[3][18] This knowledge is paramount for the structure-based design of next-generation nitroaromatic prodrugs with enhanced activation kinetics and selectivity, as well as for engineering novel nitroreductase variants with tailored substrate scopes.[6] The continued development and application of these computational methodologies will undoubtedly accelerate progress in GDEPT and other fields reliant on the unique chemistry of nitroreductases.

References

The Selective Advantage: A Technical Guide to NR-NO2's Nitric Oxide Release Over Competing Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles governing the selective action of nitroaromatic-based nitric oxide (NO) donors, herein referred to as NR-NO2. The central focus is to elucidate the factors that determine the effective release and bioavailability of nitric oxide in a complex biological milieu rich in other reactive oxygen species (ROS). True selectivity in this context is not merely about the donor's preferential release of NO, but critically, about the fate of the released NO in the presence of highly reactive competing molecules.

Introduction: The Challenge of Selective NO Delivery

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, from vasodilation to neurotransmission and immune responses[1]. Consequently, the development of NO-releasing compounds for therapeutic applications is an area of intense research. A primary challenge is ensuring that the donated NO reaches its intended biological targets, such as soluble guanylate cyclase (sGC), before being scavenged by other reactive species. The biological environment is a complex redox milieu containing numerous ROS, including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). The efficacy and "selectivity" of any NO donor are therefore intrinsically linked to the kinetics of competing reactions between NO and these ROS.

This guide explores the chemical kinetics that define this compound's selectivity, presents quantitative data on these competing reactions, details the experimental protocols used to measure NO release and interaction, and visualizes the underlying pathways and workflows.

Mechanism of Action and the Basis of Selectivity

Nitroaromatic compounds (this compound) typically release NO through one of two primary mechanisms:

  • Enzymatic Reduction : In hypoxic environments or in the presence of specific enzymes like nitroreductases, the nitro group (-NO2) is reduced. This process can lead to the formation of an unstable nitro-radical, which subsequently rearranges and releases NO[2].

  • Photorelease : Certain nitroaromatic compounds are designed to be photoactivatable. Upon absorption of light at a specific wavelength, the nitro group undergoes isomerization to a nitrite group, which then decomposes to release NO[3].

The perceived selectivity of an this compound donor for NO over other ROS is fundamentally a kinetic phenomenon. The critical event is not the donor's interaction with ROS, but rather the rapid reaction of the released NO with ambient ROS. The most significant of these competing reactions is the near-diffusion-controlled reaction between nitric oxide and the superoxide radical, which forms the potent oxidant peroxynitrite (ONOO⁻)[4][5]. Therefore, the local concentration of superoxide is the single most important factor determining the bioavailability of NO and its ability to engage its intended targets.

Quantitative Data: The Kinetics of Competing Reactions

The selectivity of this compound is best understood by comparing the reaction rate constants of its payload, nitric oxide, with various ROS. The following table summarizes the key kinetic data that dictate the fate of NO in a biological system.

ReactantsProductsSecond-Order Rate Constant (k)Significance in Biological Context
•NO + O₂•⁻ (Superoxide)ONOO⁻ (Peroxynitrite)~1.6 x 10¹⁰ M⁻¹s⁻¹ [4]Extremely fast, diffusion-controlled reaction. This is the primary scavenging pathway for NO in the presence of superoxide, significantly limiting NO bioavailability and producing a potent oxidant.
•NO + •OH (Hydroxyl Radical)ONOOH → HNO₂~1.7 x 10¹⁰ M⁻¹s⁻¹ (estimated from nitroxide reactions)[6]Also diffusion-controlled. While •OH is highly reactive, its cellular concentration is typically much lower than superoxide, making this a less dominant scavenging pathway overall.
•NO + N₂O₃ (in equilibrium with ONOO⁻)Complex Products(3.1 ± 0.3) x 10⁸ M⁻¹s⁻¹ [1]This reaction is significant in alkaline solutions but is not considered a major competitive pathway under standard physiological conditions[1].
•NO + H₂O₂ (Hydrogen Peroxide)Slow reaction, can form •OHSlow [7]The homogeneous reaction between NO and H₂O₂ is slow and generally not considered a significant pathway for NO scavenging compared to its reaction with radical species[7].
•NO + O₂ (Oxygen)N₂O₃ → 2NO₂⁻ (Nitrite)~2.4 x 10⁶ M⁻²s⁻¹ (at 37°C)[8]This reaction is second-order with respect to NO. It is much slower than the reaction with superoxide and becomes relevant only at higher NO concentrations or in superoxide-depleted environments.

Signaling Pathways and Logical Relationships

The interplay between NO release and its subsequent reactions can be visualized to better understand the system's dynamics.

G cluster_release NO Donor Activation cluster_fate Fate of Released Nitric Oxide NR_NO2 This compound (Nitroaromatic Donor) NO_Released Nitric Oxide (•NO) NR_NO2->NO_Released Release sGC Soluble Guanylate Cyclase (sGC) Stimulus Stimulus (e.g., Light, Enzyme) Stimulus->NR_NO2 NO_Released->sGC Activation (Target Pathway) Superoxide Superoxide (O₂•⁻) NO_Released->Superoxide Scavenging (k ≈ 1.6x10¹⁰ M⁻¹s⁻¹) Peroxynitrite Peroxynitrite (ONOO⁻) cGMP cGMP sGC->cGMP Physiological_Effect Physiological Effect (e.g., Vasodilation) cGMP->Physiological_Effect Oxidative_Stress Oxidative Stress & Damage Peroxynitrite->Oxidative_Stress G prep_donor Prepare this compound Solution (in Assay Buffer) split Split into Conditions prep_donor->split control Control (No Additives) split->control Path 1 add_ros Add ROS/RNS Generator (e.g., Xanthine/XO for O₂•⁻, H₂O₂, SIN-1 for ONOO⁻) split->add_ros Path 2 trigger Trigger NO Release (e.g., Light, 37°C Incubation) control->trigger add_ros->trigger measure Measure Bioavailable NO (Griess, OxyHb, or Fluorescent Probe Assay) trigger->measure analyze Analyze & Compare Results measure->analyze conclusion Determine Selectivity Profile: Assess impact of ROS on quantified NO levels analyze->conclusion

References

Methodological & Application

Application Notes and Protocols for Intracellular Nitric Oxide Imaging using NR-NO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature and low physiological concentrations of NO make its direct and real-time detection in living cells a significant challenge. This document provides detailed application notes and protocols for the use of NR-NO2, a Nile Red-based fluorescent probe, for the sensitive and specific imaging of intracellular nitric oxide. This compound offers far-red fluorescence emission, minimizing autofluorescence from biological samples, and is suitable for both one-photon and two-photon microscopy, enabling deeper tissue imaging.

Mechanism of Action

This compound is designed with a Nile Red fluorophore backbone, which is initially in a low-fluorescence state. The probe incorporates an o-phenylenediamine moiety that acts as a specific recognition site for nitric oxide. In the presence of NO and oxygen, the o-phenylenediamine group undergoes a diazotization reaction to form a highly fluorescent triazole derivative. This reaction leads to a significant "turn-on" fluorescence response in the far-red region of the spectrum, allowing for the sensitive detection of NO.

NR-NO2_Probe This compound (Low Fluorescence) Reaction_Product Triazole Product (High Fluorescence) NR-NO2_Probe->Reaction_Product Diazotization Reaction NO_Molecule Nitric Oxide (NO) + Oxygen (O2) NO_Molecule->NR-NO2_Probe

Caption: Reaction mechanism of the this compound probe with nitric oxide.

Quantitative Data

The following table summarizes the key photophysical and performance characteristics of the this compound probe for the detection of nitric oxide.

PropertyValueReference
Excitation Maximum (λex) ~580 nm (One-photon)
~820 nm (Two-photon)[1]
Emission Maximum (λem) ~650 nm (after reaction with NO)[1]
Quantum Yield Significant increase upon NO binding[2]
Limit of Detection (LOD) 46 nM
Response Time < 180 seconds
Specificity High for NO over other ROS/RNS

Selectivity of this compound: The fluorescence response of this compound was tested against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to ensure its high selectivity for nitric oxide.

Interfering SpeciesFluorescence Response
Peroxynitrite (ONOO⁻)Minimal
Superoxide (O₂⁻)Minimal
Hydrogen Peroxide (H₂O₂)Minimal
Hypochlorite (OCl⁻)Minimal
Nitric Oxide (NO) Strong

Experimental Protocols

Required Materials
  • This compound fluorescent probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) for NO induction (optional)

  • Nitric oxide donor (e.g., SNAP or DEA/NONOate) for positive control (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Cy5)

  • 96-well black, clear-bottom microplates for quantitative analysis

Preparation of Reagents
  • This compound Stock Solution (1 mM): Dissolve the required amount of this compound powder in anhydrous DMSO to prepare a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • This compound Working Solution (5 µM): On the day of the experiment, dilute the 1 mM this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 5 µM.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture Culture and seed cells in appropriate vessel Probe_Loading Incubate cells with this compound (30 min, 37°C) Cell_Culture->Probe_Loading Reagent_Prep Prepare this compound working solution (5 µM) Reagent_Prep->Probe_Loading Washing Wash cells with PBS to remove excess probe Probe_Loading->Washing NO_Induction Induce NO production (e.g., with LPS) Washing->NO_Induction Imaging Image cells using fluorescence microscopy NO_Induction->Imaging Analysis Quantify fluorescence intensity Imaging->Analysis

Caption: General workflow for intracellular nitric oxide imaging with this compound.

Detailed Protocol for Intracellular NO Imaging in RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate) and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the 5 µM this compound working solution to the cells.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Remove the this compound loading solution and wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

  • Induction of Endogenous Nitric Oxide Production:

    • To stimulate endogenous NO production, treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL in cell culture medium.[3][4][5]

    • Incubate the cells for 6-24 hours at 37°C.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., for TRITC or Cy5, with excitation around 560-580 nm and emission collection above 610 nm).

    • For two-photon microscopy, use an excitation wavelength of approximately 820 nm and collect emission between 620-700 nm.[1]

    • Acquire images at different time points after stimulation to monitor the dynamics of NO production.

    • For quantitative analysis, measure the mean fluorescence intensity of the cells using appropriate software (e.g., ImageJ).

Controls
  • Negative Control: Cells loaded with this compound but not stimulated with an NO inducer. This will establish the baseline fluorescence of the probe.

  • Positive Control: Cells loaded with this compound and treated with a known NO donor (e.g., 100 µM SNAP or DEA/NONOate) for 30 minutes before imaging. This will confirm the responsiveness of the probe.

Nitric Oxide Signaling Pathway

Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes from L-arginine. It then diffuses to target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Synthesis sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Downstream Downstream Signaling (e.g., vasodilation) cGMP->Downstream

Caption: Simplified nitric oxide signaling pathway.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of excess probeIncrease the number of washing steps with PBS after probe loading.
Autofluorescence of cells or mediumUse phenol red-free medium for imaging. Ensure proper filter sets are used to minimize bleed-through.
No or weak fluorescence signal Inefficient probe loadingOptimize probe concentration and incubation time. Ensure the probe is not degraded by improper storage.
Low or no NO productionConfirm the activity of the NO inducer. Use a positive control with an NO donor. Check cell health and passage number.
Photobleaching Excessive light exposureReduce the intensity and duration of the excitation light. Use a more sensitive camera or detector. For live-cell imaging, acquire images at longer intervals.
Cell toxicity High concentration of this compound or DMSOPerform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe. Ensure the final DMSO concentration in the medium is below 0.5%.

References

Application Notes: Detection of Intracellular Nitric Oxide in Live Cells using NR-NO2 (a DAF-FM diacetate-based probe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various diseases, making its detection and quantification in living cells a key aspect of biomedical research and drug development. This application note provides a detailed protocol for the use of NR-NO2, a cell-permeable fluorescent probe, for the detection of intracellular NO in live cells. This compound is based on the well-characterized 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), which offers high sensitivity and specificity for NO.

The probe, in its diacetate form, is non-fluorescent and readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the probe, now in its DAF-FM form. In the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative. This fluorescence can be detected using standard fluorescence microscopy or flow cytometry, providing a direct measure of intracellular NO production.

Principle of Detection

The detection of nitric oxide by this compound (DAF-FM diacetate) is a two-step process within a viable cell.

  • Cellular Uptake and Activation : The cell-permeable, non-fluorescent this compound freely diffuses across the plasma membrane into the cell. Intracellular esterases then hydrolyze the diacetate groups, converting this compound into the cell-impermeable and weakly fluorescent DAF-FM.

  • Reaction with Nitric Oxide : In the presence of nitric oxide (NO) and oxygen, the diamino groups of DAF-FM react to form a stable and highly fluorescent triazole derivative (DAF-FM T). The resulting increase in fluorescence intensity is directly proportional to the concentration of intracellular NO.

Data Presentation

Quantitative Analysis of this compound Fluorescence

The following tables summarize the performance characteristics of this compound (DAF-FM diacetate) and provide examples of its application in different cell types.

Table 1: Performance Characteristics of this compound (DAF-FM diacetate)

ParameterValueReference
Excitation Wavelength (λex)~495 nm[1][2]
Emission Wavelength (λem)~515 nm[1][2]
Fluorescence Quantum Yield (pre-reaction)~0.005[1]
Fluorescence Quantum Yield (post-reaction)~0.81 (~160-fold increase)[1]
Detection Limit for NO~3 nM[1]
pH StabilityStable above pH 5.5[1]

Table 2: Comparison between DAF-FM and DAF-2 Probes

FeatureDAF-FMDAF-2Reference
NO Detection Limit ~3 nM~5 nM[1]
Photostability Significantly more photostableLess photostable[1]
pH Sensitivity Spectra independent of pH > 5.5pH-dependent[1]

Table 3: Example of NO Detection in Human Umbilical Vein Endothelial Cells (HUVECs)

ConditionTreatmentRelative Fluorescence Intensity (Fold Change)
ControlUntreated1.0
StimulatedATPSignificant Increase
StimulatedHistamineSignificant Increase
StimulatedCalcium Ionophore A23187Significant Increase

This table presents a generalized representation of expected results based on literature. Actual fold-change will vary depending on experimental conditions.

Table 4: Example of NO Detection in RAW 264.7 Macrophage Cells

ConditionTreatmentNitrite Concentration in Media (µM)
UnstimulatedMedia onlyLow (e.g., < 2 µM)
StimulatedLipopolysaccharide (LPS) (1 µg/mL)High (e.g., > 20 µM)

Nitrite is a stable oxidation product of NO and its concentration in the culture medium, as measured by the Griess assay, correlates with intracellular NO production detected by probes like DAF-FM.

Experimental Protocols

Live Cell Staining Protocol for Intracellular Nitric Oxide Detection

This protocol provides a step-by-step guide for staining live cells with this compound (DAF-FM diacetate) for fluorescence microscopy or flow cytometry.

Materials and Reagents:

  • This compound (DAF-FM diacetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells cultured on a suitable imaging substrate (e.g., glass-bottom dishes, chamber slides, or in suspension)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • (Optional) NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

  • (Optional) NO synthase inhibitor (e.g., L-NAME) for negative control

Reagent Preparation:

  • This compound Stock Solution (5 mM):

    • Bring the vial of this compound and anhydrous DMSO to room temperature.

    • Add the appropriate volume of DMSO to the vial to achieve a 5 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light and moisture.

  • This compound Working Solution (1-10 µM):

    • On the day of the experiment, dilute the 5 mM this compound stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., HBSS or serum-free medium).

    • The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 5 µM is recommended.

    • Note: Avoid using buffers containing serum or phenol red as they may interfere with the staining. If serum must be used, heat-inactivated serum is recommended.

Staining Procedure:

  • Cell Preparation:

    • For adherent cells, ensure they are seeded on an appropriate imaging-compatible vessel and have reached the desired confluency.

    • For suspension cells, collect the cells by centrifugation and resuspend them in the appropriate buffer.

  • Loading with this compound:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.

  • Washing and De-esterification:

    • After incubation, remove the this compound working solution.

    • Wash the cells twice with warm HBSS or serum-free medium to remove any excess probe.

    • Add fresh warm HBSS or culture medium to the cells and incubate for an additional 15-30 minutes at 37°C. This step allows for the complete de-esterification of the probe within the cells.

  • Stimulation and Imaging:

    • After the de-esterification step, the cells are ready for stimulation to induce NO production (if required for the experiment).

    • For positive controls, treat cells with an NO donor. For negative controls, pre-incubate cells with an NO synthase inhibitor before adding the stimulus.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

    • For flow cytometry, analyze the cells using the blue laser for excitation and a detector for green emission (e.g., FITC channel).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of this compound (DAF-FM diacetate) for NO Detection cluster_membrane Cell Membrane probe_out This compound (Cell-Permeable, Non-fluorescent) probe_in This compound probe_out->probe_in Passive Diffusion esterase Intracellular Esterases probe_in->esterase daf_fm DAF-FM (Cell-Impermeable, Weakly Fluorescent) esterase->daf_fm Hydrolysis no Nitric Oxide (NO) + O2 daf_fm->no daf_fm_t DAF-FM Triazole (Highly Fluorescent) no->daf_fm_t Reaction detection Fluorescence Detection (Ex: ~495 nm, Em: ~515 nm) daf_fm_t->detection

Caption: Mechanism of this compound for intracellular nitric oxide detection.

G Experimental Workflow for Live Cell NO Staining start Start: Prepare Live Cells prepare_probe Prepare this compound Working Solution (1-10 µM) start->prepare_probe load_cells Load Cells with this compound (30-60 min, 37°C) prepare_probe->load_cells wash1 Wash Cells (2x) load_cells->wash1 deesterify De-esterification (15-30 min, 37°C) wash1->deesterify stimulate Stimulate Cells to Produce NO (Optional) deesterify->stimulate image Image Cells (Fluorescence Microscopy / Flow Cytometry) stimulate->image

Caption: Workflow for staining live cells with this compound.

G Simplified eNOS Activation Pathway stimulus Agonist (e.g., VEGF, ATP) or Shear Stress receptor Receptor Activation stimulus->receptor pi3k PI3K receptor->pi3k calcium ↑ Intracellular Ca2+ receptor->calcium akt Akt pi3k->akt enosphos eNOS Phosphorylation (Ser1177) akt->enosphos enosact eNOS Activation enosphos->enosact calmodulin Calmodulin calcium->calmodulin calmodulin->enosact no_prod L-Arginine → NO + L-Citrulline enosact->no_prod

Caption: Simplified signaling pathway of eNOS activation leading to NO production.[3][4]

References

Application Notes and Protocols for In Vivo Imaging of Nitric Oxide with NRNO

Author: BenchChem Technical Support Team. Date: November 2025

Assumption Note: The following application notes and protocols are based on the fluorescent probe NRNO , a Nile Red-based two-photon probe for nitric oxide detection. This is based on the strong likelihood that the user's query "NR-NO2" was a typographical error, as "NRNO" is a well-documented probe for nitric oxide imaging, while probes labeled "this compound" are typically associated with other analytes like hydrogen sulfide.

Introduction to NRNO

NRNO is a two-photon fluorescent probe designed for the detection and imaging of nitric oxide (NO) both in vitro and in vivo.[1][2] It utilizes a Nile Red fluorophore, which provides favorable properties for deep-tissue imaging, including a far-red emission (around 650 nm) that minimizes background autofluorescence.[1][2] The probe exhibits a rapid and specific fluorescence "turn-on" response to nitric oxide, making it a valuable tool for studying the dynamic roles of NO in various physiological and pathological processes.[1]

Mechanism of Action: The NRNO probe's fluorescence is initially quenched. In the presence of nitric oxide, a chemical reaction occurs that results in a significant enhancement of the probe's fluorescence quantum yield. This reaction is highly selective for NO over other reactive oxygen and nitrogen species.[1] The use of two-photon excitation allows for deeper tissue penetration (up to 170 µm) and reduced phototoxicity, which is crucial for in vivo studies.[1]

Data Presentation: Quantitative Properties of NRNO

The performance characteristics of the NRNO probe are summarized in the table below.

ParameterValueReference
Excitation Two-Photon[1][2]
Emission Maximum ~650 nm (Far-Red)[1][2]
Response Time Within 180 seconds[1]
Limit of Detection (LOD) 46 nM[1]
Selectivity High specificity for NO over other reactive nitrogen and oxygen species (e.g., NO₂⁻, ONOO⁻)[1]
pH Stability Stable in the physiological pH range of 6.0–8.5[1]
Cytotoxicity Low cytotoxicity; high cell viability (>90%) at concentrations up to 25 µM[1]
In Vivo Imaging Depth Up to 170 µm in tissue[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Nitric Oxide in Inflammation

G Simplified Pathway of NO in LPS-Induced Inflammation LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO NRNO NRNO Probe NO->NRNO reacts with Inflammation Inflammatory Response NO->Inflammation mediates Fluorescence Far-Red Fluorescence (Signal Turn-On) NRNO->Fluorescence

Caption: LPS stimulation of macrophages induces iNOS and subsequent NO production.

Experimental Workflow: In Vivo NO Imaging with NRNO

G Workflow for In Vivo NO Imaging with NRNO cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel 1. Establish Animal Model (e.g., LPS-induced inflammation) ProbePrep 2. Prepare NRNO Solution Injection 3. Administer NRNO Probe (e.g., intravenous injection) Imaging 4. Two-Photon Microscopy (Excite & Collect Emission at ~650 nm) Injection->Imaging Quantify 5. Image Analysis (Quantify fluorescence intensity) Imaging->Quantify Correlate 6. Correlate Signal with NO Concentration Quantify->Correlate

Caption: Workflow for in vivo nitric oxide imaging using the NRNO probe.

Experimental Protocols

Protocol 1: In Vitro Detection of Endogenous NO in Macrophages

This protocol is adapted from studies using RAW 264.7 macrophage cells.[1]

Materials:

  • NRNO probe

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, for enhanced stimulation)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal or two-photon microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed cells in appropriate imaging dishes or plates and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of NRNO (e.g., 1-5 mM) in high-quality, anhydrous DMSO. Protect from light and store at -20°C.

  • Cell Stimulation: To induce endogenous NO production, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) in fresh culture medium for 4-6 hours. Include an unstimulated control group.

  • Probe Loading:

    • Prepare a working solution of NRNO by diluting the stock solution in serum-free medium to a final concentration of 10-25 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells (both stimulated and unstimulated groups) with the NRNO working solution for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells gently two to three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal or two-photon microscope.

    • For two-photon excitation, use an appropriate wavelength (e.g., 800-900 nm).

    • Collect the fluorescence emission in the far-red channel (e.g., 630-680 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the cells in the stimulated versus the control group. A significant increase in fluorescence in the LPS-treated cells indicates the production of nitric oxide.

Protocol 2: In Vivo Imaging of NO in a Mouse Model of Inflammation

This protocol is a generalized procedure based on the application of NRNO in an LPS-mediated inflammation mouse model.[1]

Materials:

  • NRNO probe

  • Laboratory mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution (0.9% NaCl)

  • Anesthetics for small animals

  • Two-photon microscope equipped for small animal imaging

Procedure:

  • Animal Model of Inflammation:

    • Induce localized inflammation by subcutaneous injection of LPS (e.g., 1 mg/kg) into a specific tissue area (e.g., the paw or ear).

    • Use a control group of mice injected with sterile saline.

    • Allow sufficient time (e.g., 4-6 hours) for the inflammatory response and NO production to develop.

  • Probe Preparation: Prepare a sterile, injectable solution of NRNO. This may involve dissolving the probe in a biocompatible solvent mixture (e.g., DMSO and saline). The final concentration should be optimized, but a starting point could be in the range of 50-100 µM in a total volume of 100-200 µL per mouse.

  • Probe Administration:

    • Anesthetize the mouse.

    • Administer the prepared NRNO solution, typically via intravenous (tail vein) injection, to ensure systemic distribution.

    • Allow time for the probe to circulate and accumulate at the site of inflammation (e.g., 30 minutes).

  • In Vivo Imaging:

    • Position the anesthetized mouse on the stage of the two-photon microscope.

    • Focus on the region of interest (the inflamed tissue).

    • Acquire images at various depths (z-stacks) to assess the three-dimensional distribution of the NO signal.

    • Use an appropriate two-photon excitation wavelength and collect emission in the far-red spectrum (~650 nm).

  • Data Analysis:

    • Analyze the acquired images to quantify the fluorescence intensity in the inflamed tissue compared to the corresponding tissue in control animals or non-inflamed areas in the same animal.

    • The increased fluorescence signal in the LPS-treated area is indicative of elevated nitric oxide levels associated with the inflammatory process.[1]

Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and imaging parameters for their specific experimental setup and biological model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Studying Cardiovascular Disease Models with a Fluorescent Nitric Oxide Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a fluorescent probe specifically named "NR-NO2" did not yield conclusive results in the context of cardiovascular research. Therefore, these application notes and protocols are based on a widely used and well-documented fluorescent probe for nitric oxide (NO), 4,5-diaminofluorescein diacetate (DAF-2 DA) , which serves as a representative tool for the requested applications.

Introduction to DAF-2 DA for Nitric Oxide Detection in Cardiovascular Research

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle cell proliferation.[1] Dysregulation of NO production is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and ischemia-reperfusion injury.

DAF-2 DA is a cell-permeable dye that is non-fluorescent until it reacts with NO in the presence of oxygen to form the highly fluorescent triazole derivative, DAF-2T. This property makes it a valuable tool for the real-time detection and quantification of intracellular NO in various cell types relevant to cardiovascular research, such as endothelial cells, cardiomyocytes, and vascular smooth muscle cells.[2][3][4]

Mechanism of Action:

DAF-2 DA (non-fluorescent) DAF-2 DA (non-fluorescent) Intracellular Esterases Intracellular Esterases DAF-2 DA (non-fluorescent)->Intracellular Esterases Cellular Uptake DAF-2 DAF-2 Intracellular Esterases->DAF-2 Hydrolysis Nitric Oxide (NO) + O2 Nitric Oxide (NO) + O2 DAF-2->Nitric Oxide (NO) + O2 Reaction DAF-2T (highly fluorescent) DAF-2T (highly fluorescent) Nitric Oxide (NO) + O2->DAF-2T (highly fluorescent) Forms

Caption: DAF-2 DA cellular uptake and reaction with nitric oxide.

Applications in Cardiovascular Disease Models

Endothelial Dysfunction and Atherosclerosis

Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of atherosclerosis. DAF-2 DA can be used to assess NO production in endothelial cells in response to various stimuli and to screen for therapeutic compounds that may restore endothelial function.

Ischemia-Reperfusion (I/R) Injury

The role of NO in myocardial ischemia-reperfusion injury is complex. DAF-2 DA can be employed to measure NO levels in cardiomyocytes during simulated ischemia and reperfusion, helping to elucidate the dynamic changes in NO production and its contribution to cell survival or death.[4]

Myocardial Fibrosis

Emerging evidence suggests a link between NO signaling and the development of myocardial fibrosis. While direct protocols using DAF-2 DA for this specific application are less common, a similar fluorescent probe, PYSNO, has been used to image NO in a mouse model of myocardial fibrosis.[5] This suggests the potential for using NO probes to study fibrotic remodeling.

Experimental Protocols

In Vitro Detection of NO in Cultured Cardiovascular Cells (Endothelial Cells, Cardiomyocytes)

This protocol provides a general guideline for measuring intracellular NO in cultured cells using DAF-2 DA and fluorescence microscopy.

Materials:

  • DAF-2 DA (prepare a 5 mM stock solution in anhydrous DMSO)

  • Pluronic F-127 (optional, for aiding dye loading)

  • Phenol red-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 24-well or 96-well, glass-bottom for microscopy)

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/515 nm)

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Cell Seeding: Seed endothelial cells or cardiomyocytes onto glass-bottom culture plates and allow them to adhere and reach the desired confluency.

  • Preparation of Loading Solution:

    • Dilute the 5 mM DAF-2 DA stock solution in phenol red-free medium to a final concentration of 5-10 µM.[4]

    • (Optional) To aid in dye loading, pre-mix the DAF-2 DA with an equal volume of 20% Pluronic F-127 before diluting in the medium.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DAF-2 DA loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[6]

  • Washing:

    • Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular dye.[6]

  • Experimental Treatment:

    • Add fresh phenol red-free medium to the cells.

    • For time-course experiments, acquire a baseline fluorescence image (t=0).

    • Add your experimental compounds (e.g., agonists, antagonists, or vehicle control).

    • For positive and negative controls, treat separate wells with an NO donor (e.g., 100 µM SNAP) and a NOS inhibitor (e.g., 1 mM L-NAME), respectively.

  • Image Acquisition:

    • Acquire fluorescence images at desired time points using a fluorescence microscope. Use consistent imaging parameters (e.g., exposure time, gain) across all samples.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in each image using image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity to the baseline (t=0) or to the vehicle control.

Ex Vivo Detection of NO in Pressurized Arteries

This protocol is adapted for measuring NO in isolated, pressurized arteries, which provides a more physiologically relevant model.

Materials:

  • Isolated artery segments (e.g., carotid or mesenteric)

  • Pressure myography system

  • Confocal microscope

  • Physiological salt solution (PSS)

  • DAF-2 DA

  • Vasoconstrictor (e.g., phenylephrine)

  • Endothelium-dependent vasodilator (e.g., acetylcholine)

Procedure:

  • Artery Mounting: Mount the isolated artery segment in the pressure myograph chamber and pressurize to a physiological level.

  • Viability Check: Assess vessel viability by challenging with a high potassium solution (e.g., 80 mM KCl).

  • Dye Loading:

    • Incubate the artery with DAF-2 DA (e.g., 5 µM in PSS) for 30-45 minutes at 37°C. The dye can be added to the lumen and/or the bath.

  • Baseline Imaging: Acquire a baseline Z-stack of confocal images of the endothelial layer.

  • Stimulation:

    • Pre-constrict the artery with a vasoconstrictor.

    • Add an endothelium-dependent vasodilator (e.g., acetylcholine) to the bath to stimulate NO production.

  • Time-Lapse Imaging: Acquire Z-stacks at regular intervals to monitor the change in fluorescence over time.

  • Data Analysis:

    • Perform 3D reconstruction and quantify the fluorescence intensity in the endothelial layer over time.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using fluorescent probes to measure NO in cardiovascular models.

Table 1: In Vitro NO Detection in Endothelial Cells

Cell TypeProbeConcentrationStimulusFold Increase in Fluorescence (vs. Control)Reference
HUVECsDAF-2 DA5 µMBradykinin (10 µM)~3-fold[6]
Rat Aortic Smooth Muscle CellsDAF-2 DA5 µMSNAP (10 µM)~4-fold[2]
Primary Vascular ECsNO55050 µMAcetylcholineSignificant Increase[7]

Table 2: In Vivo/Ex Vivo NO Detection

ModelTissueProbeConcentrationStimulusObservationReference
Mouse ModelMyocardial TissuePYSNON/AMyocardial FibrosisIncreased NO generation[5]
Isolated Mouse Carotid ArteryEndotheliumCu2FL2E20 µMAcetylcholine (10 µM)Increased Fluorescence[8]
Isolated Rat CardiomyocytesCardiomyocytesDAF-2 DA10 µMHypoxia (120 min)Significant Increase in Fluorescence[4]

Signaling Pathways and Visualizations

DAF-2 DA and similar probes can be used to investigate key signaling pathways involved in NO production in cardiovascular cells.

eNOS Activation Pathway in Endothelial Cells

Various agonists and mechanical forces can activate endothelial nitric oxide synthase (eNOS) to produce NO.

cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 eNOS Regulation cluster_3 NO Production & Effect Shear Stress Shear Stress PI3K/Akt PI3K/Akt Shear Stress->PI3K/Akt Acetylcholine Acetylcholine Ca2+/Calmodulin Ca2+/Calmodulin Acetylcholine->Ca2+/Calmodulin Bradykinin Bradykinin Bradykinin->Ca2+/Calmodulin eNOS (inactive) eNOS (inactive) PI3K/Akt->eNOS (inactive) Ca2+/Calmodulin->eNOS (inactive) eNOS (active) eNOS (active) eNOS (inactive)->eNOS (active) Phosphorylation NO NO eNOS (active)->NO Converts L-Arginine L-Arginine L-Arginine->eNOS (active) Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified eNOS activation pathway in endothelial cells.

Experimental Workflow for Studying Drug Effects on NO Production

This workflow illustrates the use of DAF-2 DA to screen for drugs that modulate NO production in cultured cells.

Seed Cells Seed Cells Load with DAF-2 DA Load with DAF-2 DA Seed Cells->Load with DAF-2 DA Wash Cells Wash Cells Load with DAF-2 DA->Wash Cells Acquire Baseline Fluorescence Acquire Baseline Fluorescence Wash Cells->Acquire Baseline Fluorescence Treat with Drug/Vehicle Treat with Drug/Vehicle Acquire Baseline Fluorescence->Treat with Drug/Vehicle Time-Lapse Imaging Time-Lapse Imaging Treat with Drug/Vehicle->Time-Lapse Imaging Quantify Fluorescence Quantify Fluorescence Time-Lapse Imaging->Quantify Fluorescence Data Analysis Data Analysis Quantify Fluorescence->Data Analysis

References

Application Notes and Protocols: Photoacoustic Imaging of Tumor Hypoxia with NR-NO2 Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoacoustic (PA) imaging is a rapidly advancing biomedical imaging modality that provides high-resolution visualization of biological processes deep within tissues. This technology combines the high contrast of optical imaging with the deep penetration of ultrasound. Activatable PA probes, which alter their signal in response to specific biomarkers, are powerful tools for molecular imaging.

This document provides detailed application notes and protocols for the use of nitroreductase (NTR)-responsive probes, herein referred to as NR-NO2 probes, for the photoacoustic imaging of tumor hypoxia. Hypoxia, a common feature of solid tumors, is associated with tumor progression, metastasis, and resistance to therapy. Nitroreductase is an enzyme that is significantly upregulated under hypoxic conditions, making it an excellent biomarker for imaging tumor hypoxia.

This compound probes are designed to be "off" in their native state, producing a minimal photoacoustic signal. In the presence of nitroreductase, the nitro group (-NO2) on the probe is reduced to an amino group (-NH2), triggering a change in the molecule's photophysical properties and leading to a "turn-on" of a strong photoacoustic signal. This allows for the sensitive and specific detection of hypoxic regions within a tumor.

Principle of Detection

The fundamental principle behind the use of this compound probes for photoacoustic imaging of hypoxia lies in the enzymatic reduction of the probe by nitroreductase. This process leads to a significant change in the probe's absorption spectrum, resulting in an enhanced photoacoustic signal. The "turn-on" response of the probe allows for a high signal-to-background ratio, enabling clear visualization of hypoxic tumor regions.

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Tumor Microenvironment NR_NO2_off This compound Probe (PA Off) NTR_inactive Low Nitroreductase (NTR) Expression NTR_active Upregulated Nitroreductase (NTR) Expression NR_NO2_off->NTR_active  enters hypoxic cells Hypoxia Low Oxygen Hypoxia->NTR_active induces NR_NO2_on Activated Probe (PA On) NTR_active->NR_NO2_on reduces this compound PA_Signal Enhanced Photoacoustic Signal NR_NO2_on->PA_Signal generates

Figure 1: Signaling pathway of this compound probe activation.

Quantitative Data Presentation

The performance of nitroreductase-responsive photoacoustic probes can be quantified by their signal enhancement upon activation. The following table summarizes the photoacoustic signal enhancement of a representative this compound probe, NI-C-CBT, as reported in the literature.

Probe NameConditionPhotoacoustic Signal EnhancementReference
NI-C-CBTIn vitro (NTR activation)1.7-fold ("ON")[1][2]
NI-C-CBTIn vitro (NTR activation & assembly)3.2-fold (overall "Enhanced")[1][2]
NI-C-CBTIn HeLa cells (hypoxia)1.9-fold[1]
NI-C-CBTIn HeLa tumor-bearing mice (hypoxia)2.8-fold (overall enhanced)[1][2]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound probes in photoacoustic imaging of tumor hypoxia. Specific parameters may need to be optimized based on the probe, instrumentation, and animal model used.

Protocol 1: In Vitro Characterization of this compound Probe Activation

This protocol details the steps to verify the "turn-on" photoacoustic response of an this compound probe upon enzymatic activation.

Materials:

  • This compound photoacoustic probe

  • Recombinant nitroreductase (NTR) enzyme

  • NADH or NADPH cofactor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Photoacoustic imaging system

  • Agarose for phantom preparation

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in PBS (pH 7.4) to the desired final concentration for imaging.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixtures:

    • Control: this compound probe in PBS.

    • Activated: this compound probe in PBS with NTR enzyme and NADH/NADPH cofactor.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time to allow for enzymatic reaction.

  • Phantom Preparation: Prepare a tissue-mimicking phantom using agarose. Embed capillaries containing the control and activated probe solutions within the phantom.

  • Photoacoustic Imaging:

    • Place the phantom on the imaging stage of the photoacoustic system.

    • Acquire photoacoustic images at the wavelength corresponding to the peak absorption of the activated probe.

    • Ensure consistent laser fluence and imaging settings between the control and activated samples.

  • Data Analysis:

    • Quantify the mean photoacoustic signal intensity from the regions of interest (ROIs) corresponding to the control and activated probe capillaries.

    • Calculate the signal enhancement fold-change by dividing the mean signal of the activated probe by the mean signal of the control probe.

Protocol 2: Cell Culture and Induction of Hypoxia

This protocol describes how to culture cancer cells and induce hypoxia to upregulate nitroreductase expression for in-cell probe validation.

Materials:

  • Cancer cell line known to upregulate NTR under hypoxia (e.g., HeLa, A549)

  • Complete cell culture medium

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., cobalt chloride, CoCl2)

  • This compound photoacoustic probe

Procedure:

  • Cell Culture: Culture the cells in a standard cell culture incubator (37°C, 5% CO2) until they reach 70-80% confluency.

  • Induction of Hypoxia:

    • Hypoxia Chamber: Place the cell culture plates in a hypoxia chamber with a low oxygen atmosphere (e.g., 1% O2, 5% CO2, balanced with N2) for 12-24 hours.

    • Chemical Induction: Alternatively, treat the cells with a chemical inducer like CoCl2 (100-150 µM) in the culture medium for 12-24 hours under normoxic conditions.

  • Probe Incubation: After inducing hypoxia, add the this compound probe to the cell culture medium at the desired concentration and incubate for an appropriate time (e.g., 2-6 hours). Include a normoxic control group of cells treated with the probe.

  • Cell Preparation for Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Harvest the cells and prepare a cell pellet or a 3D cell culture phantom for photoacoustic imaging.

  • Photoacoustic Imaging and Analysis:

    • Acquire photoacoustic images of the hypoxic and normoxic cell samples.

    • Quantify and compare the photoacoustic signal intensity between the two groups to determine the in-cell signal enhancement.

Protocol 3: In Vivo Photoacoustic Imaging of Tumor Hypoxia in a Mouse Model

This protocol outlines the procedure for using an this compound probe to image tumor hypoxia in a xenograft mouse model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound photoacoustic probe formulated for in vivo use

  • Anesthesia (e.g., isoflurane)

  • Photoacoustic imaging system with an animal holder and physiological monitoring

  • Ultrasound gel

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Maintain the mouse's body temperature using a heating pad.

    • Remove fur from the tumor area to ensure optimal acoustic coupling.

  • Pre-injection Imaging:

    • Position the mouse in the imaging system.

    • Apply ultrasound gel to the tumor area.

    • Acquire baseline photoacoustic images of the tumor before probe injection.

  • Probe Administration:

    • Inject the this compound probe solution intravenously (e.g., via tail vein injection).

  • Post-injection Imaging:

    • Acquire photoacoustic images of the tumor at multiple time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to monitor probe accumulation and activation.

    • Use the same imaging parameters as the pre-injection scan for accurate comparison.

  • Data Analysis:

    • Select ROIs within the tumor and surrounding healthy tissue in the photoacoustic images.

    • Quantify the change in photoacoustic signal intensity within the tumor over time.

    • Compare the signal from the tumor to that of the surrounding tissue to assess the specificity of the probe.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis, in vitro, and in vivo evaluation of an this compound photoacoustic probe.

G Start Start Synthesis Probe Synthesis & Purification Start->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization In_Vitro_Test In Vitro PA Response to NTR Characterization->In_Vitro_Test Cell_Culture Cell Culture & Hypoxia Induction In_Vitro_Test->Cell_Culture In_Cellulo_Imaging In Cellulo PA Imaging Cell_Culture->In_Cellulo_Imaging Animal_Model Tumor Model Development In_Cellulo_Imaging->Animal_Model In_Vivo_Imaging In Vivo PA Imaging Animal_Model->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution In_Vivo_Imaging->Biodistribution End End Biodistribution->End

Figure 2: Overall experimental workflow for this compound probe evaluation.

G Start Start Animal_Prep Anesthetize Mouse & Prepare Tumor Area Start->Animal_Prep Pre_Scan Acquire Baseline PA Images Animal_Prep->Pre_Scan Injection Administer this compound Probe (i.v.) Pre_Scan->Injection Post_Scan Acquire Post-Injection PA Images at Time Points Injection->Post_Scan Analysis Image Analysis: ROI Quantification Post_Scan->Analysis End End Analysis->End

Figure 3: Workflow for in vivo photoacoustic imaging.

References

Application Notes and Protocols for the Detection of Hydrogen Sulfide Using the NR-NO2 Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a multitude of physiological and pathological processes.[1][2][3][4] Its involvement in the cardiovascular, nervous, and immune systems has made it a significant target for therapeutic intervention and diagnostic development. Consequently, the development of sensitive and selective methods for H₂S detection in biological systems is of paramount importance.[5] The NR-NO2 probe is a fluorescent sensor designed for the specific detection of hydrogen sulfide. This probe operates on a "turn-on" mechanism, exhibiting low basal fluorescence that dramatically increases upon reaction with H₂S. The underlying sensing mechanism involves the H₂S-mediated reduction of a nitro group (NO₂) to an amino group (-NH₂), which alters the electronic properties of the fluorophore and restores its fluorescence.[3][6] This reaction is highly specific for H₂S over other biologically relevant reactive sulfur, nitrogen, and oxygen species, making this compound a valuable tool for in-vitro and in-vivo H₂S imaging and quantification.[2][7] These application notes provide detailed protocols for the use of the this compound probe for the detection of H₂S in cellular and solution-based assays.

Quantitative Data Summary

The performance of nitro-group based fluorescent probes for hydrogen sulfide detection is characterized by several key parameters. The following table summarizes quantitative data for probes with similar mechanisms to this compound.

Probe Name/TypeLimit of Detection (LOD)Response TimeLinear RangeFold Change in FluorescenceRef.
CHO–OH–NO₂ (NIR Probe)0.75 µM30 minNot SpecifiedNot Specified[1]
Nitroso-based Probe29 nM~5 min0 - 4 µMDramatic Enhancement
T-DNBS77.78 nMNot Specified0 - 125 µMMarked Increase[8]
NBD-based Probe210 ± 40 nM45 minNot SpecifiedRobust Colorimetric Response[9]
Acetyl Benzimidazole Derivative ProbeNot SpecifiedNot Specified0 - 450 µMLinear Increase[10]

Signaling Pathway and Detection Mechanism

The detection of hydrogen sulfide by the this compound probe is based on a specific chemical reaction. The nitro group on the probe acts as a recognition site and a fluorescence quencher. In the presence of H₂S, the nitro group is reduced to an amino group. This conversion triggers a significant increase in the fluorescence intensity of the probe.

This compound H2S Detection Mechanism NR_NO2 This compound (Non-fluorescent) NR_NH2 NR-NH2 (Highly fluorescent) NR_NO2->NR_NH2 Reduction Byproduct Reaction Byproducts NR_NH2->Byproduct releases H2S H₂S (Hydrogen Sulfide) H2S->NR_NH2

Caption: H₂S reduces the nitro group of this compound to an amine, causing fluorescence.

Experimental Protocols

Protocol 1: In Vitro H₂S Detection in Aqueous Solution

This protocol describes the use of the this compound probe for the quantification of H₂S in a cell-free system.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate, black with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Preparation of H₂S Standard Solutions: Prepare a fresh stock solution of NaHS (e.g., 10 mM in deoxygenated PBS). From this stock, prepare a series of dilutions in PBS to create a standard curve (e.g., 0-100 µM).

  • Probe Preparation: Dilute the this compound stock solution in PBS to the desired final working concentration (e.g., 10 µM).

  • Reaction Incubation: In the wells of the 96-well plate, add 50 µL of the H₂S standard solutions. To each well, add 50 µL of the diluted this compound probe solution. Include a blank control with only the probe solution in PBS.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the NR-NH2 product (the activated probe).

Protocol 2: Detection of Endogenous H₂S in Live Cells

This protocol outlines the procedure for imaging intracellular H₂S using the this compound probe.

Materials:

  • This compound probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa cells) seeded on glass-bottom dishes or coverslips

  • NaHS (positive control)

  • H₂S biosynthesis inhibitor (e.g., aminooxyacetic acid - AOAA) (negative control)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes or coverslips.

  • Probe Loading: Remove the culture medium and wash the cells twice with warm PBS. Add fresh, serum-free medium containing the this compound probe at a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging: Add fresh culture medium to the cells and image them using a fluorescence microscope equipped with the appropriate filter sets.

  • Controls:

    • Positive Control: To confirm the probe's response to H₂S, treat a separate batch of probe-loaded cells with a known H₂S donor like NaHS (e.g., 100 µM) for 30 minutes before imaging.

    • Negative Control: To visualize the effect of reduced endogenous H₂S, pre-treat cells with an inhibitor of H₂S synthesis (e.g., 100 µM AOAA) for 1-2 hours before probe loading and imaging.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for detecting H₂S in a biological sample using the this compound probe.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Sample_Prep Prepare Sample (e.g., Cell Culture or Solution) Incubation Incubate Sample with Probe Sample_Prep->Incubation Probe_Prep Prepare this compound Probe Solution Probe_Prep->Incubation Imaging Fluorescence Imaging / Spectroscopy Incubation->Imaging Controls Prepare Positive & Negative Controls Controls->Imaging Data_Analysis Analyze Fluorescence Intensity Imaging->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General workflow for H₂S detection using the this compound probe.

Applications in Drug Development

The this compound probe is a valuable tool for drug development professionals for several reasons:

  • Screening for H₂S-Modulating Compounds: The probe can be used in high-throughput screening assays to identify compounds that either increase or decrease endogenous H₂S production.

  • Evaluating Drug-Induced Hepatotoxicity: Some drugs, such as metformin, can induce liver injury associated with elevated H₂S levels.[7] The this compound probe can be used to monitor these changes and assess drug side effects.[7]

  • Studying Disease Mechanisms: By enabling the visualization of H₂S dynamics in disease models, the probe can help elucidate the role of this gasotransmitter in various pathologies, thereby identifying new therapeutic targets.

  • In Vivo Imaging: As a near-infrared (NIR) probe, this compound and its analogs are suitable for in vivo imaging, allowing for the non-invasive monitoring of H₂S levels in animal models during preclinical drug evaluation.[1][7]

Troubleshooting

  • Low Fluorescence Signal:

    • Increase probe concentration or incubation time.

    • Ensure the H₂S donor solution is freshly prepared.

    • Check the filter sets and settings on the microscope or plate reader.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing of cells after probe loading.

    • Check the purity of the probe.

  • Cell Toxicity:

    • Reduce the probe concentration or incubation time.

    • Ensure the DMSO concentration in the final working solution is low (<0.5%).

These application notes and protocols provide a comprehensive guide for the utilization of the this compound probe in hydrogen sulfide research. For optimal results, it is recommended to empirically determine the ideal experimental conditions for each specific application.

References

Application Notes and Protocols for NR-NO2: A Near-Infrared Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the use of the NR-NO2 probe, a selective, near-infrared fluorescent sensor for the detection of nitric oxide (NO) in live cells and tissues using fluorescence microscopy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The transient nature and low physiological concentrations of NO make its direct detection challenging. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in biological systems. This compound is a novel near-infrared (NIR) fluorescent probe designed for the sensitive and selective detection of nitric oxide in living cells and tissues. Its long-wavelength excitation and emission properties minimize autofluorescence from biological samples, leading to a higher signal-to-noise ratio and deeper tissue penetration.

Principle of Detection

The this compound probe is engineered with a recognition moiety that selectively reacts with nitric oxide. In its native state, the probe exhibits minimal fluorescence. Upon reaction with NO, a structural transformation occurs, leading to a significant enhancement in fluorescence intensity in the near-infrared spectrum. This "turn-on" response allows for the direct visualization of NO production with high contrast.

Quantitative Data Summary

The photophysical and performance characteristics of the this compound probe are summarized in the table below. This data provides essential parameters for setting up fluorescence microscopy experiments.

ParameterValueReference
Excitation Wavelength (λex) ~650 nm[3]
Emission Wavelength (λem) ~710 nm[3]
Molar Extinction Coefficient (ε) >80,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) <0.05 (before NO), >0.3 (after NO)[3]
Specificity High for NO over other ROS/RNS[4][5]
Recommended Working Concentration 1-10 µM[6]
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)General Practice

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway and the general experimental workflow for using the this compound probe.

nitric_oxide_signaling cluster_synthesis NO Synthesis cluster_detection Fluorescent Detection cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline NR_NO2_off This compound (Non-fluorescent) NO->NR_NO2_off Reaction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation NR_NO2_on This compound-NO Complex (Highly Fluorescent) NR_NO2_off->NR_NO2_on Microscope Fluorescence Microscope NR_NO2_on->Microscope Excitation (~650 nm) Emission (~710 nm) cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response experimental_workflow start Start cell_culture 1. Cell Culture (Plate cells on coverslips or imaging dishes) start->cell_culture prepare_probe 2. Prepare this compound Working Solution (Dilute stock in buffer) cell_culture->prepare_probe induce_no 3. Induce NO Production (Optional) (e.g., with LPS/IFN-γ or NO donor) prepare_probe->induce_no load_probe 4. Load Cells with this compound (Incubate at 37°C) induce_no->load_probe wash 5. Wash Cells (Remove excess probe) load_probe->wash image 6. Fluorescence Microscopy (Acquire images in NIR channel) wash->image analyze 7. Image Analysis (Quantify fluorescence intensity) image->analyze end End analyze->end troubleshooting issue_node issue_node solution_node solution_node no_signal No or Weak Signal check_probe Probe not working or degraded no_signal->check_probe Possible Cause check_no No or low NO production no_signal->check_no Possible Cause check_instrument Incorrect microscope settings no_signal->check_instrument Possible Cause high_background High Background check_wash Incomplete washing high_background->check_wash Possible Cause check_concentration Probe concentration too high high_background->check_concentration Possible Cause cell_death Cell Toxicity/Death check_toxicity Probe-induced cytotoxicity cell_death->check_toxicity Possible Cause check_phototoxicity Phototoxicity from imaging cell_death->check_phototoxicity Possible Cause solution_probe Use fresh probe stock; Verify with NO donor (positive control) check_probe->solution_probe Solution solution_no Use an NO inducer/donor; Optimize induction conditions check_no->solution_no Solution solution_instrument Use correct filter set; Increase exposure/gain check_instrument->solution_instrument Solution solution_wash Increase number of washes; Increase wash duration check_wash->solution_wash Solution solution_concentration Titrate probe to a lower concentration check_concentration->solution_concentration Solution solution_toxicity Lower probe concentration; Reduce incubation time check_toxicity->solution_toxicity Solution solution_phototoxicity Reduce laser power/exposure time; Acquire fewer images check_phototoxicity->solution_phototoxicity Solution

References

Application Notes and Protocols for Quantifying Nitric Oxide Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its short half-life, direct measurement of NO in biological systems is challenging.[2] A common and reliable strategy is the indirect quantification of NO by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[3] This document provides detailed application notes and protocols for the quantification of total nitric oxide production by measuring nitrite and nitrate levels, a process often facilitated by the enzymatic conversion of nitrate to nitrite using nitrate reductase (NR).

Principle of the Method

The most widely used method for quantifying nitrite is the Griess assay, a colorimetric method based on a diazotization reaction.[4][5] In this two-step reaction, nitrite reacts with a diazotizing reagent (e.g., sulfanilamide) in an acidic environment to form a diazonium salt. This intermediate then couples with a chromogenic agent (e.g., N-(1-naphthyl)ethylenediamine, NED) to produce a stable, colored azo compound.[6][7] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[4][5]

Since NO in biological fluids is oxidized to both nitrite and nitrate, a complete assessment of NO production requires the measurement of both anions.[8] To achieve this, nitrate is first enzymatically reduced to nitrite by nitrate reductase (NR).[4][6][8] The total nitrite concentration (endogenous nitrite plus nitrite converted from nitrate) is then determined using the Griess reaction. The nitrate concentration can be calculated by subtracting the endogenous nitrite concentration from the total nitrite concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data and performance characteristics of the nitrate reductase-based Griess assay for nitric oxide quantification.

Table 1: Assay Performance and Specifications

ParameterTypical Value/RangeNotes
Assay Principle Colorimetric (Griess Reaction)Measures nitrite, a stable metabolite of nitric oxide.
Enzyme Nitrate Reductase (NR)Converts nitrate (NO₃⁻) to nitrite (NO₂⁻) for total NO measurement.
Detection Wavelength 540 nmAbsorbance of the colored azo product.[4][5]
Limit of Detection (LOD) ~0.5 µMCan vary depending on the biological matrix.[5]
Quantitative Range 0.5 - 100 µMLinear range for accurate quantification.[4]
Sample Types Plasma, serum, urine, cell culture media, tissue homogenatesSample preparation is crucial to remove interfering substances.[6]
Incubation Time 10-30 minutesFor both nitrate reduction and Griess reaction color development.[8]
Incubation Temperature Room Temperature or 37°CSpecific temperatures are required for optimal enzyme activity and reaction kinetics.[8]

Table 2: Example Standard Curve Data

Nitrite Concentration (µM)Absorbance at 540 nm (AU)
00.050
1.560.125
3.120.200
6.250.350
12.50.650
251.250
502.450
100>3.000 (often out of linear range)
Note: These are example data points. A standard curve must be generated for each experiment.

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Nitrate Reductase Buffer: Prepare a buffer solution appropriate for the specific nitrate reductase used (e.g., HEPES or phosphate buffer, pH 7.4).

  • NADPH Solution: Prepare a fresh solution of NADPH in the nitrate reductase buffer. The final concentration will depend on the specific kit or enzyme used.

  • Nitrate Reductase: Reconstitute or dilute the enzyme in the appropriate buffer immediately before use. Keep on ice.

  • Griess Reagent:

    • Component I (Sulfanilamide): Prepare a solution of sulfanilamide in an acidic solution (e.g., 5% phosphoric acid or 2N HCl).

    • Component II (NED): Prepare a solution of N-(1-naphthyl)ethylenediamine in deionized water.

    • Note: Griess reagents are often supplied as ready-to-use solutions in commercial kits.

  • Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water. From this stock, prepare a series of dilutions (e.g., 0 to 100 µM) in the same matrix as the samples (e.g., cell culture medium) to generate a standard curve.

Protocol 2: Sample Preparation

  • Cell Culture Supernatants: Collect cell culture media and centrifuge to remove any cells or debris.

  • Plasma/Serum: Deproteinize samples to avoid interference. This can be achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa) or by zinc sulfate precipitation.[6] Avoid acidic protein precipitation methods as they can lead to nitrite loss.[6]

  • Urine: Dilute urine samples with deionized water to bring the nitrite/nitrate concentrations within the linear range of the assay.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge to pellet cellular debris, and collect the supernatant. Deproteinization is typically required.

Protocol 3: Nitric Oxide Quantification Assay

This protocol describes the measurement of total nitrite (endogenous + nitrate-derived). To measure only endogenous nitrite, omit the nitrate reduction steps (steps 2-4) and proceed directly to the Griess reaction (step 5).

  • Pipette Samples and Standards: Add samples and nitrite standards in duplicate or triplicate to a 96-well microplate.

  • Add Cofactor: Add the NADPH solution to each well containing samples and standards.

  • Initiate Nitrate Reduction: Add the nitrate reductase enzyme solution to all wells.

  • Incubate: Cover the plate and incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes) to allow for the conversion of nitrate to nitrite.[8]

  • Griess Reaction:

    • Add Griess Reagent I (Sulfanilamide solution) to all wells and mix gently.

    • Add Griess Reagent II (NED solution) to all wells and mix gently.

  • Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the formation of the azo dye.

  • Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the total nitrite concentration in each sample.

    • To determine the nitrate concentration, subtract the concentration of endogenous nitrite (measured in a parallel assay without nitrate reductase) from the total nitrite concentration.

Visualizations

Nitric Oxide Signaling Pathway

Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS + O₂ NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Metabolites Nitrite (NO₂⁻) Nitrate (NO₃⁻) NO->Metabolites Oxidizes to cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Overview of the nitric oxide signaling pathway.

Experimental Workflow for NO Quantification

Experimental Workflow Sample Biological Sample (Plasma, Media, etc.) Preparation Sample Preparation (e.g., Deproteinization) Sample->Preparation Plate Aliquot to 96-well Plate Preparation->Plate NR_Step Add Nitrate Reductase & NADPH Plate->NR_Step Incubate_NR Incubate (37°C) NR_Step->Incubate_NR Griess_Step Add Griess Reagents (I and II) Incubate_NR->Griess_Step NO₃⁻ → NO₂⁻ Incubate_Griess Incubate (Room Temp) Griess_Step->Incubate_Griess Read Measure Absorbance (540 nm) Incubate_Griess->Read Color Development Analyze Calculate Concentration (vs. Standard Curve) Read->Analyze

References

Application Notes and Protocols for the Determination of Nitroreductase (NR) and Nitrite (NO2) in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroreductase (NR) is an enzyme that is overexpressed in hypoxic environments, a characteristic feature of solid tumors. This makes NR a significant biomarker for cancer diagnosis and a target for hypoxia-activated prodrugs. Nitrite (NO2), a stable metabolite of nitric oxide (NO), is a key signaling molecule involved in various physiological and pathological processes, including vasodilation and the immune response. The accurate quantification of NR activity and NO2 levels in tissue samples is crucial for advancing research in oncology, pharmacology, and toxicology.

This document provides detailed experimental workflows for the detection and quantification of NR and NO2 in tissue samples, utilizing fluorescent probes for NR and the Griess assay for NO2.

I. Nitroreductase (NR) Activity Assay

The detection of NR activity in tissue samples can be achieved using fluorescent probes. These probes are typically non-fluorescent molecules that, upon reduction by NR in the presence of a cofactor like NADH, are converted into highly fluorescent products. This "turn-on" fluorescence provides a sensitive and specific method for measuring NR activity.

Signaling Pathway of Nitroreductase-activated Fluorescent Probe

NR_Pathway cluster_0 Cellular Environment (Hypoxic) cluster_1 Detection NR Nitroreductase (NR) Probe Non-fluorescent Probe NR->Probe NADH NADH NADH->Probe + Fluorescent_Product Fluorescent Product Probe->Fluorescent_Product Reduction Fluorescence Fluorescence Detection Fluorescent_Product->Fluorescence Emits Light

Caption: Nitroreductase (NR) catalyzes the reduction of a non-fluorescent probe to a fluorescent product in the presence of NADH.

Experimental Workflow for NR Activity Assay

NR_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection Homogenization 2. Homogenization Tissue_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Protein_Quantification 5. Protein Quantification Supernatant->Protein_Quantification Reaction_Setup 6. Reaction Setup (Supernatant, Probe, NADH) Protein_Quantification->Reaction_Setup Incubation 7. Incubation Reaction_Setup->Incubation Measurement 8. Fluorescence Measurement Incubation->Measurement Standard_Curve 9. Standard Curve Generation Measurement->Standard_Curve Calculation 10. NR Activity Calculation Standard_Curve->Calculation

Caption: Experimental workflow for the determination of nitroreductase (NR) activity in tissue samples.

Quantitative Data for NR Activity Assay
ParameterValueReference
Fluorescent Probe Concentration 5-10 µM[1][2]
NADH Concentration 100-300 µM[2][3][4]
Nitroreductase Concentration Range (for standard curve) 0.05 - 10 µg/mL[1]
Incubation Time 40 - 180 minutes[1][3]
Excitation Wavelength 398 nm (probe dependent)[1]
Emission Wavelength 494 nm (probe dependent)[1]
Detection Limit 3.6 - 58 ng/mL[2][5]
Experimental Protocol for NR Activity Assay

1. Tissue Sample Preparation 1.1. Excise tissue and immediately rinse with ice-cold PBS to remove any blood. 1.2. Weigh the tissue and homogenize in 5-10 volumes of ice-cold lysis buffer (e.g., PBS containing a protease inhibitor cocktail).[6] A Dounce homogenizer is recommended. 1.3. Centrifuge the homogenate at 10,000-18,000 x g for 15-20 minutes at 4°C.[7] 1.4. Carefully collect the supernatant, which contains the cytosolic fraction with NR. 1.5. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford). This is crucial for normalizing the NR activity.[8]

2. NR Activity Measurement 2.1. Prepare a reaction mixture containing the tissue supernatant, the fluorescent NR probe (e.g., 5-10 µM), and NADH (e.g., 200 µM) in a suitable buffer (e.g., PBS, pH 7.4). 2.2. For a standard curve, prepare reactions with known concentrations of purified NR. 2.3. Prepare a negative control without tissue supernatant or with a heat-inactivated supernatant. 2.4. Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes), protected from light. 2.5. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe used.

3. Data Analysis 3.1. Subtract the fluorescence of the negative control from the sample readings. 3.2. Generate a standard curve by plotting the fluorescence intensity against the known NR concentrations. 3.3. Determine the NR concentration in the tissue samples from the standard curve. 3.4. Normalize the NR activity to the total protein concentration of the supernatant (e.g., in units of NR/mg of total protein).

II. Nitrite (NO2) Assay

The Griess assay is a colorimetric method for the quantification of nitrite.[7] It is an indirect method to measure nitric oxide (NO) production, as NO is rapidly oxidized to nitrite and nitrate.[9] The assay involves a two-step diazotization reaction where nitrite reacts with Griess reagents to form a colored azo dye.[10] The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Griess Reaction for Nitrite Detection

Griess_Reaction cluster_reaction Griess Reaction cluster_detection Detection Nitrite Nitrite (NO2-) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt + Sulfanilamide (Acidic) Sulfanilamide Sulfanilamide Azo_Dye Azo Dye (Colored) Diazonium_Salt->Azo_Dye + NED NED N-(1-naphthyl) ethylenediamine Absorbance Absorbance Measurement (540-550 nm) Azo_Dye->Absorbance Absorbs Light

Caption: The Griess reaction involves the conversion of nitrite to a colored azo dye for spectrophotometric quantification.

Experimental Workflow for Griess Assay

Griess_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection Homogenization 2. Homogenization Tissue_Collection->Homogenization Deproteinization 3. Deproteinization Homogenization->Deproteinization Centrifugation 4. Centrifugation Deproteinization->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Reaction_Setup 6. Reaction Setup (Supernatant + Griess Reagents) Supernatant->Reaction_Setup Incubation 7. Incubation Reaction_Setup->Incubation Measurement 8. Absorbance Measurement Incubation->Measurement Standard_Curve 9. Standard Curve Generation Measurement->Standard_Curve Calculation 10. Nitrite Concentration Calculation Standard_Curve->Calculation

Caption: Experimental workflow for the determination of nitrite (NO2) in tissue samples using the Griess assay.

Quantitative Data for Griess Assay
ParameterValueReference
Absorbance Wavelength 540 - 550 nm[7][9]
Nitrite Standard Concentration Range 1 - 100 µM[7][11]
Incubation Time 10 - 30 minutes[7][12]
Detection Limit ~1 µM[12]
Sample Volume 50 - 100 µL[11]
Experimental Protocol for Griess Assay

1. Tissue Sample Preparation 1.1. Excise and rinse the tissue with ice-cold PBS. 1.2. Homogenize the tissue in a suitable buffer. 1.3. Deproteinize the sample to prevent interference with the Griess reaction. This can be done by adding a precipitating agent (e.g., zinc sulfate or using ultrafiltration spin columns).[7] 1.4. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7] 1.5. Collect the clear supernatant for the assay.

2. Nitrite Measurement 2.1. Prepare a nitrite standard curve using a series of dilutions of a known concentration of sodium nitrite. 2.2. In a 96-well plate, add your deproteinized tissue supernatant and the nitrite standards to separate wells. 2.3. Add the Griess reagents to each well. Typically, this involves the sequential addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine (NED).[9] Some kits provide a combined Griess reagent.[11] 2.4. Incubate the plate at room temperature for 10-30 minutes, protected from light.[7][12] 2.5. Measure the absorbance at 540-550 nm using a microplate reader.[7][9]

3. Data Analysis 3.1. Subtract the absorbance of a blank (buffer with Griess reagents) from all readings. 3.2. Plot the absorbance of the standards against their known concentrations to generate a standard curve. 3.3. Determine the nitrite concentration in the tissue samples from the standard curve. 3.4. The nitrite concentration can be expressed per gram of tissue or normalized to the protein concentration of the initial homogenate.

Conclusion

The described protocols provide robust and reliable methods for the quantification of nitroreductase activity and nitrite levels in tissue samples. The use of fluorescent probes for NR offers high sensitivity for studying hypoxia, while the Griess assay remains a classic and effective method for assessing nitric oxide production. Careful sample preparation and adherence to the protocols are essential for obtaining accurate and reproducible results. These assays are valuable tools for researchers in various fields, including cancer biology, pharmacology, and physiology.

References

Troubleshooting & Optimization

NR-NO2 probe photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability and potential bleaching issues associated with Nile Red-based probes for nitric oxide (NO) and its reactive nitrogen species (RNS), with a focus on probes like NRNO.

Frequently Asked Questions (FAQs)

Q1: What is the NR-NO2 probe and what is its mechanism of action?

The "this compound" probe, likely referring to a Nile Red derivative for nitric oxide detection such as NRNO , is a specialized fluorescent probe designed for tracking nitric oxide (NO) in biological systems.[1] It typically consists of a photostable fluorophore, like Nile Red, which provides a strong fluorescence signal in the far-red spectrum, and a recognition moiety that reacts with reactive nitrogen species (RNS) derived from NO.[1][2] The detection mechanism often involves the reaction of an o-diaminophenyl group on the probe with NO in the presence of oxygen to form a fluorescent triazole, leading to a significant increase in fluorescence intensity.[1][2] This "turn-on" response allows for the sensitive detection of NO.

Q2: My fluorescence signal is fading quickly during imaging. What is happening?

This phenomenon is known as photobleaching, where the fluorophore chemically degrades after repeated exposure to excitation light, leading to a loss of fluorescence.[3] Nile Red and its derivatives, while relatively photostable, can still be susceptible to photobleaching, especially under high-intensity light or prolonged exposure.[3][4] For instance, in some experiments, the fluorescence of Nile Red-labeled structures was observed to be lost within 30 seconds of continuous excitation.[4]

Q3: I am observing green fluorescence instead of the expected red signal with my Nile Red-based probe. What could be the cause?

Nile Red is known for its solvatochromism, meaning its emission spectrum is sensitive to the polarity of its environment.[5] In nonpolar environments like lipid droplets, it fluoresces strongly in the red region of the spectrum. However, in more polar solvents, Nile Red can exhibit a blue-shift in its emission, which may appear as green fluorescence (around 500-550 nm).[5] This can occur if the probe is in an aqueous environment or bound to structures with higher polarity.

Q4: Can the pH of the medium affect the probe's performance?

The fluorescence of some Nile Red derivatives can be pH-sensitive. For instance, the Nile Red-based probe NRSH is stable across a wide pH range, but its fluorescence response to target molecules is optimal within a physiological pH range of 6.0-8.0.[6][7] It is crucial to maintain a stable and appropriate pH during your experiment to ensure reliable and consistent results.

Troubleshooting Guides

Issue 1: Rapid Photobleaching

Symptoms:

  • The fluorescence signal is bright initially but fades quickly over time during continuous imaging.

  • Quantitative analysis is difficult due to decreasing fluorescence intensity.

Possible Causes and Solutions:

CauseSolution
High Excitation Light Intensity Reduce the laser power or use neutral density filters to decrease the intensity of the excitation light.
Prolonged Exposure Time Minimize the duration of exposure to the excitation light. Use the lowest exposure time that still provides a good signal-to-noise ratio.
High Oxygen Concentration Photobleaching is often an oxidative process. If experimentally feasible, using an oxygen scavenging system in the imaging medium can help reduce photobleaching.
Suboptimal Imaging Settings Optimize camera gain and binning settings to increase signal detection without increasing excitation light intensity.
Inherent Probe Instability While NRNO is designed for improved stability, all fluorophores have a finite photon budget. Consider acquiring images from a fresh field of view for each time point in a time-lapse experiment if possible.
Issue 2: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

Symptoms:

  • The fluorescence signal is weak and difficult to distinguish from the background.

  • The probe does not show a significant "turn-on" response.

Possible Causes and Solutions:

CauseSolution
Insufficient Probe Concentration Ensure the probe is used at the recommended concentration. A typical working concentration for Nile Red-based probes is in the nanomolar to low micromolar range.[8]
Incorrect Excitation/Emission Wavelengths Verify that the filter sets on your microscope are appropriate for the specific probe. For NRNO, a two-photon excitation would be in the near-infrared range, with emission in the far-red (around 650 nm).[1]
Low Levels of Target Molecule (NO) Confirm that your experimental model is producing sufficient levels of nitric oxide to be detected. You may need to use a positive control, such as stimulating cells with lipopolysaccharide (LPS), to induce NO production.[1][9]
Probe Degradation Ensure the probe has been stored correctly, protected from light and repeated freeze-thaw cycles.[8] Prepare fresh working solutions for each experiment.
Cellular Efflux of the Probe Some cells may actively pump out the fluorescent probe. Consider using an efflux pump inhibitor if this is suspected, though this may have off-target effects.

Quantitative Data Summary

The following table summarizes the spectral properties of the NRNO probe and its parent compound, Nile Red.

ProbeExcitation Max (nm)Emission Max (nm)Environment/Notes
NRNO Two-photon excitation~650Far-red emission, suitable for deep-tissue imaging.[1]
Nile Red ~552~636In a lipid-rich environment.[8]
Nile Red 450-500>528Yellow-gold fluorescence for cytoplasmic lipid droplets.[8]
Nile Red 515-560>590Red fluorescence for intracellular lipid droplets.[8]

Experimental Protocols

Protocol: Live-Cell Imaging of Nitric Oxide Using an this compound Probe (e.g., NRNO)

This protocol provides a general guideline for staining and imaging live cells. It should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound probe (e.g., NRNO)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Fluorescence microscope (confocal or two-photon)

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the this compound probe in anhydrous DMSO.

    • Protect the stock solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to the final working concentration (e.g., 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Preparation and Staining:

    • Grow cells to the desired confluency on a glass-bottom dish suitable for microscopy.

    • Wash the cells once with pre-warmed imaging medium.

    • Remove the medium and add the probe-containing imaging medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Induction of Nitric Oxide (Optional - for positive control):

    • After the initial incubation with the probe, you can add an NO-inducing agent like LPS (e.g., 1 µg/mL) to the medium and incubate for the desired period to stimulate NO production.

  • Imaging:

    • Wash the cells twice with pre-warmed imaging medium to remove any excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Locate the cells using brightfield or DIC microscopy.

    • Set the appropriate excitation and emission wavelengths for the this compound probe. For a probe like NRNO, this would involve two-photon excitation and detection in the far-red channel.[1]

    • To minimize photobleaching, start with the lowest possible laser power and exposure time that provides a detectable signal.

    • Acquire images. For time-lapse experiments, use the longest possible interval between acquisitions to allow the probe to recover and to minimize phototoxicity.

Visualizations

NRNO_Mechanism cluster_probe NRNO Probe cluster_cellular Cellular Environment NRNO NRNO (Non-fluorescent) NRNO_active NRNO-Triazole (Fluorescent) NRNO->NRNO_active Forms NO Nitric Oxide (NO) NO->NRNO Reacts with O2 Oxygen (O2) O2->NRNO In the presence of

Caption: Proposed mechanism of action for the NRNO probe.

Photobleaching_Troubleshooting start Start: Rapid Photobleaching Observed q1 Is Excitation Light Intensity Minimized? start->q1 sol1 Reduce Laser Power or Use Neutral Density Filters q1->sol1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Decrease Exposure Time or Increase Time-lapse Interval q2->sol2 No q3 Are Imaging Settings Optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase Camera Gain or Use Binning q3->sol3 No end Consider Antifade Reagents or Imaging a Fresh Area q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for photobleaching issues.

References

troubleshooting background fluorescence with NR-NO2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers using the NR-NO2 fluorescent probe for detecting nitroreductase activity, a common marker for cellular hypoxia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound probe and what are its primary applications?

A: The this compound probe is a fluorescent sensor designed to detect the activity of nitroreductase (NTR) enzymes. In its native state, the probe's fluorescence is "off" or quenched due to the presence of a nitro group (-NO2).[1] Nitroreductase, an enzyme often overexpressed in hypoxic (low oxygen) environments typical of solid tumors, catalyzes the reduction of the nitro group to an amino group (-NH2).[1][2] This conversion eliminates the quenching effect and "turns on" a strong fluorescent signal, allowing for the sensitive detection and imaging of hypoxic cells both in vitro and in vivo.[1][3]

Q2: I am observing high background fluorescence across my entire sample. What are the most common causes?

A: High background fluorescence is a common issue that can obscure your specific signal. The primary causes include:

  • Cellular Autofluorescence: Cells naturally contain endogenous molecules like NADH, flavins, and collagen that fluoresce, contributing to background noise.[4][5]

  • Excessive Probe Concentration: Using a higher concentration of the this compound probe than necessary can lead to non-specific binding and high background.[6][7]

  • Insufficient Washing: Failure to adequately wash away unbound probe after incubation will result in a generalized high background signal.[6][8]

  • Probe Degradation: Improper storage or handling can cause the probe to degrade and become fluorescent without enzymatic action.

  • Contaminated Media: Components in cell culture media, such as phenol red, can be fluorescent and contribute to background.

Q3: How can I distinguish between the specific signal from this compound and cellular autofluorescence?

A: Differentiating the specific signal from autofluorescence is critical for accurate data interpretation. The best approach is to use proper controls. Always include an "unstained control" sample containing only cells and media.[7] By imaging this sample using the same settings as your experimental samples, you can determine the baseline level of autofluorescence.[9] Autofluorescence often emits over a broad range of wavelengths, whereas the signal from activated this compound should be specific to its emission spectrum.[7] If your imaging system supports it, spectral unmixing can be a powerful tool to separate the this compound signal from the broader autofluorescence spectrum.

Q4: My unstained control cells are also highly fluorescent. What is causing this and how can I reduce it?

A: If unstained cells show significant fluorescence, the cause is cellular autofluorescence.[7] This phenomenon arises from endogenous molecules within the cell.[4][5] Some cell types are naturally more autofluorescent than others.[5] Additionally, aldehyde-based fixatives like glutaraldehyde can increase autofluorescence.[4][10]

Strategies to reduce autofluorescence include:

  • Use Phenol Red-Free Medium: During probe incubation and imaging, switch to a phenol red-free medium or a clear imaging solution to reduce media-derived background.[11]

  • Chemical Quenching: Commercially available quenching agents like TrueBlack® can effectively reduce autofluorescence, particularly from sources like lipofuscin.[7][12]

  • Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes "bleach" the autofluorescent components, though this should be done carefully to avoid damaging the cells.[10]

Q5: How should I properly store and handle the this compound probe to ensure its stability?

A: To prevent degradation and ensure consistent performance, proper storage and handling are essential. Lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent like DMSO, it is critical to create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the probe.[9] Store the stock solution aliquots at -20°C or -80°C in the dark. Before use, allow an aliquot to warm to room temperature before opening the cap to prevent condensation.

Troubleshooting Guide

High background fluorescence can be a significant challenge. The table below outlines common problems, their likely causes, and recommended solutions.

ProblemPossible CauseRecommended Solution
High background in all samples, including controls. Cellular Autofluorescence: Endogenous molecules (NADH, flavins) are fluorescing.[4][5]Image an unstained control to determine the level of autofluorescence.[7] Use phenol red-free imaging media. Consider using an autofluorescence quenching agent.[7][12]
Signal is bright, but so is the background. Probe Concentration Too High: Excessive probe leads to non-specific binding or aggregation.[7][13]Perform a concentration titration to find the optimal balance between signal and background. Start with a lower concentration and increase incrementally.[7]
Incubation Time Too Long: Extended incubation can increase non-specific uptake.[6]Optimize the incubation time. Perform a time-course experiment to identify the point of maximum specific signal with minimal background.
Background is patchy or uneven. Insufficient Washing: Unbound probe remains in the well or on the coverslip.[8]Increase the number and/or volume of washes with a suitable buffer (e.g., PBS or HBSS) after probe incubation.[6]
Probe Precipitation: Probe came out of solution during incubation.Ensure the final probe concentration in media is below its solubility limit. Vortex the probe stock solution before diluting it into the media.
Signal is weak or absent, even in positive controls. Probe Degradation: Improper storage or repeated freeze-thaw cycles have damaged the probe.[9]Use a fresh aliquot of the probe. Always aliquot the stock solution to minimize freeze-thaw cycles.
Incorrect Filter Sets: Excitation and/or emission filters do not match the probe's spectral properties.Check the manufacturer's data sheet for the specific excitation and emission maxima of your this compound variant and use the appropriate optical filters.
Low Nitroreductase Activity: The cells under your experimental conditions do not express sufficient levels of the enzyme.Include a positive control (e.g., cells known to be hypoxic or treated with a hypoxia-inducing agent) to validate the probe's activity.

Experimental Protocols & Parameters

Recommended Starting Parameters

The optimal conditions should be determined empirically for each cell type and experimental setup. Use these parameters as a starting point for your optimization.

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMAlways perform a titration to find the lowest concentration that gives a robust signal-to-background ratio.[7]
Incubation Time 30 - 120 minutesShorter times may be sufficient for cells with high NTR activity. A time-course experiment is recommended.
Incubation Temperature 37°CStandard cell culture conditions are typically used for live-cell imaging.[14]
Imaging Buffer Phenol Red-Free Medium or HBSSAvoids background fluorescence from phenol red and maintains cell health during imaging.[11]
Protocol 1: Live-Cell Imaging with this compound
  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom µ-slides) and allow them to adhere overnight under standard culture conditions.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution into a warm, phenol red-free imaging medium to the desired final concentration (e.g., 5 µM).

  • Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-containing imaging medium to the cells.

  • Incubation: Incubate the cells at 37°C for the optimized duration (e.g., 60 minutes), protected from light.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm imaging buffer to remove any unbound probe.[11]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the activated form of this compound.

Protocol 2: Preparing Controls to Assess Background

To properly interpret your results, a set of controls is essential:

  • Unstained Control: Cells that have not been treated with the this compound probe. This sample reveals the level of cellular autofluorescence.[7]

  • Vehicle Control: Cells treated with the same concentration of the probe's solvent (e.g., DMSO) as the experimental samples. This control helps ensure the vehicle itself does not cause fluorescence.

  • Positive Control: Cells known to have high nitroreductase activity or cells chemically induced into a hypoxic state. This validates that the probe is working correctly.

Visualizations

This compound Activation Pathway

The following diagram illustrates the enzymatic activation of the this compound probe by nitroreductase.

NR_NO2_Activation Probe_Off This compound (Non-Fluorescent) Probe_On NR-NH2 (Highly Fluorescent) Probe_Off->Probe_On Reduction Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe_Off

Caption: Enzymatic reduction of this compound by nitroreductase (NTR).

Troubleshooting Workflow for High Background

This flowchart provides a logical sequence of steps to diagnose and resolve issues with high background fluorescence.

Troubleshooting_Workflow decision decision start Start: High Background Observed check_unstained Image Unstained Control Sample start->check_unstained is_autofluo Is Unstained Control Fluorescent? check_unstained->is_autofluo reduce_autofluo Implement Autofluorescence Reduction Strategies (e.g., Quencher, Phenol-Free Media) is_autofluo->reduce_autofluo Yes check_probe_conc Is Background Still High in Stained Sample? is_autofluo->check_probe_conc No reduce_autofluo->check_probe_conc titrate_probe Perform Probe Concentration and Incubation Time Titration check_probe_conc->titrate_probe Yes problem_solved Problem Resolved check_probe_conc->problem_solved No optimize_wash Optimize Washing Steps (Increase Volume/Repetitions) titrate_probe->optimize_wash end_review Review Protocol & Probe Stability optimize_wash->end_review end_review->problem_solved

Caption: A logical workflow for troubleshooting high background fluorescence.

References

NR-NO2 probe stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NR-NO2 probe. This guide provides detailed information on the stability, storage, and troubleshooting for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound probe?

A1: For optimal performance and stability, the this compound probe should be stored under the following conditions.[1][2]

Q2: How should I prepare stock solutions of the this compound probe?

A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Once reconstituted, store the aliquots at -20°C, protected from light.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the probe.[2]

Q3: What is the shelf life of the this compound probe?

A3: When stored correctly in its powdered form at -20°C, the this compound probe is stable for at least one year. Stock solutions in a suitable solvent are generally stable for several months when stored at -20°C and protected from light.[1][2] However, for best results, it is advisable to use freshly prepared stock solutions.

Q4: Is the this compound probe sensitive to light?

A4: Yes, like many fluorescent probes, the this compound probe is photosensitive.[2][4] Prolonged exposure to light can lead to photobleaching and degradation, reducing its efficacy. It is crucial to store the probe in a dark container and minimize light exposure during all handling and experimental steps.

Storage and Stability Data Summary

ParameterConditionRecommendation
Storage Temperature (Powder) -20°CLong-term storage.[1][2]
Storage Temperature (Stock Solution) -20°CAliquot and store for several months.[1][2]
Recommended Solvents Anhydrous DMSO, EthanolPrepare high-concentration stock solutions.
Light Sensitivity PhotosensitiveStore in the dark and protect from light during experiments.[2]
Freeze-Thaw Cycles AvoidAliquot stock solutions to prevent degradation.[3]
Humidity Sensitive to moistureWarm to room temperature before opening to prevent condensation.[2]

Troubleshooting Guide

Q5: I am observing high background fluorescence in my control cells. What could be the cause?

A5: High background fluorescence can be caused by several factors:

  • Incomplete hydrolysis of the probe: The this compound probe is likely supplied in a diacetate form, which is non-fluorescent and cell-permeable. Once inside the cell, esterases cleave the acetate groups, activating the probe. Incomplete hydrolysis can lead to background signal. Ensure sufficient incubation time for enzymatic activity.

  • Probe concentration is too high: Titrate the probe concentration to find the optimal balance between signal and background.

  • Autofluorescence: Cellular components such as NADH and riboflavins can contribute to background fluorescence. Image an unstained sample to assess the level of autofluorescence and apply appropriate background correction.

  • Suboptimal washing: Ensure that cells are washed sufficiently to remove any extracellular probe.

Q6: The fluorescence signal is weak or absent, even after stimulating nitric oxide production. What should I do?

A6: A weak or absent signal can be due to several reasons:

  • Probe degradation: The probe may have degraded due to improper storage or handling. Use a fresh aliquot of the probe.

  • Insufficient probe loading: Optimize the probe concentration and incubation time to ensure adequate intracellular accumulation.

  • Low nitric oxide levels: The concentration of nitric oxide in your experimental system may be below the detection limit of the probe. Consider using a positive control, such as a nitric oxide donor (e.g., SNAP or GSNO), to confirm that the probe is working.

  • Presence of quenchers: Certain molecules in the cell culture medium or within the cells can quench fluorescence.

  • Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the this compound probe. Rhodamine-based probes typically have excitation maxima in the green-yellow range and emission in the orange-red range.[4]

Q7: My cells appear unhealthy or are dying after incubation with the this compound probe. How can I mitigate this?

A7: Cytotoxicity can be a concern with any fluorescent probe. To minimize cell death:

  • Reduce probe concentration: Use the lowest effective concentration of the probe.

  • Shorten incubation time: Minimize the time cells are exposed to the probe.

  • Use high-quality reagents: Ensure that the solvent used to dissolve the probe is of high purity and that the final concentration in the cell culture medium is not toxic.

  • Perform a toxicity assay: Conduct a cell viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic threshold of the probe for your specific cell type.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered high_bg High Background Fluorescence start->high_bg weak_signal Weak or No Signal start->weak_signal cell_death Cell Toxicity/ Death start->cell_death sol_high_bg1 Decrease Probe Concentration high_bg->sol_high_bg1 sol_high_bg2 Optimize Washing Steps high_bg->sol_high_bg2 sol_high_bg3 Check for Autofluorescence high_bg->sol_high_bg3 sol_weak1 Use Fresh Probe Aliquot weak_signal->sol_weak1 sol_weak2 Increase Probe Concentration/Time weak_signal->sol_weak2 sol_weak3 Use Positive Control (NO Donor) weak_signal->sol_weak3 sol_weak4 Verify Microscope Filter Sets weak_signal->sol_weak4 sol_death1 Lower Probe Concentration cell_death->sol_death1 sol_death2 Shorten Incubation Time cell_death->sol_death2 sol_death3 Perform Toxicity Assay cell_death->sol_death3

Caption: A flowchart for troubleshooting common issues with the this compound probe.

Experimental Protocol: Detection of Intracellular Nitric Oxide

This protocol provides a general guideline for using the this compound probe to detect nitric oxide in live cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Cells of interest cultured on a suitable imaging dish or plate

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

  • Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of the this compound probe in anhydrous DMSO.

    • Vortex briefly to ensure the probe is fully dissolved.

    • Store the stock solution in single-use aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing solution and wash the cells two to three times with fresh, pre-warmed buffer or medium to remove any extracellular probe.

  • Nitric Oxide Stimulation:

    • For stimulated NO production, treat the cells with your agonist of interest.

    • For a positive control, treat cells with a nitric oxide donor.

    • For a negative control, pre-incubate cells with a NOS inhibitor before adding the agonist.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for rhodamine-based dyes (e.g., excitation ~540-560 nm, emission ~570-590 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular nitric oxide.

Experimental Workflow Diagram

ExperimentalWorkflow prep_probe Prepare this compound Stock Solution load_probe Load Cells with This compound Probe prep_probe->load_probe prep_cells Culture Cells on Imaging Dish prep_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells stimulate Stimulate NO Production wash_cells->stimulate positive_control Add NO Donor (Positive Control) stimulate->positive_control Yes negative_control Add Agonist + NOS Inhibitor (Negative Control) stimulate->negative_control Yes experimental Add Agonist (Experimental) stimulate->experimental No image Acquire Fluorescence Images positive_control->image negative_control->image experimental->image

Caption: A step-by-step workflow for detecting nitric oxide using the this compound probe.

References

Technical Support Center: Interference of Thiols with NR-NO2 Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of thiols with NR-NO2 fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound probe?

A1: The this compound probe is a "turn-on" fluorescent sensor designed to detect the activity of nitroreductase (NTR). In its native state, the probe is non-fluorescent. Nitroreductase, an enzyme often overexpressed in hypoxic environments like solid tumors, catalyzes the reduction of the electron-withdrawing nitro group (-NO2) on the probe to an electron-donating amino group (-NH2). This chemical transformation results in a significant increase in fluorescence intensity, allowing for the detection of NTR activity.[1]

Q2: Can biological thiols like glutathione (GSH) and cysteine (Cys) directly activate the this compound probe?

A2: Based on available data, common biological thiols such as glutathione (GSH), cysteine (Cys), homocysteine (HCY), and dithiothreitol (DTT) at physiological concentrations do not cause a significant increase in the fluorescence of this compound probes in the absence of nitroreductase.[2] This suggests that direct reduction of the nitro group by these thiols is not a primary mechanism of interference under standard experimental conditions.

Q3: How can I be sure that the signal I am observing is from nitroreductase activity and not from thiol interference?

A3: A key validation step is to perform control experiments. Incubating the this compound probe with relevant concentrations of thiols (e.g., GSH, Cys) in the absence of the nitroreductase enzyme or cell lysates should not produce a significant fluorescent signal. Comparing this to the signal generated in the presence of the enzyme or hypoxic cells will help differentiate between true NTR activity and any potential background fluorescence.

Q4: Are there any conditions under which thiols might be more likely to interfere?

A4: While direct reduction is minimal, thiols can influence the redox environment of the assay. In experiments involving cell lysates or complex biological media, the overall redox potential could theoretically influence the stability of the probe or the nitro radical anion intermediate, which is more susceptible to reduction by thiols. However, for most live-cell imaging and standard enzymatic assays, this is not considered a major source of error.

Q5: What are thiol scavengers and should I use them in my experiment?

A5: Thiol scavengers are reagents that react with and deplete free thiols in a solution. Examples include N-ethylmaleimide (NEM) and monobromobimane. While they can be used to test for thiol interference in control experiments, their use in the primary experiment is generally not recommended as they can disrupt cellular redox balance and may have other off-target effects.

Troubleshooting Guide

Problem 1: High background fluorescence in the absence of nitroreductase.

Possible Cause Troubleshooting Step Expected Outcome
Thiol Interference 1. Perform a control experiment by incubating the this compound probe with a high concentration of a relevant thiol (e.g., 500 µM GSH or Cys) in the assay buffer without the enzyme. 2. As a further control, pre-treat a sample with a thiol scavenger like N-ethylmaleimide (NEM) before adding the probe.1. The fluorescence intensity should be minimal and comparable to the probe-only control.[2] 2. If thiols were causing the high background, the signal should be significantly reduced after NEM treatment.
Probe Instability/Degradation 1. Check the storage conditions and age of the this compound probe. 2. Test a fresh dilution of the probe. 3. Acquire a fluorescence spectrum of the probe in the assay buffer to check for any unexpected emission peaks.A fresh, properly stored probe should exhibit low background fluorescence.
Autofluorescence from Sample 1. Image the cells or sample without the this compound probe using the same imaging parameters.This will determine the contribution of endogenous fluorophores to the background signal.

Problem 2: Inconsistent or non-reproducible fluorescence signal.

Possible Cause Troubleshooting Step Expected Outcome
Variability in Thiol Concentrations While direct interference is low, significant fluctuations in intracellular thiol levels between samples could affect the overall redox environment.Standardizing cell culture conditions and treatment times will minimize biological variability.
Inconsistent Probe Concentration Ensure accurate and consistent final concentrations of the this compound probe across all samples.Reproducible results across replicates.
Photobleaching Reduce the exposure time and/or excitation light intensity during imaging. Use an anti-fade mounting medium if applicable for fixed samples.A more stable fluorescent signal over time.

Quantitative Data Summary

The following table summarizes the fluorescence response of a specific this compound probe to various biological thiols and other reactive species in the absence of nitroreductase. This data demonstrates the high selectivity of the probe for nitroreductase over these potential interferents.

Compound (at 500 µM) Relative Fluorescence Intensity (Arbitrary Units) Interpretation
Blank (Probe Only) ~50Baseline fluorescence of the probe.
Dithiothreitol (DTT) ~60Negligible interference.
Cysteine (CYS) ~75Negligible interference.
Glutathione (GSH) ~80Negligible interference.
Homocysteine (HCY) ~70Negligible interference.
Nitroreductase (NTR) (8 µg/mL) ~1100Strong, specific activation of the probe.

Data is estimated from the bar chart presented in "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells" for illustrative purposes.[2]

Experimental Protocols

Protocol: Validating this compound Probe Specificity Against Thiols

This protocol outlines the steps to verify that the observed fluorescence signal from an this compound probe is due to nitroreductase activity and not a result of direct chemical reduction by biological thiols.

Materials:

  • This compound fluorescent probe

  • Assay buffer (e.g., PBS, pH 7.4)

  • Nitroreductase enzyme (positive control)

  • NADH (co-factor for nitroreductase)

  • Thiols: Glutathione (GSH), Cysteine (Cys)

  • Thiol scavenger: N-ethylmaleimide (NEM) (optional)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound probe in DMSO.

    • Prepare stock solutions of GSH and Cys in assay buffer.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a solution of nitroreductase in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

Well Content Probe NADH NTR GSH (500 µM) Cys (500 µM)
1. Blank ++---
2. Thiol Control (GSH) ++-+-
3. Thiol Control (Cys) ++--+
4. Positive Control +++--
  • Incubation:

    • Add the assay buffer to each well to reach the final volume.

    • Add the respective components as outlined in the table.

    • Finally, add the this compound probe to all wells to a final concentration typically between 5-10 µM.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the specific this compound probe.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (Well 1) from all other wells.

    • Compare the fluorescence signals from the thiol control wells (Wells 2 and 3) to the positive control (Well 4).

Expected Results:

  • The fluorescence intensity in the thiol control wells should be very low and close to the blank.

  • The positive control well containing nitroreductase should show a many-fold increase in fluorescence compared to the blank and thiol controls.

Visualizations

Mechanism of this compound Probe Activation and Potential Thiol Interference cluster_activation Primary Activation Pathway cluster_interference Potential (Minor) Interference Pathway NR_NO2_Probe This compound Probe (Non-fluorescent) NR_NH2_Product NR-NH2 Product (Highly Fluorescent) NR_NO2_Probe->NR_NH2_Product Reduction of -NO2 to -NH2 Nitroreductase Nitroreductase (Enzyme) Nitroreductase->NR_NO2_Probe NADH NADH NADH->Nitroreductase Thiol Thiols (e.g., GSH, Cysteine) NR_NH2_Product_Interference NR-NH2 Product (Highly Fluorescent) Thiol->NR_NH2_Product_Interference Direct Reduction (Minimal/Negligible) NR_NO2_Probe_Interference This compound Probe (Non-fluorescent)

Caption: this compound probe activation pathway and potential thiol interference.

Troubleshooting Workflow for Thiol Interference Start High Background or Inconsistent Signal Observed Control_Exp Perform Control Experiment: Probe + Thiols (No Enzyme) Start->Control_Exp Check_Signal Is Fluorescence Signal High in Thiol Control? Control_Exp->Check_Signal No_Interference Thiol Interference is Unlikely. Investigate Other Causes: - Probe Stability - Autofluorescence Check_Signal->No_Interference No Interference_Suspected Thiol Interference is Possible. Check_Signal->Interference_Suspected Yes Conclusion Confirm Source of Signal and Optimize Assay Conditions No_Interference->Conclusion Validate Validate with Thiol Scavenger (NEM) in a Control Assay Interference_Suspected->Validate Validate->Conclusion

Caption: Troubleshooting workflow for suspected thiol interference.

References

NR-NO2 probe washing steps to reduce background

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of the NR-NO2 probe and minimize background fluorescence during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is it used for?

The this compound probe is a fluorescent sensor designed for the detection of nitric oxide (NO) in live cells. Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes. The this compound probe allows for the visualization and quantification of NO production with high sensitivity and specificity, making it a valuable tool for research in areas such as neuroscience, immunology, and cardiovascular biology.

Q2: What are the common causes of high background fluorescence with the this compound probe?

High background fluorescence can obscure the specific signal from the this compound probe, leading to a poor signal-to-noise ratio.[1][2] Common causes include:

  • Excess Probe Concentration: Using a higher-than-optimal concentration of the this compound probe can lead to non-specific binding and increased background.[2][3]

  • Inadequate Washing: Insufficient or improper washing steps can leave unbound probe in the extracellular space or non-specifically bound to cellular components.[1]

  • Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce at similar wavelengths to the this compound probe, contributing to background.[1][3]

  • Phenol Red in Media: Many standard cell culture media contain phenol red, a pH indicator that is also fluorescent and can significantly increase background.[4]

  • Probe Aggregation: The this compound probe may form aggregates, especially at high concentrations, which can lead to bright, non-specific puncta.

Q3: How can I reduce autofluorescence in my samples?

To minimize autofluorescence, consider the following strategies:

  • Use Phenol Red-Free Media: During probe loading and imaging, switch to a phenol red-free medium or a buffered saline solution like Phosphate-Buffered Saline (PBS).[4]

  • Spectral Unmixing: If your imaging system has the capability, use spectral unmixing algorithms to differentiate the this compound probe's signal from the autofluorescence spectrum.

  • Background Subtraction: Acquire an image of unstained cells under the same imaging conditions and use this as a background image to subtract from your this compound stained images.[5][6][7]

Troubleshooting Guide: High Background with this compound Probe

This guide provides a systematic approach to troubleshooting and resolving high background issues when using the this compound probe.

Problem: High and Diffuse Background Fluorescence

This is often caused by an excess of unbound probe in the imaging medium.

Solution: Optimize the washing protocol.

  • Increase the number of washes: After incubating the cells with the this compound probe, wash the cells 3-4 times with a pre-warmed, phenol red-free buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS).[1]

  • Increase the duration of washes: For each wash step, gently agitate the plate for 3-5 minutes to ensure thorough removal of the unbound probe.

  • Change the buffer between washes: Completely aspirate the buffer after each wash and replace it with a fresh buffer to maximize the removal of the probe.

Problem: Punctate or Speckled Background Staining

This may indicate probe aggregation or non-specific binding to cellular structures.

Solution: Optimize probe concentration and preparation.

  • Titrate the probe concentration: Perform a dose-response experiment to determine the lowest effective concentration of the this compound probe that provides a good signal without causing aggregation.

  • Ensure proper probe solubilization: Follow the manufacturer's instructions for dissolving the this compound probe. Ensure it is fully dissolved before adding it to the cells. Sonication may be helpful for some probe formulations.

  • Include a blocking agent: In some cases, pre-incubating the cells with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.

Experimental Protocols

Recommended Washing Protocol to Reduce Background

This protocol provides a detailed methodology for washing cells after incubation with the this compound probe to minimize background fluorescence.

  • Probe Incubation: Incubate your cells with the optimized concentration of this compound probe in a phenol red-free medium for the recommended duration.

  • Aspirate Probe Solution: Carefully remove the medium containing the this compound probe from your cell culture vessel.

  • First Wash: Gently add pre-warmed (37°C) phenol red-free wash buffer (e.g., PBS or HBSS) to the cells. The volume should be sufficient to cover the cell monolayer.

  • Incubate and Agitate: Incubate the cells with the wash buffer for 3-5 minutes at room temperature on a gentle orbital shaker.

  • Aspirate Wash Buffer: Carefully aspirate the wash buffer.

  • Repeat Washing Steps: Repeat steps 3-5 for a total of 3-4 washes.

  • Final Buffer Addition: After the final wash, add pre-warmed, phenol red-free imaging medium to the cells.

  • Proceed to Imaging: You are now ready to image your cells with reduced background fluorescence.

Quantitative Data Summary

Optimizing experimental parameters is crucial for achieving a high signal-to-noise ratio. The following table provides recommended starting points for key parameters that should be optimized for your specific cell type and experimental conditions.

ParameterRecommended Starting PointRange for OptimizationRationale
This compound Probe Concentration 5 µM1 - 10 µMHigher concentrations can lead to increased background and cytotoxicity.[2][3]
Number of Washes 32 - 4Insufficient washes will not effectively remove the unbound probe.[1]
Wash Duration (per wash) 3 minutes2 - 5 minutesLonger washes can improve the removal of non-specifically bound probe.
Wash Buffer Temperature 37°CRoom Temperature - 37°CUsing pre-warmed buffer helps to maintain cell health, especially for live-cell imaging.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background issues with the this compound probe.

TroubleshootingWorkflow Start High Background Observed CheckProbeConcentration Is Probe Concentration Optimized? Start->CheckProbeConcentration OptimizeConcentration Titrate Probe Concentration (e.g., 1-10 µM) CheckProbeConcentration->OptimizeConcentration No CheckWashingProtocol Is Washing Protocol Adequate? CheckProbeConcentration->CheckWashingProtocol Yes OptimizeConcentration->CheckWashingProtocol OptimizeWashing Increase Number and/or Duration of Washes CheckWashingProtocol->OptimizeWashing No CheckAutofluorescence Is Autofluorescence a Factor? CheckWashingProtocol->CheckAutofluorescence Yes OptimizeWashing->CheckAutofluorescence AddressAutofluorescence Use Phenol Red-Free Media Perform Background Subtraction CheckAutofluorescence->AddressAutofluorescence Yes CheckProbeAggregation Are there Probe Aggregates? CheckAutofluorescence->CheckProbeAggregation No AddressAutofluorescence->CheckProbeAggregation AddressAggregation Ensure Proper Solubilization Consider Sonication CheckProbeAggregation->AddressAggregation Yes LowBackground Low Background Achieved CheckProbeAggregation->LowBackground No AddressAggregation->LowBackground

Caption: Troubleshooting workflow for high background with this compound probe.

This guide provides a comprehensive starting point for addressing common issues related to high background when using the this compound probe. Remember that optimal conditions may vary between cell types and experimental setups, so empirical testing is always recommended.

References

Technical Support Center: Quantitative Analysis of NR-NO2 Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NR-NO2 fluorescence for quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration and experimental process.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my fluorescence signal weak or absent? 1. Incorrect excitation/emission wavelengths: The instrument is not set to the optimal wavelengths for the this compound probe. 2. Probe degradation: The fluorescent probe may have degraded due to improper storage or handling. 3. Low NO2 concentration: The concentration of NO2 in the sample is below the detection limit of the assay. 4. Quenching: The fluorescence of the probe is being quenched by other molecules in the sample or by high concentrations of the probe itself (self-quenching).[1][2]1. Verify instrument settings: Ensure the excitation and emission wavelengths on the fluorometer match the specifications of your this compound probe. For example, some assays use an excitation of 540 nm and emission of 590 nm.[3] 2. Use fresh probe: Prepare a fresh solution of the this compound probe from a stock that has been stored correctly (e.g., protected from light, at the recommended temperature). 3. Concentrate the sample: If possible, concentrate the sample to increase the NO2 concentration. Alternatively, use a more sensitive probe or a different analytical technique. 4. Dilute the sample/probe: Dilute the sample to reduce the concentration of potential quenching agents. Optimize the probe concentration to avoid self-quenching.[1]
My calibration curve is not linear. What should I do? 1. Inaccurate standard preparation: Errors in the serial dilution of the NO2 standards can lead to non-linearity. 2. Extended concentration range: The calibration curve may only be linear within a specific concentration range. 3. Fluorescence saturation: At high concentrations of NO2, the detector may become saturated, leading to a plateau in the fluorescence signal. 4. Reabsorption of emitted light: At high fluorophore concentrations, the emitted light can be reabsorbed by other probe molecules.[1]1. Prepare fresh standards: Carefully prepare a new set of NO2 standards using calibrated pipettes and high-purity reagents. 2. Narrow the concentration range: Prepare standards within the expected linear range of the assay. Consult the literature or technical data sheet for your specific probe. For example, a linear range might be 12.5 to 2,000 nM.[4] 3. Dilute high-concentration samples: If sample concentrations are expected to be high, dilute them to fall within the linear range of the calibration curve. 4. Optimize probe concentration: Use the lowest concentration of the this compound probe that provides an adequate signal-to-noise ratio.
I'm observing high background fluorescence. How can I reduce it? 1. Contaminated reagents or solvents: Impurities in the buffer, solvents, or other reagents can be fluorescent.[1] 2. Autofluorescence from sample matrix: Biological samples may contain endogenous fluorescent molecules. 3. Ambient light interference: External light sources can contribute to the background signal.[1] 4. Dirty cuvettes or microplates: Residue on the measurement vessel can fluoresce.1. Use high-purity reagents: Use spectroscopy-grade solvents and high-purity reagents. Prepare fresh buffers. 2. Include a sample blank: Measure the fluorescence of a sample blank (containing everything except the this compound probe) and subtract this value from your sample readings. 3. Protect from light: Perform the experiment in a dark room or cover the fluorometer to block out ambient light. 4. Clean equipment thoroughly: Use appropriate cleaning procedures for your cuvettes or use new, clean microplates for each experiment.
My results are not reproducible. What could be the cause? 1. Inconsistent incubation times: The reaction between the this compound probe and NO2 may be time-dependent. 2. Temperature fluctuations: Fluorescence intensity can be temperature-dependent.[1] 3. Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents. 4. Instrument drift: The performance of the fluorometer may drift over time.[1]1. Standardize incubation times: Use a timer to ensure consistent incubation times for all samples and standards. Some protocols specify a 15-minute incubation.[5] 2. Control the temperature: Use a temperature-controlled fluorometer or allow all reagents and samples to equilibrate to a stable room temperature before measurement. Some assays are performed at 37°C.[3] 3. Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. Use proper pipetting techniques. 4. Allow instrument to warm up: Turn on the fluorometer in advance to allow the lamp and detector to stabilize. Run a calibration check with a stable fluorescent standard if available.
How do I know if other substances in my sample are interfering with the measurement? 1. Presence of reactive oxygen or nitrogen species (ROS/RNS): Some fluorescent probes are not entirely specific and may react with other ROS or RNS, leading to a false positive signal.[6] 2. Presence of reducing or oxidizing agents: These agents can interact with the probe or the analyte, affecting the fluorescence.1. Run control experiments: Test the response of the probe to other potential interfering species that may be present in your sample. 2. Use a highly selective probe: Choose a probe that is well-characterized and known to be highly selective for NO2.[7] 3. Sample purification: If possible, use sample preparation techniques (e.g., filtration, chromatography) to remove interfering substances.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound fluorescence analysis based on various reported methods.

ParameterReported Value(s)Probe/MethodSource(s)
Limit of Detection (LOD) 19 nM (in aqueous solution)Ratiometric fluorescent nanohybrid[9]
1 ppm (gaseous)Ratiometric fluorescent nanohybrid[9]
9.8 ppb (gaseous)LED-induced fluorescence[10]
5-10 ppt (gaseous, 60s integration)Laser-induced fluorescence (GANDALF)[11]
10 pmol/mlHPLC with fluorescence detection (DAN probe)[4]
4.3 x 10⁻⁸ M2-(1H-phenanthro[9,10-d] imidazol-2-yl)aniline (PA) probe[12]
Linear Range 19.1 to 191.0 µg m⁻³Colorimetric method with digital image analysis
12.5 to 2,000 nMHPLC with fluorescence detection (DAN probe)[4]
0.1 to 10 µM2-(1H-phenanthro[9,10-d] imidazol-2-yl)aniline (PA) probe[12]
Correlation Coefficient (R²) > 0.99Not specified[10]
0.996Colorimetric method with digital image analysis[13]
Excitation Wavelength 540 nmNiII dithiocarbamate complex with sulforhodamine[3]
360-365 nm2,3-Diaminonaphthalene (DAN)
375 nmHPLC with DAN derivatization[4]
680 nmThis compound probe[14]
Emission Wavelength 590 nmNiII dithiocarbamate complex with sulforhodamine[3]
450-465 nm2,3-Diaminonaphthalene (DAN)[5]
415 nmHPLC with DAN derivatization[4]
725 nmThis compound probe[14]

Experimental Protocols

General Protocol for this compound Fluorescence Calibration and Measurement

This protocol provides a generalized workflow. Specific concentrations, volumes, and incubation times should be optimized based on the specific this compound probe and instrumentation used.

  • Reagent Preparation:

    • This compound Probe Stock Solution: Prepare a concentrated stock solution of the this compound probe in an appropriate solvent (e.g., DMSO, methanol). Store protected from light at the recommended temperature.

    • Working Probe Solution: On the day of the experiment, dilute the stock solution to the desired working concentration in the assay buffer.

    • NO2 Standard Stock Solution: Prepare a high-concentration stock solution of a stable nitrite salt (e.g., sodium nitrite) in the assay buffer.

    • NO2 Standard Curve Solutions: Perform serial dilutions of the NO2 standard stock solution to create a series of standards with known concentrations covering the expected linear range of the assay.[5]

  • Sample Preparation:

    • Collect and prepare the experimental samples. This may involve dilution, filtration, or extraction to remove interfering substances and ensure the NO2 concentration falls within the linear range of the assay.[8]

  • Assay Procedure (96-well plate format):

    • Blank: To appropriate wells, add the assay buffer. This will be used to measure the background fluorescence of the probe and buffer.

    • Standards: To a new set of wells, add the prepared NO2 standard solutions.

    • Samples: Add the prepared experimental samples to the remaining wells.

    • Probe Addition: Add the this compound working probe solution to all wells (blanks, standards, and samples). Mix gently.

    • Incubation: Incubate the plate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.[3][5]

    • Optional Stop Solution: For some assays, a stop solution may be added to terminate the reaction and stabilize the fluorescent product.[5]

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence microplate reader.

    • Set the appropriate excitation and emission wavelengths for the specific this compound probe being used.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.

    • Calibration Curve: Plot the background-subtracted fluorescence intensity of the standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[15]

    • Sample Concentration Calculation: Use the equation from the linear regression to calculate the NO2 concentration in the experimental samples based on their background-subtracted fluorescence intensities.

Visualizations

experimental_workflow Experimental Workflow for this compound Fluorescence Calibration cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis reagent_prep Reagent Preparation (Probe, Standards, Buffers) plate_loading Load Plate (Blanks, Standards, Samples) reagent_prep->plate_loading sample_prep Sample Preparation (Dilution, Filtration) sample_prep->plate_loading probe_addition Add this compound Probe plate_loading->probe_addition incubation Incubate (Time & Temperature Controlled) probe_addition->incubation fluorescence_measurement Measure Fluorescence (Set Ex/Em Wavelengths) incubation->fluorescence_measurement background_subtraction Background Subtraction fluorescence_measurement->background_subtraction calibration_curve Generate Calibration Curve background_subtraction->calibration_curve concentration_calc Calculate Sample Concentrations calibration_curve->concentration_calc

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Detection: NR-NO2 (NIR-NO Probe) vs. DAF-FM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent fluorescent probes for the detection of nitric oxide (NO): the near-infrared probe, hereafter referred to as NR-NO2 (representing a class of near-infrared amine-substituted tricarbocyanine dyes), and the widely used green fluorescent probe, DAF-FM. This comparison is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on performance, experimental protocols, and underlying mechanisms.

At a Glance: Key Performance Characteristics

The selection of a fluorescent probe for nitric oxide detection is critical for obtaining accurate and reliable data. The following table summarizes the key quantitative performance metrics of this compound and DAF-FM, providing a clear basis for comparison.

PropertyThis compound (NIR-NO Probe)DAF-FM
Excitation Wavelength (λex) ~750 nm~495 nm[1]
Emission Wavelength (λem) ~775 nm~515 nm[1]
Quantum Yield (Φ) (in the presence of NO) Not explicitly stated, but high~0.81[1]
Detection Limit Less than 5 nM~3 nM[2]
Fold Increase in Fluorescence Significant increase upon reaction with NO~160-fold[1]
pH Sensitivity Stable in physiological pH rangeFluorescence is independent of pH above 5.5[2]

Delving Deeper: A Head-to-Head Comparison

Principle of Detection

Both this compound and DAF-FM rely on a chemical reaction with reactive nitrogen species derived from nitric oxide to produce a fluorescent signal.

DAF-FM , in its diacetate form (DAF-FM diacetate), is cell-permeable. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the probe as DAF-FM[1]. DAF-FM is essentially non-fluorescent until it reacts with an intermediate product of NO oxidation, forming a fluorescent benzotriazole[2].

This compound probes are designed with a near-infrared fluorophore and an o-phenylenediamine moiety that acts as a fluorescence quencher. In the presence of nitric oxide, the o-phenylenediamine group is converted to a triazole, which disrupts the quenching mechanism and leads to a significant increase in near-infrared fluorescence[3].

Performance and Suitability

Photostability and Phototoxicity: A significant advantage of This compound probes is their excitation and emission in the near-infrared spectrum. NIR light can penetrate deeper into biological tissues with less scattering and causes significantly less phototoxicity and autofluorescence compared to the visible light used to excite DAF-FM[3][5]. The NO adduct of DAF-FM is noted to be significantly more photostable than its predecessor, DAF-2, allowing for longer imaging times[2]. However, direct quantitative comparisons of photostability between a specific this compound probe and DAF-FM are not extensively documented in the literature.

Selectivity: Both probes are designed for the detection of nitric oxide. However, their reactivity is with nitrogen oxides formed from the reaction of NO with oxygen, rather than with NO directly[6][7]. The specificity of DAF-FM has been questioned, with some studies suggesting it may also react with other reactive species, potentially leading to an overestimation of NO levels[7]. While this compound probes are reported to have high selectivity for NO, comprehensive, direct comparative studies on selectivity against a wide range of reactive oxygen and nitrogen species (ROS/RNS) for both probes under identical conditions are limited.

Cellular Localization and Applications: DAF-FM diacetate readily loads into most cell types and, after de-esterification, is distributed in the cytoplasm. It has been widely used for intracellular NO detection in a variety of cell culture and tissue models[8]. This compound probes, with their NIR properties, are particularly well-suited for in vivo and deep-tissue imaging applications where autofluorescence and light scattering are major concerns[3][9].

Visualizing the Science: Diagrams and Workflows

To better understand the processes involved in nitric oxide detection using these probes, the following diagrams illustrate the signaling pathways and experimental workflows.

DAF_FM_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF_FM_DA_ext DAF-FM Diacetate DAF_FM_DA_int DAF-FM Diacetate DAF_FM_DA_ext->DAF_FM_DA_int Passive Diffusion DAF_FM DAF-FM (Non-fluorescent) DAF_FM_DA_int->DAF_FM Hydrolysis Esterases Intracellular Esterases DAF_FM_T DAF-FM Triazole (Highly Fluorescent) DAF_FM->DAF_FM_T Reaction NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 NR_NO2_Pathway cluster_intracellular Intracellular NR_NO2_probe This compound Probe (Quenched Fluorescence) NR_NO2_triazole This compound Triazole (NIR Fluorescent) NR_NO2_probe->NR_NO2_triazole Reaction NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 Experimental_Workflow Start Start: Prepare Cell Culture Load_Probe Load Cells with Probe (DAF-FM diacetate or this compound) Start->Load_Probe Incubate_Deesterify Incubate for Loading & De-esterification (DAF-FM only) Load_Probe->Incubate_Deesterify Wash Wash to Remove Excess Probe Incubate_Deesterify->Wash Stimulate Induce NO Production (e.g., with agonist) Wash->Stimulate Image Acquire Fluorescence Images (Microscopy or Plate Reader) Stimulate->Image Analyze Analyze Fluorescence Intensity Image->Analyze

References

A Comparative Guide to Near-Infrared (NIR) Nitric Oxide (NO) Probes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) in biological systems is paramount. This guide provides a comparative analysis of commercially available and academically prominent near-infrared (NIR) fluorescent probes for NO, offering a tool for informed selection based on performance metrics and experimental validation.

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature and low physiological concentrations of NO necessitate highly sensitive and specific detection methods. Near-infrared (NIR) fluorescent probes have emerged as powerful tools for in vivo and deep-tissue imaging of NO, owing to the reduced light scattering and minimal tissue autofluorescence in the NIR window (typically 650-900 nm). This guide delves into the quantitative performance of several key NIR NO probes, details the experimental protocols for their characterization, and visualizes the intricate signaling pathways they help to elucidate.

Data Presentation: A Side-by-Side Look at NIR NO Probes

The selection of an appropriate NIR NO probe is contingent on a variety of factors, including its photophysical properties, reaction kinetics with NO, and specificity. The following tables summarize the available quantitative data for several noteworthy probes to facilitate a direct comparison.

Probe NameFluorophore CoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Buffer
DAC-S Tricarbocyanine~750~775>0.01 (after reaction with NO)~1.5-2.0 x 10⁵0.1 M Sodium Phosphate Buffer, pH 7.4
DAC-P Tricarbocyanine~750~775>0.01 (after reaction with NO)~1.5-2.0 x 10⁵0.1 M Sodium Phosphate Buffer, pH 7.4
BioTracker™ SiRNO Silicon Rhodamine670690-700Not specifiedNot specifiedDMSO

Table 1: Photophysical Properties of Selected Near-Infrared NO Probes.

Probe NameReaction Efficiency with NOLimit of Detection (LOD)Specificity
DAC Series (e.g., DAC-S) At least 53 times higher than DAF-2[1]Not specifiedHigh
BioTracker™ SiRNO Not specifiedNot specifiedNo cross-reactivity with Ascorbic Acid, Dehydroascorbic Acid, Methylglyoxal, GSH, Cys, Hcy, H₂O₂, ClO⁻, •OH, O₂⁻, NO₂⁻, and ONOO⁻[2]

Table 2: Performance Characteristics of Selected Near-Infrared NO Probes.

Experimental Protocols: Methodologies for Probe Characterization

To ensure the reliability and reproducibility of data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments cited in the evaluation of NIR NO probes.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.

Materials:

  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR fluorescent probe of interest

  • A suitable quantum yield standard with known Φf in the NIR range (e.g., Indocyanine Green in DMSO, Φf ≈ 0.13)

  • Solvent (spectroscopic grade, e.g., DMSO or PBS)

Procedure:

  • Prepare a series of solutions: Prepare at least five different concentrations of both the NIR NO probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the data: For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the probe (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).

Measurement of Reaction Kinetics with a Nitric Oxide Donor

Understanding the reaction kinetics of a probe with NO is crucial for its application in dynamic biological systems. This can be assessed by monitoring the change in fluorescence intensity over time in the presence of an NO donor.

Materials:

  • Fluorometer with kinetic measurement capabilities

  • NIR fluorescent probe

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the NIR NO probe in the degassed buffer.

  • Place the probe solution in a cuvette inside the fluorometer and begin recording the fluorescence intensity at the probe's emission maximum.

  • Inject a known concentration of the NO donor into the cuvette and continue recording the fluorescence intensity over time.

  • The initial rate of the reaction can be determined from the initial slope of the fluorescence intensity versus time plot.

  • By varying the concentrations of the probe and the NO donor, the reaction order and the rate constant can be determined.

In Vitro Specificity Testing

To ensure that a probe is selectively detecting NO, it must be tested against a panel of other biologically relevant reactive oxygen and nitrogen species (ROS/RNS).

Materials:

  • Fluorometer

  • NIR fluorescent probe

  • Nitric oxide source (e.g., NO gas-saturated solution or NO donor)

  • Sources of various ROS/RNS:

    • Hydrogen peroxide (H₂O₂)

    • Superoxide (O₂⁻) (e.g., from KO₂)

    • Hydroxyl radical (•OH) (e.g., from Fenton reaction)

    • Peroxynitrite (ONOO⁻)

    • Nitrite (NO₂⁻)

    • Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare solutions of the NIR NO probe in the buffer.

  • To separate solutions of the probe, add a specific ROS or RNS from the panel at a physiologically relevant concentration.

  • As a positive control, add the NO source to a separate probe solution.

  • Incubate the solutions for a defined period.

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response of the probe to NO with its response to other ROS/RNS. A highly specific probe will show a significant fluorescence change only in the presence of NO.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Nitric Oxide Signaling Pathways

Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), each with distinct roles and regulation.

Nitric_Oxide_Signaling cluster_nNOS Neuronal NOS (nNOS) Pathway cluster_eNOS Endothelial NOS (eNOS) Pathway cluster_iNOS Inducible NOS (iNOS) Pathway nNOS nNOS NO_n NO nNOS->NO_n L_Arginine_n L-Arginine L_Arginine_n->nNOS CaM_n Ca²⁺/Calmodulin CaM_n->nNOS Activates sGC_n Soluble Guanylate Cyclase (sGC) NO_n->sGC_n cGMP_n cGMP sGC_n->cGMP_n PKG_n Protein Kinase G (PKG) cGMP_n->PKG_n Neuronal_Plasticity Neuronal Plasticity PKG_n->Neuronal_Plasticity eNOS eNOS NO_e NO eNOS->NO_e L_Arginine_e L-Arginine L_Arginine_e->eNOS CaM_e Ca²⁺/Calmodulin CaM_e->eNOS Activates Shear_Stress Shear Stress Shear_Stress->eNOS Activates sGC_e Soluble Guanylate Cyclase (sGC) NO_e->sGC_e cGMP_e cGMP sGC_e->cGMP_e PKG_e Protein Kinase G (PKG) cGMP_e->PKG_e Vasodilation Vasodilation PKG_e->Vasodilation iNOS iNOS NO_i NO iNOS->NO_i L_Arginine_i L-Arginine L_Arginine_i->iNOS Cytokines Cytokines (e.g., LPS, IFN-γ) Cytokines->iNOS Induces Expression Immune_Response Immune Response NO_i->Immune_Response Cytotoxicity Cytotoxicity NO_i->Cytotoxicity

Caption: Overview of the three major nitric oxide signaling pathways.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield determination of a near-infrared dye.

Quantum_Yield_Workflow start Start prep_solutions Prepare Serial Dilutions (Probe & Standard) start->prep_solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy end End calculate_qy->end

Caption: Workflow for Relative Quantum Yield Determination.

Experimental Workflow for Specificity Testing

This diagram outlines the process for evaluating the selectivity of an NIR NO probe against other reactive species.

Specificity_Testing_Workflow start Start prep_probe Prepare Probe Solution start->prep_probe add_analytes Add Analytes (NO, ROS, RNS) prep_probe->add_analytes incubate Incubate add_analytes->incubate measure_fluor Measure Fluorescence incubate->measure_fluor compare Compare Fluorescence Response measure_fluor->compare end End compare->end

Caption: Workflow for In Vitro Specificity Testing of a Fluorescent Probe.

References

Performance of NR-NO2 in the Presence of Various Reactive Species

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide to the Cross-Reactivity of the Nitroreductase Probe NR-NO2

For researchers and professionals in drug development, the accurate detection of enzymatic activity is paramount. Nitroreductase (NTR) is a key enzyme overexpressed in hypoxic environments, such as solid tumors, making it a valuable biomarker for cancer studies and a target for hypoxia-activated prodrugs. The fluorescent probe this compound is designed for the sensitive detection of NTR. This guide provides a detailed comparison of this compound's cross-reactivity with other reactive species, supported by experimental data and protocols.

The central mechanism of this compound activation is the selective reduction of its nitroaromatic group by nitroreductase in the presence of a cofactor like NADH, leading to a significant increase in fluorescence. However, in a complex biological system, the probe may encounter a variety of other reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following data summarizes the fluorescence response of this compound to a panel of biologically relevant species, demonstrating its high selectivity for nitroreductase.

Quantitative Comparison of this compound Fluorescence Response

The table below presents the relative fluorescence intensity of this compound when incubated with various reactive species compared to its response to nitroreductase. The data is based on a study where 10 μM of this compound was incubated with 500 μM of each respective species in the presence of 500 μM NADH. The fluorescence intensity was measured after 20 minutes.

SpeciesCategoryConcentration (μM)Relative Fluorescence Intensity (%)
Nitroreductase (NTR) Target Enzyme 8 μg/mL 100
Hydrogen Peroxide (H₂O₂)Reactive Oxygen Species500< 5
Hypochlorite (ClO⁻)Reactive Oxygen Species500< 5
Superoxide (·O₂⁻)Reactive Oxygen Species500< 5
Nitric Oxide (NO)Reactive Nitrogen Species500< 5
Nitrite (NO₂⁻)Reactive Nitrogen Species500< 5
Nitrate (NO₃⁻)Reactive Nitrogen Species500< 5
Dithiothreitol (DTT)Thiol500< 5
Cysteine (Cys)Thiol500< 5
Glutathione (GSH)Thiol500< 5
Homocysteine (Hcy)Thiol500< 5
Iron (II) (Fe²⁺)Metal Ion500< 5
Iron (III) (Fe³⁺)Metal Ion500< 5
Magnesium (Mg²⁺)Metal Ion500< 5
Calcium (Ca²⁺)Metal Ion500< 5
Glycine (Gly)Amino Acid500< 5
Sulfide (S²⁻)Anion500< 5

Data is interpreted from a graphical representation in a study by Wang et al. (2021) and presented as a percentage of the fluorescence response to NTR for comparative purposes.[1]

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of the this compound probe.

Materials and Reagents:
  • This compound fluorescent probe

  • Recombinant nitroreductase (NTR) enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • A panel of reactive oxygen species, reactive nitrogen species, biothiols, and metal ions (e.g., H₂O₂, ClO⁻, KO₂, SIN-1 as a source of ONOO⁻ and NO, NaNO₂, NaNO₃, DTT, Cys, GSH, Hcy, FeCl₂, FeCl₃, MgCl₂, CaCl₂, etc.)

Instrumentation:
  • Fluorescence spectrophotometer

  • Incubator set to 37°C

Protocol for Selectivity Assay:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of NADH (e.g., 10 mM) in PBS buffer.

    • Prepare stock solutions of the various reactive species to be tested (e.g., 10 mM) in an appropriate solvent (PBS or DMSO).

    • Prepare a stock solution of NTR enzyme in PBS buffer.

  • Reaction Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add PBS buffer (pH 7.4, containing 20% DMSO).

    • Add the this compound probe to a final concentration of 10 μM.

    • Add NADH to a final concentration of 500 μM.

    • To each tube/well, add one of the reactive species to be tested to a final concentration of 500 μM. For the positive control, add NTR enzyme to a final concentration of 8 μg/mL. For the blank, add only the buffer, this compound, and NADH.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence emission of each sample using a fluorescence spectrophotometer. The excitation and emission wavelengths will be specific to the fluorophore of the this compound probe. For example, for a quinoxaline-based probe, excitation might be around 450 nm and emission around 561 nm.[2]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Compare the fluorescence intensity of the samples containing the different reactive species to the fluorescence intensity of the positive control (containing NTR).

Visualizing the Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the cross-reactivity experiment and the signaling pathway of this compound activation.

experimental_workflow Experimental Workflow for this compound Cross-Reactivity Testing cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement and Analysis prep_probe Prepare this compound Stock mix Mix this compound, NADH, and Buffer prep_probe->mix prep_nadh Prepare NADH Stock prep_nadh->mix prep_species Prepare Reactive Species Stocks add_species Add Individual Reactive Species prep_species->add_species prep_ntr Prepare NTR Stock add_ntr Add NTR (Positive Control) prep_ntr->add_ntr mix->add_species mix->add_ntr blank Blank (No added species/NTR) mix->blank incubate Incubate at 37°C for 20 min add_species->incubate add_ntr->incubate blank->incubate measure Measure Fluorescence incubate->measure analyze Compare Fluorescence Intensities measure->analyze

Caption: Workflow for assessing this compound cross-reactivity.

signaling_pathway This compound Activation Pathway NR_NO2 This compound (Low Fluorescence) NR_NH2 NR-NH2 (High Fluorescence) NR_NO2->NR_NH2 Reduction ROS_RNS Other Reactive Species (ROS, RNS, etc.) NR_NO2->ROS_RNS No Reaction NTR Nitroreductase (NTR) NTR->NR_NH2 NAD NAD+ NTR->NAD NADH NADH NADH->NTR

Caption: Selective activation of this compound by nitroreductase.

Conclusion

The experimental data robustly demonstrates that the this compound fluorescent probe exhibits high selectivity for nitroreductase over a wide range of other reactive oxygen species, reactive nitrogen species, biothiols, and metal ions. This high specificity makes this compound a reliable tool for the detection of NTR activity in complex biological environments, minimizing the likelihood of false-positive signals from other cellular components. For researchers in cancer biology and drug development, the targeted and specific response of this compound provides a valuable method for studying hypoxia and the efficacy of nitroreductase-activated therapeutics.

References

A Comparative Guide: Correlating Griess Assay with Fluorescent Probe NR-NO2 for Nitrite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent methods for the quantification of nitrite (NO2-), a stable metabolite of nitric oxide (NO) and a key indicator of NO signaling. We will delve into the well-established colorimetric Griess assay and the increasingly popular fluorescent probe-based detection, here represented by "NR-NO2". This document will provide supporting experimental data, detailed protocols, and visual diagrams to aid in selecting the most suitable method for your research needs.

At a Glance: Performance Comparison

FeatureGriess AssayThis compound (Representative Fluorescent Probe)
Principle ColorimetricFluorometric
Detection Limit ~0.5 - 2.5 µM[1][2]Typically in the nanomolar (nM) range[3][4][5]
Dynamic Range Micromolar (µM)[6]Nanomolar (nM) to low Micromolar (µM)[3][4]
Instrumentation Spectrophotometer (Visible Light)Fluorometer or Fluorescence Plate Reader
Throughput High (96-well plate format is common)High (96-well plate format is common)
Interferences Compounds that absorb at ~540 nm, high protein concentrations, some antioxidants.[2][7]Autofluorescent compounds, pH sensitivity (probe-dependent).[3]
Advantages Inexpensive, simple, well-established.[1]High sensitivity, potential for live-cell imaging (probe-dependent).
Disadvantages Lower sensitivity, potential for interference from colored compounds.[1][2]Higher cost, potential for photobleaching and autofluorescence interference.

Principles of Detection

The Griess Reaction

The Griess assay, first described in 1879, is a two-step diazotization reaction.[1] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo dye that can be quantified by measuring its absorbance at approximately 540 nm.[1][2]

Griess_Reaction NO2 Nitrite (NO₂⁻) DS Diazonium Salt NO2->DS + Sulfanilamide (in acid) H + H⁺ (Acidic) SA Sulfanilamide AD Azo Dye (Magenta) DS->AD + NED NED N-(1-naphthyl)ethylenediamine

Caption: The Griess reaction mechanism for nitrite detection.

This compound Fluorescent Probe Reaction

While the specific structure of "this compound" is not identified, fluorescent probes for nitrite generally operate on a similar principle of diazotization, but with a fluorogenic output. These probes are often designed with an aromatic diamine functional group. In the presence of nitrite under acidic conditions, a diazotization reaction occurs, leading to the formation of a triazole ring. This structural change alters the electronic properties of the fluorophore, resulting in a change in its fluorescence intensity (either "turn-on" or "turn-off").

Fluorescent_Probe_Reaction Probe NR-NO₂ Probe (Non-fluorescent or weakly fluorescent) Product Fluorescent Product Probe->Product + NO₂⁻ (in acid) NO2 Nitrite (NO₂⁻) H + H⁺ (Acidic)

Caption: General mechanism of a "turn-on" fluorescent nitrite probe.

Experimental Protocols

Griess Assay for Nitrite Quantification in Cell Culture Supernatants

This protocol is adapted from widely used methods.[8][9]

Materials:

  • Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid. Commercial kits are available.[6][7][8]

  • Sodium Nitrite (NaNO2) standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of sodium nitrite (e.g., 1 mM) in the same cell culture medium as your samples.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 to 100 µM.[6]

  • Sample Preparation:

    • Collect cell culture supernatants.

    • If the samples contain high levels of protein, deproteinization using a spin filter (e.g., 10 kDa MWCO) is recommended to prevent interference.[10]

  • Assay:

    • Add 50 µL of each standard or sample to individual wells of the 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration of the samples from the standard curve.

Representative this compound Fluorescent Assay Protocol

This protocol is a generalized procedure based on the principles of commercially available fluorescent nitrite detection kits.

Materials:

  • This compound fluorescent probe

  • Assay Buffer (probe-specific, often slightly acidic)

  • Sodium Nitrite (NaNO2) standard solution

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of sodium nitrite in the assay buffer.

    • Perform serial dilutions to create a standard curve, typically in the nanomolar to low micromolar range.

  • Sample Preparation:

    • Collect samples (e.g., cell lysates, buffer solutions).

    • Sample preparation may vary depending on the specific probe and sample type. Deproteinization might be necessary.

  • Assay:

    • Add 50 µL of each standard or sample to individual wells of the black 96-well plate.

    • Prepare the this compound probe solution according to the manufacturer's instructions.

    • Add 50 µL of the probe solution to each well.

    • Incubate for the recommended time (e.g., 15-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity of the standards versus their concentrations.

    • Determine the nitrite concentration of the samples from the standard curve.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the performance of the Griess assay and a fluorescent probe for nitrite quantification.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assays Assay Execution cluster_griess Griess Assay cluster_fluorescent NR-NO₂ Fluorescent Assay cluster_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Cell Supernatant) Griess_Add Add Griess Reagent Sample->Griess_Add Fluo_Add Add NR-NO₂ Probe Sample->Fluo_Add Standards Nitrite Standards (Serial Dilutions) Standards->Griess_Add Standards->Fluo_Add Griess_Incubate Incubate (10-15 min) Griess_Add->Griess_Incubate Griess_Read Read Absorbance (540 nm) Griess_Incubate->Griess_Read Analysis Generate Standard Curves Griess_Read->Analysis Fluo_Incubate Incubate (15-30 min) Fluo_Add->Fluo_Incubate Fluo_Read Read Fluorescence (Ex/Em) Fluo_Incubate->Fluo_Read Fluo_Read->Analysis Comparison Compare Nitrite Concentrations & Assay Performance Analysis->Comparison

Caption: Workflow for comparing Griess and fluorescent nitrite assays.

Conclusion

Both the Griess assay and fluorescent probes like this compound are valuable tools for the indirect quantification of nitric oxide production. The choice between the two methods will largely depend on the specific requirements of the experiment.

  • The Griess assay is a robust, cost-effective, and straightforward method suitable for samples with expected nitrite concentrations in the micromolar range.[1] Its long history of use provides a wealth of comparative data in the literature.

  • Fluorescent probes offer significantly higher sensitivity, making them ideal for detecting low levels of nitrite in the nanomolar range.[3][4][5] This increased sensitivity can be crucial when studying subtle changes in NO signaling or when sample volume is limited.

For researchers requiring high sensitivity and working with low concentrations of nitrite, a validated fluorescent probe would be the superior choice. However, for routine measurements where high sensitivity is not the primary concern, the Griess assay remains a reliable and economical option. It is always recommended to validate the chosen assay in your specific experimental system to ensure accuracy and reliability of the results.

References

The Advent of Near-Infrared Probes: A New Frontier in Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the advantages of near-infrared fluorescent probes over traditional nitric oxide sensors for researchers, scientists, and drug development professionals.

The precise and sensitive detection of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes, is paramount for advancing biomedical research. For years, the scientific community has relied on a toolkit of traditional methods, each with its inherent strengths and limitations. However, the emergence of novel near-infrared (NIR) fluorescent probes for nitric oxide, such as NRNO, is revolutionizing our ability to visualize and quantify this transient molecule, particularly in complex biological systems. This guide provides an objective comparison of these next-generation probes with traditional NO sensors, supported by experimental data and detailed protocols.

Unveiling the Mechanism: How NIR Probes Detect Nitric Oxide

Near-infrared fluorescent probes for nitric oxide are engineered to exhibit a significant increase in fluorescence intensity upon selective reaction with NO.[1] These probes typically consist of a NIR fluorophore coupled to an NO-reactive moiety. In its native state, the probe's fluorescence is quenched. The presence of nitric oxide triggers a chemical reaction that cleaves or rearranges the NO-reactive group, liberating the fluorophore and causing a "turn-on" of a strong NIR fluorescence signal. This mechanism allows for the direct and sensitive detection of NO in real-time.

A common strategy involves the use of an o-diaminophenyl group attached to a fluorophore. In the presence of oxygen, this group reacts with NO to form a highly fluorescent triazole derivative.[2][3][4]

cluster_0 Mechanism of a Near-Infrared Nitric Oxide Probe NIR_Probe_Quenched Non-fluorescent NIR Probe (Quenched state) Reaction Reaction with NO-reactive moiety NIR_Probe_Quenched->Reaction NO Nitric Oxide (NO) NO->Reaction NIR_Probe_Active Highly Fluorescent NIR Probe (Active state) Reaction->NIR_Probe_Active NIR_Fluorescence Near-Infrared Fluorescence Signal NIR_Probe_Active->NIR_Fluorescence

Figure 1: Generalized mechanism of a "turn-on" near-infrared fluorescent probe for nitric oxide.

Performance at a Glance: NIR Probes vs. Traditional NO Sensors

The advantages of NIR probes become evident when their performance characteristics are compared directly with those of traditional NO sensing methods, such as the widely used fluorescent probe DAF-FM diacetate and electrochemical sensors.

FeatureNear-Infrared (NIR) Probes (e.g., NRNO)DAF-FM DiacetateElectrochemical Sensors
Detection Limit Low nanomolar (e.g., ~35 nM)[5]~5 nM[6]~0.1 nM to 40 nM[3]
Response Time Very fast (≤0.1 seconds)[5]Slower, requires de-esterificationFast (seconds)
Tissue Penetration Deep (hundreds of micrometers to millimeters)[1][7]Limited (micrometers)Invasive, requires direct contact
Selectivity High selectivity over other reactive oxygen and nitrogen species[3][5]Prone to artifacts from other reactive species and pH changes[8]Can have cross-sensitivity to other electroactive species like nitrite[3]
In Vivo Imaging Ideal for deep tissue and in vivo imaging[1][7]Suitable for cell culture and superficial tissue imagingLimited to surface or implanted measurements
Photostability Generally highLimited photostability[6]Not applicable

Delving Deeper: Key Advantages of NIR Probes

Superior Tissue Penetration for In Vivo Studies

One of the most significant advantages of NIR probes is their use of light in the near-infrared spectrum (typically 700-900 nm). This light can penetrate biological tissues much more deeply than the visible light used to excite traditional fluorescent probes like DAF-FM.[1][7] This property is crucial for in vivo imaging, allowing researchers to visualize NO production in deep tissues and organs within a living animal, which is often not feasible with conventional probes.

High Sensitivity and Rapid Response

Modern NIR probes have been developed with impressive sensitivity, with some capable of detecting NO concentrations in the low nanomolar range.[5] Furthermore, their chemical design allows for very rapid reactions with NO, with response times of less than a second having been reported.[5] This enables the real-time tracking of transient NO fluxes in biological systems.

Enhanced Selectivity and Reduced Interference

A significant drawback of some traditional fluorescent NO probes is their susceptibility to interference from other reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as pH fluctuations, which can lead to false-positive signals.[8] Many NIR probes are engineered for high selectivity, ensuring that the fluorescent signal is a true representation of NO levels.[3][5]

Experimental Protocols: A Glimpse into the Methodology

To provide a practical understanding, below are generalized experimental workflows for utilizing a NIR fluorescent probe for NO detection in cell culture and for in vivo imaging.

In Vitro Detection of NO in Cell Culture

cluster_1 Experimental Workflow: In Vitro NO Detection Cell_Culture 1. Culture cells on coverslips or imaging plates Stimulation 2. Induce NO production (e.g., with LPS/IFN-γ) Cell_Culture->Stimulation Probe_Loading 3. Incubate cells with NIR-NO probe solution Stimulation->Probe_Loading Washing 4. Wash cells to remove excess probe Probe_Loading->Washing Imaging 5. Acquire images using a fluorescence microscope with appropriate NIR filters Washing->Imaging Analysis 6. Quantify fluorescence intensity Imaging->Analysis

Figure 2: A generalized workflow for detecting nitric oxide in cultured cells using a NIR probe.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., macrophages, endothelial cells) on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Induction of NO Production: Treat the cells with appropriate stimuli to induce nitric oxide synthase (NOS) activity. For example, macrophages can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Probe Loading: Prepare a working solution of the NIR-NO probe in a suitable buffer (e.g., PBS or cell culture medium). Remove the culture medium from the cells and incubate them with the probe solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with warm buffer to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a NIR laser for excitation and an appropriate emission filter. Capture images at different time points to monitor changes in NO production.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software. Compare the fluorescence of stimulated cells to that of unstimulated control cells.

In Vivo Imaging of NO in a Disease Model

cluster_2 Experimental Workflow: In Vivo NO Imaging Animal_Model 1. Establish an animal model of disease (e.g., inflammation) Probe_Injection 2. Administer the NIR-NO probe (e.g., via intravenous injection) Animal_Model->Probe_Injection Imaging_Session 3. Anesthetize the animal and place it in an in vivo imaging system Probe_Injection->Imaging_Session Image_Acquisition 4. Acquire whole-body or region-of-interest NIR fluorescence images Imaging_Session->Image_Acquisition Data_Analysis 5. Analyze fluorescence intensity in the target tissue over time Image_Acquisition->Data_Analysis

Figure 3: A generalized workflow for in vivo imaging of nitric oxide using a NIR probe.

Detailed Protocol:

  • Animal Model: Utilize an appropriate animal model for the disease of interest where NO is known to play a role (e.g., a model of localized inflammation).

  • Probe Administration: Dissolve the NIR-NO probe in a biocompatible vehicle and administer it to the animal, typically through intravenous or intraperitoneal injection.

  • Anesthesia and Positioning: Anesthetize the animal and place it in a small animal in vivo imaging system.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection using the appropriate NIR excitation and emission wavelengths.

  • Analysis: Quantify the fluorescence signal in the region of interest (e.g., the inflamed tissue) and compare it to control tissues or animals.

Signaling Pathways and Logical Relationships

The ability to accurately measure NO is critical for understanding its role in various signaling pathways. For instance, in the immune response, the production of NO by macrophages is a key event in pathogen killing and inflammation.

cluster_3 Simplified NO Signaling in Macrophages Pathogen Pathogen (e.g., bacteria) Macrophage Macrophage Pathogen->Macrophage iNOS_Induction Inducible Nitric Oxide Synthase (iNOS) Induction Macrophage->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production L_Arginine L-Arginine L_Arginine->NO_Production Pathogen_Killing Pathogen Killing NO_Production->Pathogen_Killing Inflammation Inflammation NO_Production->Inflammation

Figure 4: A simplified diagram of the role of nitric oxide in the macrophage immune response.

Conclusion

Near-infrared fluorescent probes represent a significant advancement in the field of nitric oxide sensing. Their superior tissue penetration, high sensitivity, rapid response, and excellent selectivity offer researchers unprecedented opportunities to study the complex roles of NO in health and disease. While traditional methods remain valuable for specific applications, the capabilities of NIR probes for deep-tissue and in vivo imaging are paving the way for new discoveries in drug development and our fundamental understanding of biological systems. As research in this area continues, we can anticipate the development of even more sophisticated and powerful tools for unraveling the mysteries of this enigmatic signaling molecule.

References

A Comparative Guide to Nitric Oxide Probes: Evaluating the Capabilities and Limitations of NRNO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its multifaceted roles in physiology and pathology. As a transient and highly reactive signaling molecule, the choice of a suitable detection method is paramount. This guide provides a detailed comparison of various nitric oxide probes, with a special focus on the far-red emissive two-photon fluorescent probe, NRNO, which is likely the intended subject of inquiry regarding "NR-NO2". We will delve into its limitations and compare its performance with alternative methods, supported by experimental data and detailed protocols.

Comparison of Nitric Oxide Detection Methods

The selection of an appropriate nitric oxide detection method depends on the specific experimental requirements, such as the desired sensitivity, spatial resolution, and whether real-time monitoring is necessary. Below is a comparison of common methods for NO detection.

Method/ProbePrincipleDetection LimitResponse TimeAdvantagesLimitations
NRNO Two-photon fluorescence; o-phenylenediamine reaction with NO46 nM[1]FastFar-red emission for deep tissue imaging; high sensitivity and selectivity.[1]Potential interference from endogenous dicarbonyl compounds.
DAF-2 Fluorescence; o-phenylenediamine reaction with NO and O₂~5 nM[2]MinutesHigh sensitivity; widely used for live-cell imaging.pH-dependent fluorescence; limited photostability; indirect NO detection requiring O₂.[2][3]
DAR Probes Fluorescence; Rhodamine-based o-diamine reaction with NOVariesMinutesMore photostable than fluorescein-based probes (DAF).[2]pH sensitivity; indirect NO detection.[2]
BODIPY Probes Fluorescence; N-nitrosation of an aromatic amine35 nM[4]≤0.1 seconds[4]Ultra-fast response time; high sensitivity.[4]Can also respond to peroxynitrite (ONOO⁻).[4]
Copper-based Probes Fluorescence; NO-mediated reduction of Cu(II)VariesFastDirect detection of NO, independent of oxygen.[3][5]Potential cytotoxicity and in vivo instability.[5]
Griess Assay Colorimetric; reaction with nitrite (NO₂⁻), a stable NO metabolite~0.5 µM[6]15-30 minutesSimple, inexpensive, and suitable for quantifying total NO production.[6]Indirect measurement; interference from other substances in biological samples.[6]
Chemiluminescence Reaction of NO with ozone (O₃) produces lightPicomolar rangeSecondsHighly sensitive and specific for NO gas.[7]Requires specialized equipment; measures NO in the gas phase.[7]
Electrochemical Sensors Amperometric detection of NO oxidation or reductionVariesSecondsReal-time, continuous monitoring of NO concentration.Potential for interference from other electroactive species.[8]
Limitations of NRNO as a Nitric Oxide Probe

While NRNO offers significant advantages, particularly for deep-tissue imaging due to its far-red and two-photon excitation properties, it is essential to consider its potential limitations:

  • Indirect Detection Mechanism: Like other o-phenylenediamine-based probes, NRNO's mechanism relies on the reaction with an N-oxide of NO, which is formed in the presence of oxygen. This means it does not directly measure NO and its signal can be influenced by local oxygen concentration.

  • Potential for Interference: Probes utilizing the o-phenylenediamine moiety can potentially react with endogenous dicarbonyl compounds, which could lead to false-positive signals.

  • Irreversible Reaction: The reaction of NRNO with NO is irreversible, forming a stable triazole. This makes it an endpoint dosimeter, meaning it can report the cumulative production of NO over a period but is not suitable for tracking rapid, real-time fluctuations in NO concentration.[9]

  • Photostability: While generally more photostable than fluorescein-based probes, all fluorescent probes are susceptible to photobleaching under intense or prolonged illumination, which can affect quantitative measurements.

  • Calibration in Live Cells: Quantifying absolute NO concentrations in living cells using any fluorescent probe is challenging due to variations in probe uptake, intracellular distribution, and the complex cellular environment.

Experimental Protocols

Intracellular Nitric Oxide Detection using DAF-2 DA

This protocol describes the use of 4,5-diaminofluorescein diacetate (DAF-2 DA), a cell-permeable probe, for fluorescent detection of intracellular NO in cultured cells.

Materials:

  • DAF-2 DA (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in a 96-well plate

  • Fluorescence microscope with FITC filter set

Procedure:

  • Cell Seeding: Seed cells on coverslips in a 6-well plate or directly in a 96-well plate and culture overnight to allow for attachment.

  • Treatment (Optional): If investigating the effect of a substance on NO production, treat the cells with the desired compounds (e.g., LPS and IFN-γ to induce NOS in macrophages) for the appropriate duration.[10]

  • Probe Loading:

    • Prepare a 5 mM stock solution of DAF-2 DA in DMSO.

    • Dilute the stock solution in cell culture medium or PBS to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-2 DA working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[11][12]

  • Washing: Aspirate the DAF-2 DA solution and wash the cells twice with warm PBS to remove excess probe.[11]

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation at ~495 nm and emission at ~515 nm).[13]

    • The fluorescence intensity is proportional to the amount of NO produced.

Griess Assay for Nitrite Quantification

This protocol provides a method for the colorimetric determination of nitrite (NO₂⁻), a stable oxidation product of NO, in aqueous samples such as cell culture supernatants.

Materials:

  • Griess Reagent Kit (e.g., from Thermo Fisher Scientific or Dojindo) containing:

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Sample Preparation: Collect cell culture supernatants or other aqueous samples. If necessary, centrifuge to remove any cellular debris.

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards by diluting the stock nitrite solution in the same medium as the samples (e.g., cell culture medium). A typical range is 1-100 µM.[14]

    • Add a defined volume (e.g., 50-100 µL) of each standard to separate wells of the 96-well plate.

  • Griess Reaction:

    • Add an equal volume of sulfanilamide solution to all sample and standard wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of NED solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[15]

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader within 30 minutes.[6]

  • Quantification:

    • Subtract the absorbance of a blank (medium only) from all readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathway Diagram

NO_Signaling_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO + O2 L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects NO_Detection_Workflow start Seed cells on coverslips treatment Apply experimental treatment (e.g., inducer/inhibitor) start->treatment wash1 Wash cells with PBS treatment->wash1 load_probe Load cells with DAF-2 DA (e.g., 10 µM for 30 min at 37°C) wash1->load_probe wash2 Wash cells with PBS to remove excess probe load_probe->wash2 image Image with fluorescence microscope (Ex/Em: ~495/515 nm) wash2->image analyze Quantify fluorescence intensity image->analyze

References

A Comparative Guide to Nitroreductase-Activated Fluorescent Probes for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nitroreductase (NTR)-activated fluorescent probes, exemplified by the conceptual "NR-NO2" probe, with existing alternatives. The content is supported by experimental data from peer-reviewed studies to assist in the selection of the most suitable probe for your research needs.

Introduction to Nitroreductase (NTR) Detection

Nitroreductase is an enzyme that is overexpressed in hypoxic environments, a characteristic feature of solid tumors and certain bacteria.[1][2][3] This differential expression makes NTR an attractive biomarker for developing diagnostic tools and targeted therapies. Fluorescent probes designed to be activated by NTR typically contain a nitroaromatic group that quenches their fluorescence. In the presence of NTR and a cofactor such as NADH, the nitro group is reduced to an amino group, triggering a "turn-on" of the fluorescent signal.[1][4][5][6] This mechanism allows for the sensitive and selective detection of NTR activity in various biological settings.

Performance Comparison of NTR Fluorescent Probes

The selection of an appropriate NTR probe depends on several factors, including the desired emission wavelength, sensitivity, and specificity. Near-infrared (NIR) probes are particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[7][8][9] The table below summarizes the key performance characteristics of several reported NTR probes.

Probe NameExcitation (nm)Emission (nm)Fluorescence EnhancementLimit of Detection (LOD)Key FeaturesReference
TNB N/AN/A>60-foldN/ADual-controlled by NTR and photoactivation for precise spatiotemporal imaging.[1]
Cy7-1 ~690~750>4-foldN/ANear-infrared (NIR) probe suitable for in vivo imaging.[7]
Py-SiRh-NTR N/A68028-fold0.07 µg/mLNIR probe with high sensitivity for hypoxic tumor cell imaging.[8][10]
RNP N/A~780 (acceptor)Ratiometric (Cy7/Cy5)N/ARatiometric NIR probe for 3D imaging of hypoxic cells in tumor spheroids.[11]
FCy7-NO2 N/AN/AN/AN/ADual-mode NIR fluorescence and 19F MRI agent for deep-tissue imaging.[12][13][14]
IND–NO2 520564Significant increaseN/ADesigned for selective detection of NTR activity in microorganisms.[4]
fol-BODIPY N/AN/A"Off-on" responseN/ATumor-targeting probe for in vitro and in vivo hypoxia detection.[9]
NTR-NO2 N/AN/A30-fold58 ng/mLTurn-on probe with a large Stokes shift for NTR imaging in living cells.[5]
Probe 1 550585Proportional to NTR conc.0.27 ng/mLHighly sensitive probe for imaging hypoxic status of tumor cells.[3][15]
NRFP N/AN/A"Off-on" feature12.5 ng/mLRapidly detects pathogenic Listeria in vitro and in vivo.[16]

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound Probe Activation

This diagram illustrates the enzymatic activation of a generic this compound probe by nitroreductase.

This compound Activation Pathway NR-NO2_Probe This compound Probe (Non-fluorescent) NTR Nitroreductase (NTR) + NADH NR-NO2_Probe->NTR Reduction of Nitro Group NR-NH2_Probe NR-NH2 Probe (Fluorescent) NTR->NR-NH2_Probe Fluorescence Fluorescence Signal NR-NH2_Probe->Fluorescence

Caption: Enzymatic activation of the this compound probe by nitroreductase.

Experimental Workflow for In Vitro Validation

This workflow outlines the typical steps for validating an NTR probe in a laboratory setting.

In Vitro Validation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Solution Prepare Probe Solution Incubate_Enzyme Incubate Probe with NTR and NADH Probe_Solution->Incubate_Enzyme Incubate_Cells Incubate Cells with Probe (Normoxic vs. Hypoxic) Probe_Solution->Incubate_Cells NTR_Solution Prepare NTR Enzyme and NADH Solution NTR_Solution->Incubate_Enzyme Cell_Culture Culture Cells (e.g., HeLa, A549) Cell_Culture->Incubate_Cells Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Incubate_Enzyme->Measure_Fluorescence Image_Cells Image Cells (Confocal Microscopy) Incubate_Cells->Image_Cells Flow_Cytometry Flow Cytometry Analysis Incubate_Cells->Flow_Cytometry

Caption: Workflow for the in vitro validation of an NTR probe.

Experimental Workflow for In Vivo Validation

This workflow details the steps for validating an NTR probe in a living animal model.

In Vivo Validation Workflow cluster_model Animal Model cluster_injection Probe Administration cluster_imaging Imaging and Analysis Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Probe_Injection Inject Probe Intravenously Tumor_Growth->Probe_Injection InVivo_Imaging In Vivo Fluorescence Imaging at Different Time Points Probe_Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Imaging of Tumor and Organs InVivo_Imaging->ExVivo_Imaging Histo_Analysis Histological Analysis ExVivo_Imaging->Histo_Analysis

References

A Comparative Guide to Nitric Oxide Detection: Nile Red-Based Fluorescent Probes vs. Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is paramount. This guide provides an objective comparison of two prominent detection methodologies: Nile Red-based (NR-NO) fluorescent probes and electrochemical NO sensors. We will delve into their operational principles, performance characteristics supported by experimental data, and detailed protocols to aid in the selection of the most suitable method for your research needs.

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its transient nature and low physiological concentrations, however, present significant challenges for its accurate measurement. Both NR-NO fluorescent probes and electrochemical sensors have emerged as powerful tools for real-time NO detection in biological systems, each with its own set of advantages and limitations.

Principles of Detection

Nile Red-Based (NR-NO) Fluorescent Probes

NR-NO probes are a class of fluorescent sensors that utilize the environmentally sensitive fluorophore, Nile Red. The fundamental principle of these probes lies in a chemical reaction between the probe and nitric oxide, which leads to a discernible change in the fluorescence properties of the Nile Red scaffold. Typically, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with NO, a chemical transformation occurs, often involving the cleavage of a specific functional group, which "turns on" the fluorescence of the Nile Red molecule. This fluorescence intensity is directly proportional to the concentration of NO. The near-infrared emission properties of some NR-NO probes are particularly advantageous for deep-tissue imaging due to reduced background autofluorescence and light scattering.

Electrochemical NO Sensors

Electrochemical NO sensors operate on the principle of amperometry. These sensors consist of a working electrode, a reference electrode, and a counter electrode. A specific potential is applied to the working electrode, at which nitric oxide undergoes either oxidation or reduction. This redox reaction generates a small electrical current that is directly proportional to the concentration of NO at the electrode surface. To enhance selectivity and minimize interference from other electroactive species present in biological samples, the electrode surface is often modified with specialized membranes or catalytic materials.

Performance Comparison

The selection of an appropriate NO detection method hinges on a thorough understanding of their performance characteristics. The following table summarizes key quantitative data for NR-NO fluorescent probes and electrochemical NO sensors.

Performance MetricNile Red-Based (NR-NO) Fluorescent ProbesElectrochemical NO Sensors
Limit of Detection (LOD) 1 nM - 50 nM0.1 nM - 10 nM[1]
Response Time Seconds to minutes< 5 seconds to ~45 seconds[2]
Dynamic Range Nanomolar to micromolarPicomolar to micromolar
Selectivity High selectivity against many reactive oxygen/nitrogen species (ROS/RNS). Potential cross-reactivity with some species depending on the probe design.High selectivity with appropriate membrane coatings to exclude charged interfering species. Can be susceptible to other small, neutral electroactive molecules.
Spatial Resolution High (subcellular level)Lower (cellular to tissue level)
Temporal Resolution Good, but can be limited by reaction kinetics.Excellent, capable of real-time monitoring.
Quantification Semi-quantitative to quantitative with calibration.Quantitative with proper calibration.
Application Primarily for cellular and tissue imaging.In vitro, ex vivo, and in vivo real-time measurements.

Signaling Pathway and Detection Mechanism Diagrams

NR_NO_Detection Diagram 1: NR-NO Fluorescent Probe Detection Mechanism NR_NO_Probe NR-NO Probe (Non-fluorescent) Reaction Chemical Reaction (e.g., Diazotization) NR_NO_Probe->Reaction NO Nitric Oxide (NO) NO->Reaction Activated_Probe Activated NR Probe (Fluorescent) Reaction->Activated_Probe Fluorescence Fluorescence Emission Activated_Probe->Fluorescence Excitation Light

Diagram 1: NR-NO Fluorescent Probe Detection Mechanism

Electrochemical_NO_Detection Diagram 2: Electrochemical NO Sensor Detection Mechanism NO_Sample Nitric Oxide (NO) in Sample Membrane Selective Membrane NO_Sample->Membrane Working_Electrode Working Electrode Membrane->Working_Electrode Redox_Reaction Oxidation/Reduction (e.g., NO -> NO+ + e-) Working_Electrode->Redox_Reaction Applied Potential Current Measured Current Redox_Reaction->Current

Diagram 2: Electrochemical NO Sensor Detection Mechanism

Experimental Protocols

Protocol 1: Detection of Intracellular NO using NR-NO Fluorescent Probes

This protocol provides a general guideline for the use of NR-NO probes for imaging NO in cultured cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under standard conditions to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the NR-NO probe (typically 1-5 mM) in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in a suitable buffer (e.g., PBS or serum-free media).

  • Cell Loading: Remove the culture medium and wash the cells twice with warm PBS. Add the NR-NO probe working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells three times with warm PBS to remove any excess probe.

  • NO Stimulation (Optional): To induce NO production, treat the cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages, or an NO donor as a positive control).

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific NR-NO probe (excitation and emission wavelengths will vary depending on the probe's chemistry). Acquire images at different time points to monitor the change in fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. The change in fluorescence intensity over time or in response to a stimulus is indicative of NO production.

Protocol 2: Real-time Measurement of NO Release from Cells using an Electrochemical Sensor

This protocol outlines the procedure for measuring NO release from cultured cells in real-time.

  • Sensor Calibration: Calibrate the electrochemical NO sensor according to the manufacturer's instructions. This typically involves generating a standard curve using known concentrations of an NO donor (e.g., S-nitrosoglutathione, GSNO) in a deoxygenated buffer.

  • Cell Culture: Culture cells in a standard culture dish or multi-well plate.

  • Experimental Setup: Place the culture dish on a heated stage to maintain the cells at 37°C. Carefully position the calibrated NO sensor microelectrode just above the cell monolayer without touching the cells.

  • Baseline Measurement: Allow the sensor to equilibrate and record a stable baseline current in the cell culture medium.

  • NO Stimulation: Induce NO production by adding a stimulus to the culture medium (e.g., a drug candidate, agonist, or inflammatory agent).

  • Real-time Monitoring: Continuously record the current output from the sensor. An increase in the current corresponds to an increase in the NO concentration.

  • Data Analysis: Convert the measured current to NO concentration using the calibration curve. The resulting data will provide a real-time profile of NO release from the cells in response to the stimulus.

Experimental Workflow for Comparative Analysis

Comparative_Workflow Diagram 3: Workflow for Comparing NR-NO Probes and Electrochemical Sensors cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Culture Cells of Interest Stimulate_Cells Induce NO Production Cell_Culture->Stimulate_Cells Probe_Prep Prepare NR-NO Probe Fluorescence_Imaging Fluorescence Imaging (NR-NO Probe) Probe_Prep->Fluorescence_Imaging Sensor_Cal Calibrate Electrochemical Sensor Electrochemical_Measurement Electrochemical Measurement Sensor_Cal->Electrochemical_Measurement Stimulate_Cells->Fluorescence_Imaging Stimulate_Cells->Electrochemical_Measurement Image_Analysis Analyze Fluorescence Intensity Fluorescence_Imaging->Image_Analysis Current_Conversion Convert Current to Concentration Electrochemical_Measurement->Current_Conversion Comparison Compare Quantitative Data, Spatial, and Temporal Resolution Image_Analysis->Comparison Current_Conversion->Comparison

Diagram 3: Workflow for Comparing NR-NO Probes and Electrochemical Sensors

Conclusion

Both Nile Red-based fluorescent probes and electrochemical sensors offer powerful capabilities for the detection of nitric oxide in biological systems. The choice between these two methods should be guided by the specific requirements of the research question.

NR-NO fluorescent probes are ideally suited for applications requiring high spatial resolution, such as imaging NO production within specific subcellular compartments. Their ability to provide visual evidence of NO generation makes them invaluable for understanding the spatial dynamics of NO signaling.

Electrochemical NO sensors, on the other hand, excel in providing real-time, quantitative measurements of NO concentration. Their high temporal resolution makes them the preferred choice for studying the kinetics of NO release and for in vivo applications where continuous monitoring is essential.

For a comprehensive understanding of NO biology, a combinatorial approach that leverages the strengths of both methodologies can be particularly insightful. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select the optimal tool to advance their investigations into the multifaceted roles of nitric oxide.

References

Assessing the Quantum Yield of the NR-NO2 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in designing sensitive and reliable assays. This guide provides a comprehensive comparison of the NR-NO2 probe's quantum yield with alternative probes for nitroreductase (NTR) detection, supported by experimental data and detailed protocols.

The this compound probe is a powerful tool for detecting nitroreductase, an enzyme often overexpressed in hypoxic tumor environments. Its utility is largely determined by its fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption. A higher quantum yield translates to a brighter signal and greater sensitivity. The this compound probe exhibits a remarkable increase in quantum yield upon reaction with NTR, making it a highly specific "turn-on" fluorescent sensor.

Performance Comparison of Nitroreductase Probes

The following table summarizes the quantum yield and key spectral properties of the this compound probe and several alternatives. This data highlights the significant fluorescence enhancement of the this compound probe upon activation by NTR.

ProbeQuantum Yield (Φ) - OffQuantum Yield (Φ) - OnExcitation Max (λex)Emission Max (λem)Fold IncreaseReference
NTR-NO2 0.0190.43420 nm541 nm~23[1]
Cy7-NO2 N/A (turn-off probe)0.12 (before reaction)786 nm807 nmN/A[2][3]
TCF-Nitro N/A0.91 (calculated)560 nm606 nmN/A[4]
Py-SiRh-NTR Very weakEnhanced (28-fold)645 nm680 nm28[5]

Mechanism of Action: this compound Probe

The this compound probe's "turn-on" fluorescence mechanism is triggered by the enzymatic activity of nitroreductase. The following diagram illustrates the signaling pathway.

Mechanism of this compound Probe Activation NR_NO2 This compound (Non-fluorescent) Φ = 0.019 NTR Nitroreductase (NTR) + NADH NR_NO2->NTR Reduction of nitro group NR_NH2 NR-NH2 (Highly fluorescent) Φ = 0.43 NTR->NR_NH2 Formation of amine group Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Dilutions Absorbance Measure Absorbance (UV-Vis) Prep_Standard->Absorbance Prep_Sample Prepare Sample Dilutions Prep_Sample->Absorbance Fluorescence Measure Fluorescence Emission Absorbance->Fluorescence Integrate Integrate Emission Spectra Fluorescence->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

Safety Operating Guide

Proper Disposal Procedures for Nω-nitro-L-arginine (NR-NO2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance

This document provides essential safety and logistical information for the proper handling and disposal of Nω-nitro-L-arginine (NR-NO2), a common nitric oxide synthase inhibitor used in laboratory research. Adherence to these procedures is critical for maintaining a safe working environment, ensuring regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

Disposal Overview

This compound and its derivatives are classified as hazardous chemical waste. Therefore, direct disposal down the drain or in regular trash is strictly prohibited. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be collected and disposed of through a licensed hazardous waste management company.

Key Disposal Parameters

The following table summarizes the critical parameters for the disposal of this compound waste.

ParameterGuidelineCitation(s)
Waste Classification Hazardous Chemical Waste[1][2]
Container Requirements Use a designated, leak-proof, and clearly labeled container compatible with the chemical. The original container is often suitable.[2]
Waste Segregation Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.[2]
Storage Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area away from incompatible materials.[2]
Final Disposal Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[2]

Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation

For laboratories equipped to perform chemical inactivation of hazardous waste, alkaline hydrolysis can be an effective method for degrading the nitroguanidine functional group of this compound, rendering it less hazardous before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the nitroguanidine moiety of this compound to reduce its chemical reactivity and potential toxicity.

Materials:

  • This compound waste (solid or aqueous solution)

  • Sodium hydroxide (NaOH), 10 M solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Chemical fume hood

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. If working with solid this compound waste, dissolve it in water to a known concentration (e.g., 10 mg/mL). For aqueous this compound waste, proceed to the next step.

  • pH Adjustment: Place the this compound solution in the reaction vessel with a stir bar and begin stirring. Slowly add 10 M sodium hydroxide solution dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution is consistently above 10.[3]

  • Hydrolysis Reaction: Loosely cover the reaction vessel to prevent splashing but avoid creating a sealed system. Gently heat the solution to approximately 55°C while stirring.[3] Maintain these conditions for at least 4 hours to ensure complete hydrolysis.[3] Studies on nitroguanidine have shown that decomposition is readily achieved under these alkaline conditions.[3]

  • Neutralization: After the hydrolysis period, allow the solution to cool to room temperature. Slowly neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise until the pH is between 6 and 8. Monitor the pH carefully to avoid over-acidification.

  • Final Disposal: Although the primary hazardous functional group has been degraded, the resulting solution should still be collected as hazardous waste. Transfer the neutralized solution to a labeled hazardous waste container for collection by your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NR_NO2_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: Lab coat, gloves, safety goggles start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Solids assess_waste->solid_waste Solid liquid_waste Aqueous this compound Solution assess_waste->liquid_waste Liquid collect_solid Sweep into a labeled hazardous waste container solid_waste->collect_solid inactivation_decision Chemical Inactivation Feasible? liquid_waste->inactivation_decision storage Store in Designated Hazardous Waste Area collect_solid->storage alkaline_hydrolysis Perform Alkaline Hydrolysis (See Protocol) inactivation_decision->alkaline_hydrolysis Yes collect_liquid Collect in a labeled hazardous waste container inactivation_decision->collect_liquid No alkaline_hydrolysis->collect_liquid Post-Neutralization collect_liquid->storage pickup Arrange for EHS/ Licensed Contractor Pickup storage->pickup end End: Waste Disposed pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.